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  • Product: 1-Iodo-3-methoxy-5-nitrobenzene
  • CAS: 79990-25-3

Core Science & Biosynthesis

Foundational

1-Iodo-3-methoxy-5-nitrobenzene CAS 79990-25-3 properties

This technical guide details the properties, synthesis, and applications of 1-Iodo-3-methoxy-5-nitrobenzene, a versatile trisubstituted benzene scaffold used in medicinal chemistry. A Versatile Trisubstituted Scaffold fo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 1-Iodo-3-methoxy-5-nitrobenzene, a versatile trisubstituted benzene scaffold used in medicinal chemistry.

A Versatile Trisubstituted Scaffold for Medicinal Chemistry

Executive Summary

1-Iodo-3-methoxy-5-nitrobenzene (CAS 79990-25-3) represents a high-value "chemically orthogonal" scaffold for drug discovery. Its unique 1,3,5-substitution pattern provides three distinct handles for diversification:

  • Iodide (C-I): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Nitro (NO₂): A latent amine functionality that can be selectively reduced or used to direct electrophilic substitution.

  • Methoxy (OMe): A masked phenol that influences solubility and electronic properties, capable of late-stage demethylation.

This guide outlines the physicochemical profile, validated synthesis routes, and chemoselective reaction protocols for integrating this scaffold into complex active pharmaceutical ingredients (APIs).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 79990-25-3
IUPAC Name 1-Iodo-3-methoxy-5-nitrobenzene
Synonyms 3-Iodo-5-nitroanisole; 5-Iodo-3-nitroanisole
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
InChI Key FRVWVCANEDRCRK-UHFFFAOYSA-N
Hazards Irritant (Skin/Eye), Toxic if swallowed/inhaled (Nitroaromatic)

Synthetic Utility & Chemo-Selectivity

The strategic value of this molecule lies in its reactivity hierarchy . The iodine atom is significantly more reactive toward oxidative addition by transition metals than the nitro or methoxy groups, allowing for sequential functionalization without protecting groups.

Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

ReactivityMap Figure 1: Orthogonal Reactivity Landscape of CAS 79990-25-3 Target 1-Iodo-3-methoxy-5-nitrobenzene Suzuki Biaryl Derivative (via Suzuki Coupling) Target->Suzuki Pd(0), Ar-B(OH)2 (Chemoselective C-I) Aniline 3-Iodo-5-methoxyaniline (via Fe/HCl Reduction) Target->Aniline Fe, HCl or SnCl2 (Retains Iodine) Phenol 3-Iodo-5-nitrophenol (via BBr3 Demethylation) Target->Phenol BBr3, -78°C (Cleaves O-Me)

Synthesis Protocols

Direct iodination of 3-nitroanisole is difficult due to directing group conflicts. The most reliable route utilizes a Sandmeyer transformation from the aniline precursor.

Validated Synthetic Route

Precursor: 3-Methoxy-5-nitroaniline (CAS 586-10-7).[1]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 3-methoxy-5-nitroaniline (1.0 eq) in a mixture of concentrated H₂SO₄ and water (1:1 v/v) at 0°C.

    • Dropwise add NaNO₂ (1.2 eq) in water, maintaining temperature < 5°C. Stir for 30 minutes to form the diazonium salt.

  • Iodination (Sandmeyer):

    • Dissolve KI (1.5 eq) in water.

    • Slowly add the cold diazonium solution to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Work-up:

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 10% Na₂S₂O₃ (to remove free iodine), then brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

SynthesisRoute Figure 2: Sandmeyer Synthesis Workflow Start 3-Methoxy-5-nitroaniline (Precursor) Diazonium Diazonium Salt Intermediate (Unstable) Start->Diazonium NaNO2, H2SO4 0°C Product 1-Iodo-3-methoxy-5-nitrobenzene (Target) Diazonium->Product KI, H2O Sandmeyer Reaction

Experimental Workflows for Applications

Chemoselective Suzuki-Miyaura Coupling

This protocol selectively engages the C-I bond while leaving the nitro group intact for future manipulation.

  • Reagents: Target Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Protocol:

    • Charge a reaction vial with the iodo-nitrobenzene, boronic acid, and base.

    • Add solvent and degas with Nitrogen for 10 minutes.

    • Add the Pd catalyst under Nitrogen flow.

    • Heat to 80°C for 4–6 hours. Note: Higher temperatures (>100°C) may degrade the nitro group or cause homocoupling.

    • Filter through Celite and purify via column chromatography.

Selective Nitro Reduction (Iodine Retention)

Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (loss of Iodine). To retain the iodine while reducing the nitro group to an aniline, Iron-mediated reduction is required.

  • Reagents: Target Scaffold (1.0 eq), Iron Powder (5.0 eq), NH₄Cl (5.0 eq).

  • Solvent: Ethanol : Water (4:1).

  • Protocol:

    • Suspend the scaffold and Iron powder in the solvent mixture.

    • Heat to reflux (approx. 75°C) with vigorous stirring.

    • Monitor by TLC (approx. 2 hours). The yellow nitro compound will convert to a fluorescent aniline spot.

    • Hot filter through Celite to remove iron oxides.

    • Concentrate and extract to yield 3-iodo-5-methoxyaniline .

Safety & Handling

  • Toxicity: Like most nitroaromatics, this compound is a potential blood toxicant (methemoglobinemia) and should be handled in a fume hood.

  • Stability: Stable under standard laboratory conditions. Store in a cool, dry place away from strong reducing agents.

  • Waste: Aqueous waste from the Sandmeyer reaction contains iodine and acidic salts; dispose of as halogenated chemical waste.

References

  • BenchChem. Synthesis routes of 3-Methoxy-5-nitroaniline and related halo-derivatives. Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 1-Iodo-3-nitrobenzene (Analogous Hazard Data). Retrieved from

  • PrepChem. Synthesis of p-nitroanisole (General Nitration/Methylation methodologies). Retrieved from

  • Sigma-Aldrich. Product Specification: 1-Iodo-3-methoxy-5-nitrobenzene. Retrieved from

Sources

Exploratory

3-Iodo-5-nitroanisole: Chemical Architecture, Synthesis, and Applications in Drug Development

Executive Summary In modern medicinal chemistry and advanced materials science, the strategic placement of orthogonal functional groups on an aromatic scaffold is critical for divergent synthesis. 3-Iodo-5-nitroanisole (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic placement of orthogonal functional groups on an aromatic scaffold is critical for divergent synthesis. 3-Iodo-5-nitroanisole (systematically named 1-iodo-3-methoxy-5-nitrobenzene) represents a highly versatile building block[1]. Featuring three distinct functional handles—an oxidatively labile iodo group, an electron-modulating methoxy group, and a reducible nitro group—this compound serves as a linchpin in complex cross-coupling reactions, particularly in the development of cytokine inhibitors for inflammatory diseases[2].

This technical guide provides an authoritative breakdown of its physicochemical properties, a self-validating de novo synthesis protocol, and its mechanistic role in pharmaceutical development.

Physicochemical Profiling & Structural Architecture

Understanding the quantitative metrics and electronic distribution of 3-iodo-5-nitroanisole is essential for predicting its behavior in catalytic cycles. The iodo substituent provides a weak C–I bond, making it an ideal candidate for rapid oxidative addition by Palladium(0) species. Concurrently, the strongly electron-withdrawing nitro group (-I, -R) diminishes the electron density of the aromatic ring, which accelerates the reductive elimination step in cross-coupling reactions. The methoxy group (+R, -I) provides steric tuning and modulates the overall lipophilicity of the molecule.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1],:

ParameterValue / Designation
IUPAC Name 1-Iodo-3-methoxy-5-nitrobenzene
Common Name 3-Iodo-5-nitroanisole
CAS Registry Number 79990-25-3
Molecular Formula C

H

INO

Molecular Weight 279.03 g/mol
Exact Mass 278.93924 Da
InChIKey FRVWVCANEDRCRK-UHFFFAOYSA-N
Standard Purity (Commercial) >96%

De Novo Synthesis Protocol: A Self-Validating Workflow

The synthesis of 3-iodo-5-nitroanisole from commercially available 1,3,5-trinitrobenzene relies on a sequence of regioselective transformations[3],[2]. As a Senior Application Scientist, it is imperative to not only execute these steps but to understand the causality driving each reaction and to implement in-process controls (IPCs) that make the workflow self-validating.

SynthesisWorkflow A 1,3,5-Trinitrobenzene (Starting Material) B 3,5-Dinitroanisole (Intermediate 1) A->B NaOMe, Reflux (SNAr Reaction) C 3-Methoxy-5-nitroaniline (Intermediate 2) B->C Partial Reduction (Zinin Conditions) D 3-Iodo-5-nitroanisole (Target Product) C->D 1. NaNO2/HCl, 0°C 2. KI(aq)

Fig 1: Step-by-step de novo synthesis of 3-iodo-5-nitroanisole from 1,3,5-trinitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure: 1,3,5-trinitrobenzene is treated with sodium methoxide (NaOMe) in refluxing methanol.

  • Causality: The presence of three strongly electron-withdrawing nitro groups renders the benzene ring highly electron-deficient. This activates the ring toward SNAr. The methoxide nucleophile attacks one of the substituted carbons, displacing a nitrite ion (

    
    ) as a leaving group to yield 3,5-dinitroanisole[3].
    
  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc). The starting material is highly non-polar; the introduction of the methoxy group alters the dipole moment, resulting in a distinct

    
     shift.
    
Step 2: Regioselective Partial Reduction
  • Procedure: 3,5-dinitroanisole is subjected to a Zinin reduction using sodium sulfide (

    
    ) or controlled catalytic hydrogenation to reduce exactly one nitro group, yielding 3-methoxy-5-nitroaniline[3].
    
  • Causality: Complete reduction would yield a diamine, ruining the necessary asymmetry. The Zinin reduction is chosen because the intermediate partially reduced species often precipitates or can be stoichiometrically controlled, preventing over-reduction.

  • Self-Validation (IPC):

    
    H NMR analysis is critical here. The appearance of a broad singlet integrating to 2H (the 
    
    
    
    protons) around 3.5–4.0 ppm confirms mono-reduction.
Step 3: Diazotization and Iodination
  • Procedure: 3-methoxy-5-nitroaniline is dissolved in aqueous HCl and cooled to 0–5°C. Sodium nitrite (

    
    ) is added dropwise to form the diazonium salt. Subsequently, an aqueous solution of Potassium Iodide (KI) is added, and the mixture is allowed to warm to room temperature[3],[2].
    
  • Causality: The low temperature (0–5°C) is strictly required to prevent the unstable diazonium ion from hydrolyzing into a phenol. Unlike standard Sandmeyer reactions that require Copper(I) catalysts for chlorination or bromination, iodination proceeds smoothly without copper. The iodide ion is a large, highly polarizable, and soft nucleophile that acts as both a reducing agent and a nucleophile, driving the displacement of nitrogen gas (

    
    ) directly.
    
  • Self-Validation (IPC): The reaction is visually validated by the vigorous evolution of nitrogen gas upon KI addition. Final product verification is achieved via LC-MS (APCI or EI), looking for the exact mass molecular ion peak at m/z 278.9[1].

Applications in Drug Development: Cytokine Inhibition

In the pharmaceutical sector, 3-iodo-5-nitroanisole is highly prized for its utility in synthesizing aryl-substituted olefinic amine compounds. These complex molecules are potent inhibitors of cytokine production and secretion, making them highly valuable in treating inflammatory bowel diseases and other autoimmune disorders[2].

The Heck Cross-Coupling Pathway

The primary application involves coupling the iodo-arene with an olefinic side chain (e.g., 4-penten-2-ol or an N-protected pentenamine) under Heck reaction conditions[3],[2].

HeckCoupling A 3-Iodo-5-nitroanisole (Aryl Iodide) D Coupled Intermediate (Secondary Alcohol) A->D Heck Coupling B Olefinic Alcohol (e.g., 4-penten-2-ol) B->D C Pd(0) Catalyst Base C->D Catalysis E Cytokine Inhibitor (Active API) D->E Amination & Deprotection

Fig 2: Application of 3-iodo-5-nitroanisole in Heck cross-coupling for cytokine inhibitors.

Mechanistic Causality in Drug Design:

  • Oxidative Addition: The Pd(0) catalyst inserts into the weak C–I bond of 3-iodo-5-nitroanisole. The electron-withdrawing nitro group accelerates this step by lowering the electron density on the aryl ring.

  • Migratory Insertion &

    
    -Hydride Elimination:  The olefin coordinates to the Pd complex and inserts into the Pd-Aryl bond, followed by elimination to form the coupled secondary alcohol intermediate[3].
    
  • Downstream Derivatization: The resulting intermediate is converted to a p-toluenesulfonate ester and treated with methylamine. Concurrently, the nitro group can be reduced to an amine, finalizing the synthesis of the active pharmaceutical ingredient (API) capable of modulating cytokine pathways[2].

References

1.[1] Title: 1-iodo-3-Methoxy-5-nitrobenzene - Echemi Source: echemi.com URL:

2.[3] Title: Synthesis routes of 3-Methoxy-5-nitroaniline - Benchchem Source: benchchem.com URL:

3. Title: Product Details: AP17949 - Aquila Pharmatech LLC Source: aquilapharmatech.com URL:

4.[2] Title: WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion Source: google.com (Google Patents) URL:

Sources

Foundational

Precision Engineering of Meta-Substituted Arenes: A Technical Guide to the Synthesis of 3,5-Disubstituted Anisole Derivatives

Executive Summary The 3,5-disubstituted anisole motif is a privileged pharmacophore and structural building block frequently encountered in kinase inhibitors, optoelectronic materials, and agrochemicals[1]. However, synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-disubstituted anisole motif is a privileged pharmacophore and structural building block frequently encountered in kinase inhibitors, optoelectronic materials, and agrochemicals[1]. However, synthesizing this specific substitution pattern presents a fundamental challenge in organic chemistry. The methoxy (–OCH₃) group is a strongly activating, ortho/para-directing group in classical Electrophilic Aromatic Substitution (EAS)[2]. Consequently, standard functionalization techniques overwhelmingly yield 2,4- or 2,4,6-substituted products, making direct access to the 3,5-meta pattern via EAS practically impossible.

To bypass this electronic bias, modern synthetic chemistry relies on two primary strategies: (A) Sterically driven Iridium-catalyzed C–H borylation of anisole, and (B) Palladium-catalyzed cross-coupling of commercially available 3,5-dihaloanisole precursors[3][4]. This whitepaper provides a rigorous, step-by-step technical guide to both methodologies, detailing the mechanistic causality, experimental protocols, and comparative advantages of each approach.

Mechanistic Causality: Overriding Electronic Directing Effects

The Failure of Electrophilic Aromatic Substitution (EAS)

In EAS, the oxygen lone pairs of the methoxy group donate electron density into the aromatic ring via resonance, localizing partial negative charges at the ortho (C2, C6) and para (C4) positions. Any standard electrophile (e.g., Br⁺, NO₂⁺) will preferentially attack these electron-rich sites. Attempting to force meta-substitution via EAS results in complex mixtures and negligible yields of the desired 3,5-isomer[2].

Strategy A: Steric Control via Iridium-Catalyzed C–H Borylation

Developed by the Hartwig and Smith laboratories, Iridium-catalyzed C–H borylation fundamentally shifts the paradigm from electronic control to steric control[4]. The active catalyst, typically a coordinatively unsaturated Ir(III) trisboryl species [Ir(dtbpy)(Bpin)3], is exceptionally bulky.

  • Causality: The rotating methyl group of the anisole –OCH₃ moiety creates a steric shield over the ortho positions. The bulky Iridium catalyst cannot physically approach the C2 or C6 C–H bonds.

  • Result: The catalyst selectively undergoes oxidative addition at the unhindered meta (C3, C5) positions, yielding 3,5-bis(boronate)anisole in a single step[5].

Strategy B: Pre-installed Leaving Groups (3,5-Dibromoanisole)

When direct C–H functionalization is not viable due to scale or cost constraints, researchers utilize 3,5-dibromoanisole[1]. This precursor is typically synthesized industrially via the Sandmeyer reaction of 3,5-dibromoaniline.

  • Causality: The carbon-bromine bonds are highly susceptible to oxidative addition by Pd(0) catalysts. By employing Suzuki-Miyaura or Sonogashira cross-coupling conditions, the bromines act as pristine leaving groups, allowing for the modular installation of aryl, alkyl, or alkynyl substituents at the 3 and 5 positions[1][3].

SyntheticPathways Anisole Anisole EAS Standard EAS (Electrophilic Aromatic Substitution) Anisole->EAS Halogenation/ Alkylation IrBorylation Ir-Catalyzed C-H Borylation [Ir(OMe)(COD)]2 / dtbpy Anisole->IrBorylation Steric Control ParaOrtho 2,4-Disubstituted Anisole (Undesired) EAS->ParaOrtho Ortho/Para Directing BisBoronate 3,5-Bis(Bpin)anisole (Key Intermediate) IrBorylation->BisBoronate B2pin2 CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) BisBoronate->CrossCoupling Aryl Halides Dibromo 3,5-Dibromoanisole (Commercial Precursor) Dibromo->CrossCoupling Boronic Acids Target 3,5-Disubstituted Anisole (Target Pharmacophore) CrossCoupling->Target Pd Catalyst, Base, Heat

Divergent synthetic pathways for anisole functionalization highlighting steric vs. electronic control.

Experimental Workflows and Self-Validating Protocols

Protocol A: Direct Synthesis via Ir-Catalyzed C–H Borylation

This protocol describes the double borylation of anisole to yield 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole, a highly versatile intermediate[6].

Reagents:

  • Anisole (1.0 equiv, rigorously dried)

  • Bis(pinacolato)diboron (B₂pin₂, 2.2 equiv)

  • [Ir(OMe)(COD)]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)

  • Solvent: Methyl tert-butyl ether (MTBE) or Hexane (anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(COD)]₂ and dtbpy. Add 2 mL of anhydrous MTBE. Stir for 5 minutes. Self-Validation: The solution must transition from yellow to a deep, dark red, indicating the successful formation of the active Ir-bipyridine complex.

  • Reagent Addition: Add B₂pin₂ to the active catalyst solution, followed by anisole.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 80 °C for 16 hours.

  • Reaction Monitoring: Sample an aliquot, dilute with dichloromethane (DCM), and analyze via GC-MS. Self-Validation: The reaction is complete when the mono-borylated intermediate mass is fully converted to the bis-borylated mass (m/z = 360).

  • Workup & Purification: Cool to room temperature, quench with exposure to air, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 3,5-bis(Bpin)anisole as a crystalline solid.

CatalyticCycle Precatalyst [Ir(OMe)(COD)]2 + dtbpy + B2pin2 ActiveCat Active Catalyst [Ir(dtbpy)(Bpin)3] Precatalyst->ActiveCat Activation Coordination Arene Coordination (Sterically Dictated) ActiveCat->Coordination + Anisole OxAdd Oxidative Addition (C-H Cleavage) Coordination->OxAdd Meta C-H bond RedElim Reductive Elimination (Product Release) OxAdd->RedElim Ir(V) Intermediate RedElim->ActiveCat + B2pin2, - HBpin Product 3,5-Bis(Bpin)anisole RedElim->Product Yields

Catalytic cycle of the Iridium-catalyzed C-H borylation driven by steric exclusion.

Protocol B: Suzuki-Miyaura Coupling of 3,5-Dibromoanisole

This protocol details the synthesis of 3,5-diaryl anisoles via double Suzuki coupling, a highly reliable method for drug discovery libraries[3].

Reagents:

  • 3,5-Dibromoanisole (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd(PPh₃)₄ (5.0 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: To a 50 mL round-bottom flask, add 3,5-dibromoanisole, the chosen arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Subject the suspension to three cycles of freeze-pump-thaw. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species; rigorous deoxygenation ensures catalyst longevity[3].

  • Catalyst Addition: Backfill the flask with Argon and quickly add Pd(PPh₃)₄.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 14 hours.

  • Monitoring & Workup: Monitor via TLC (UV active). Once the starting material and mono-coupled intermediate are consumed, cool the reaction to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography to yield the 3,5-disubstituted anisole.

Quantitative Data Presentation & Strategy Comparison

Selecting the appropriate synthetic route depends heavily on the target molecule, scale, and available infrastructure. The table below summarizes the comparative metrics of both strategies based on current literature standards.

MetricStrategy A: Ir-Catalyzed C–H BorylationStrategy B: 3,5-Dibromoanisole Cross-Coupling
Primary Advantage Atom economical; utilizes cheap, unfunctionalized anisole.Highly scalable; avoids expensive Iridium catalysts.
Regioselectivity >95% meta-selectivity (sterically governed)[4].100% specific to pre-installed bromine positions.
Step Count to Target 2 Steps (Borylation

Cross-Coupling).
1 Step (Direct Cross-Coupling)[3].
Catalyst Cost High ([Ir(OMe)(COD)]2 is a precious metal complex).Moderate (Palladium catalysts are standard/cheaper).
Symmetry Constraints Best for symmetric 3,5-disubstitution.Can be adapted for asymmetric synthesis via sequential coupling[7].
Moisture/Air Sensitivity Extremely high (requires glovebox/Schlenk techniques).Moderate (standard Schlenk line degassing is sufficient).

Conclusion

The synthesis of 3,5-disubstituted anisole derivatives represents a triumph of rational catalyst design over intrinsic electronic biases. For discovery chemistry and library generation, the Iridium-catalyzed C–H borylation offers unparalleled elegance, transforming simple anisole directly into a highly reactive bis-boronate intermediate. Conversely, for process chemistry and scale-up, the Palladium-catalyzed cross-coupling of 3,5-dibromoanisole remains the robust, cost-effective standard. By understanding the mechanistic causality behind these protocols, researchers can reliably engineer complex meta-substituted architectures for advanced applications.

References

  • Buy 3,5-Dibromoanisole | 74137-36-3 - Smolecule Smolecule.com
  • Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis N
  • Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium N
  • 3-Bromo-5-(difluoromethyl)anisole | 1261476-12-3 Benchchem
  • Iridium-Catalyzed C-H Borylation of Quinolines and Unsymmetrical 1,2- Disubstituted Benzenes The Royal Society of Chemistry
  • A Tutorial on Selectivity Determination in C(sp2)
  • ChemInform Abstract: Iridium-Catalyzed C-H Coupling Reaction of Heteroaromatic Compounds with Bis(pinacolato)

Sources

Exploratory

Thermodynamic Solubility Profiling of 1-Iodo-3-methoxy-5-nitrobenzene in Organic Solvents

Executive Summary 1-Iodo-3-methoxy-5-nitrobenzene (CAS: 79990-25-3), also known as 3-iodo-5-nitroanisole, is a highly functionalized aromatic building block utilized in advanced organic synthesis and pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodo-3-methoxy-5-nitrobenzene (CAS: 79990-25-3), also known as 3-iodo-5-nitroanisole, is a highly functionalized aromatic building block utilized in advanced organic synthesis and pharmaceutical development[1]. The presence of three distinct functional groups—an electron-withdrawing nitro group, an electron-donating methoxy group, and a polarizable, lipophilic iodine atom—creates a complex physicochemical profile. This whitepaper provides an in-depth technical analysis of its solubility behavior across various organic solvents, grounded in Hansen Solubility Parameter (HSP) theory, and outlines the gold-standard experimental protocols for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of 1-Iodo-3-methoxy-5-nitrobenzene is dictated by the disruption of its crystalline lattice energy and the subsequent solvation of its functional groups.

Functional Group Contributions
  • Nitro Group (-NO₂): Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment. This drives solubility in polar aprotic solvents via dipole-dipole interactions.

  • Methoxy Group (-OCH₃): Functions as a moderate hydrogen-bond acceptor, facilitating interactions with polar protic solvents (e.g., alcohols), though limited by the hydrophobic methyl cap.

  • Iodo Substituent (-I): Highly polarizable and lipophilic. It significantly increases the London dispersion forces, enhancing solubility in halogenated and aromatic solvents.

Hansen Solubility Parameters (HSP) Estimation

According to HSP theory, a solute dissolves optimally in a solvent when their parameters—dispersion (


), polar (

), and hydrogen bonding (

)—are closely matched[2]. While empirical HSP values for 1-Iodo-3-methoxy-5-nitrobenzene require experimental derivation, we can estimate its solubility sphere based on its constituent analogs:
  • Nitrobenzene:

    
    , 
    
    
    
    ,
    
    
    MPa
    
    
    [3].
  • Anisole:

    
    , 
    
    
    
    ,
    
    
    MPa
    
    
    [4].

The integration of the heavy iodine atom elevates the dispersion component (


 MPa

), while the combined nitro and methoxy groups maintain moderate polarity (

MPa

) and hydrogen-bonding capacity (

MPa

). Consequently, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) fall perfectly within its optimal solubility sphere.

SolventInteraction Molecule 1-Iodo-3-methoxy-5-nitrobenzene Nitro Nitro Group (Strong Acceptor) Molecule->Nitro Methoxy Methoxy Group (Moderate Acceptor) Molecule->Methoxy Iodo Iodo Substituent (Lipophilic) Molecule->Iodo Aprotic Polar Aprotic (e.g., DMSO, DMF) Nitro->Aprotic Dipole-Dipole Protic Polar Protic (e.g., MeOH, EtOH) Nitro->Protic H-Bonding Methoxy->Protic H-Bonding NonPolar Non-Polar (e.g., Hexane) Iodo->NonPolar Dispersion

Structural causality mapping of 1-Iodo-3-methoxy-5-nitrobenzene solvent interactions.

Quantitative Solubility Matrix

Based on the structural causality and HSP estimations, the expected thermodynamic solubility of 1-Iodo-3-methoxy-5-nitrobenzene at 25°C is categorized below. (Note: Values are predictive ranges intended to guide solvent selection for synthesis and purification).

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility RangePrimary Solvation Mechanism
Polar Aprotic DMSO, DMF36.7 - 46.7High (>100 mg/mL)Strong dipole-dipole alignment with the -NO₂ group.
Halogenated Dichloromethane (DCM)8.93High (>50 mg/mL)High dispersion force matching with the -I substituent.
Ester / Ketone Ethyl Acetate, Acetone6.0 - 20.7Moderate-High (20-50 mg/mL)Favorable polar interactions; excellent crystallization solvents.
Polar Protic Methanol, Ethanol24.5 - 32.7Moderate (5-20 mg/mL)H-bonding with -OCH₃ and -NO₂, limited by overall lipophilicity.
Non-Polar Hexane, Heptane~1.9Low (<1 mg/mL)Insufficient polarity to overcome crystalline lattice energy.

Experimental Methodology: Thermodynamic Solubility Determination

To transition from predictive models to empirical data, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the regulatory and industry gold standard[5]. This protocol is a self-validating system: the persistent presence of solid solute guarantees chemical saturation, while chromatographic separation prevents matrix interference.

Protocol: Isothermal Shake-Flask Method

Rationale: Unlike kinetic solubility assays (which rely on DMSO stock dilution and often suffer from supersaturation or amorphous precipitation), the shake-flask method measures the true thermodynamic equilibrium between the crystalline solid and the solvent[6].

Step-by-Step Methodology:

  • Solvent Saturation: Accurately dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial. Add 1-Iodo-3-methoxy-5-nitrobenzene incrementally until a visible excess of solid remains undissolved. Causality: The excess solid acts as a thermodynamic sink, ensuring the solution reaches its maximum carrying capacity without supersaturating.

  • Isothermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an orbital shaker set to 25.0 ± 0.1 °C at 200 rpm for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, fulfilling the Nernst Partition Law for equilibrium[7].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes at 25 °C. Causality: Centrifugation rapidly pellets the bulk undissolved solid, preventing it from being drawn up during the extraction phase.

  • Supernatant Extraction & Filtration: Carefully extract the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organic solvents. The 0.22 µm pore size ensures no micro-crystals pass through, which would otherwise dissolve in the HPLC mobile phase and artificially inflate the solubility reading[6].

  • Dilution & Quantification: Accurately dilute the filtered aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water) to fall within the linear range of a pre-established calibration curve. Analyze via HPLC-UV (detection typically at 254 nm due to the aromatic chromophore).

Workflow Step1 1. Solvent Saturation (Excess Solute + Solvent) Step2 2. Isothermal Equilibration (Shake at 25°C for 48h) Step1->Step2 Ensures saturation Step3 3. Phase Separation (Centrifugation at 10,000 rpm) Step2->Step3 Reaches equilibrium Step4 4. Supernatant Extraction (Syringe Filtration 0.22 µm) Step3->Step4 Removes undissolved solids Step5 5. HPLC-UV Quantification (Isocratic Elution) Step4->Step5 Prevents column clogging

Step-by-step shake-flask methodology for thermodynamic solubility determination.

Application Workflows in Drug Development

Understanding the solubility profile of 1-Iodo-3-methoxy-5-nitrobenzene is critical for downstream applications:

  • Reaction Solvent Selection: For cross-coupling reactions (e.g., Suzuki or Sonogashira couplings leveraging the iodo group), polar aprotic solvents like DMF ensure the substrate remains fully dissolved, maximizing catalytic turnover.

  • Crystallization and Purification: The steep solubility gradient between polar aprotic solvents and non-polar solvents makes anti-solvent crystallization highly effective. A common workflow involves dissolving the crude compound in a minimal volume of ethyl acetate (good solvent) and slowly titrating in heptane (anti-solvent) to induce controlled nucleation and yield high-purity crystals.

References

1.[1] Echemi. 1-iodo-3-Methoxy-5-nitrobenzene - Product Description. Retrieved from: 2.[2] Stenutz, R. Hansen solubility parameters. Retrieved from: 3.[3] Stefanis, E., & Panayiotou, C. (2008). Hansen Solubility Parameter | Chemical Polarity. Scribd. Retrieved from: 4.[7] Scribd. Shake Flask Method for Partition Coefficient. Retrieved from: 5.[5] World Health Organization (WHO). (2019). Annex 4: The “shake flask” method for solubility determination. Retrieved from: 6.[6] BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from: 7.[4] Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from:

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 3-Methoxy-5-Nitro-Iodobenzene

Abstract This technical guide provides a comprehensive analysis of the electronic properties of 3-methoxy-5-nitro-iodobenzene, a molecule of interest in synthetic chemistry and drug development. For researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3-methoxy-5-nitro-iodobenzene, a molecule of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in drug development, this document outlines the theoretical framework for understanding the interplay of substituent effects on the aromatic system. It further details robust experimental and computational methodologies for the precise characterization of this molecule's electronic landscape. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: A Molecule of Tunable Electronic Character

3-Methoxy-5-nitro-iodobenzene presents a fascinating case study in physical organic chemistry, where the electronic nature of a benzene ring is modulated by the competing and cooperative effects of three distinct substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and an iodine atom (-I). The arrangement of these groups in a 1,3,5- (meta) substitution pattern dictates the molecule's reactivity, polarity, and spectroscopic signature. Understanding these electronic properties is paramount for applications ranging from designing novel synthetic routes to predicting metabolic pathways and molecular interactions in biological systems. This guide will delve into the theoretical underpinnings of its electronic structure and provide practical, field-proven protocols for its empirical and computational elucidation.

Theoretical Framework: The Interplay of Inductive and Resonance Effects

The electronic properties of 3-methoxy-5-nitro-iodobenzene are a direct consequence of the inductive and resonance effects exerted by its substituents on the π-system of the benzene ring.

  • The Methoxy Group (-OCH₃): As an oxygen-containing substituent, the methoxy group exhibits a dual electronic nature. It is electron-withdrawing through the sigma bonds via the inductive effect (-I) due to the high electronegativity of the oxygen atom.[1] However, its more dominant influence is as a powerful electron-donating group through resonance (+R) , where the lone pairs on the oxygen atom can be delocalized into the aromatic ring.[2][3] This +R effect significantly increases the electron density at the ortho and para positions.

  • The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects .[4][5] Its strong deactivating nature significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack.[1]

  • The Iodine Atom (-I): Halogens like iodine are a unique class of substituents. They are electron-withdrawing via the inductive effect (-I) due to their electronegativity.[1][2] While they do possess lone pairs that can participate in resonance (+R), the inductive effect is generally considered to be dominant for halogens.[2]

Overall Electronic Landscape: In 3-methoxy-5-nitro-iodobenzene, the methoxy group acts as an activating group, while the nitro and iodo groups are deactivating. The meta-positioning of these substituents creates a complex electronic environment. The powerful electron-withdrawing nature of the nitro group is expected to have the most significant impact on the overall electron density of the ring.

Molecular Structure and Dipole Moment

The spatial arrangement of the substituents and their individual bond dipoles will result in a net molecular dipole moment. The strongly electron-withdrawing nitro group and the electron-donating methoxy group, along with the electronegative iodine, will create a significant charge separation across the molecule. The expectedly large dipole moment of nitrobenzene (around 4.22 D) suggests that 3-methoxy-5-nitro-iodobenzene will also be a highly polar molecule.[6]

Experimental Characterization of Electronic Properties

To empirically determine the electronic properties of 3-methoxy-5-nitro-iodobenzene, a combination of spectroscopic and electrochemical techniques should be employed.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of substituted benzenes is sensitive to the nature and position of the substituents. For nitroaromatic compounds, characteristic absorption bands are often observed.[7][8]

Experimental Protocol: UV-Visible Spectroscopy

  • Solution Preparation: Prepare a stock solution of 3-methoxy-5-nitro-iodobenzene in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mM.

  • Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). This is crucial for verifying Beer-Lambert law adherence and determining the molar extinction coefficient (ε).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the chosen solvent as the blank reference.

  • Data Acquisition: Record the absorption spectra for each concentration over a wavelength range of 200-800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will yield the molar extinction coefficient.

Expected Spectral Features: Based on studies of similar nitroaromatic compounds, one would anticipate characteristic π→π* transitions. The presence of the methoxy and iodo substituents will likely cause a bathochromic (red) or hypsochromic (blue) shift of these bands compared to nitrobenzene.[9][10]

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox behavior of a molecule, providing information about its ionization potential and electron affinity.[11][12] The reduction of the nitro group is a well-characterized electrochemical process.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated aprotic solvent (e.g., acetonitrile or dimethylformamide).

  • Analyte Addition: Add 3-methoxy-5-nitro-iodobenzene to the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode.

    • Counter Electrode: Platinum wire.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.

  • Data Acquisition:

    • Scan the potential from an initial value where no faradaic current is observed towards a negative potential to observe the reduction of the nitro group.

    • Reverse the scan direction to observe the corresponding oxidation peak if the process is reversible.

    • Vary the scan rate (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.

  • Data Analysis:

    • Determine the cathodic (Epc) and anodic (Epa) peak potentials.

    • Calculate the half-wave potential (E₁⸝₂) as (Epc + Epa)/2 for reversible processes. This value is related to the standard reduction potential.

    • The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is approximately 59 mV at room temperature.

Computational Analysis: A Quantum Chemical Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and visualize the electronic properties of molecules.[13][14]

Computational Methodology

  • Molecular Modeling: Construct the 3D structure of 3-methoxy-5-nitro-iodobenzene using a molecular modeling software package.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p), to find the lowest energy conformation.[13]

  • Electronic Property Calculations: At the optimized geometry, perform single-point energy calculations to determine:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[15][16] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[17]

    • Molecular Electrostatic Potential (MEP) Map: The MEP map visually represents the charge distribution and is invaluable for identifying electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and intramolecular interactions.

  • Spectra Simulation: Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum, which can then be compared with experimental data.

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO: The HOMO represents the ability to donate an electron. For 3-methoxy-5-nitro-iodobenzene, the HOMO is expected to have significant contributions from the electron-rich methoxy group and the benzene ring.

  • LUMO: The LUMO represents the ability to accept an electron. The LUMO is anticipated to be localized primarily on the electron-deficient nitro group.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher reactivity.[17]

The following table summarizes key electronic descriptors that can be calculated from the HOMO and LUMO energies:

PropertyFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.[18][19]
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.[18][20]
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Visualization of Electronic Properties

Visual representations are crucial for interpreting computational data.

G cluster_0 Computational Workflow cluster_1 Calculated Properties Input Structure Input Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Input Structure->Geometry Optimization (DFT) Initial Guess Single-Point Calculation Single-Point Calculation Geometry Optimization (DFT)->Single-Point Calculation Optimized Geometry Property Analysis Property Analysis Single-Point Calculation->Property Analysis Wavefunction & Energies HOMO_LUMO HOMO/LUMO Energies Property Analysis->HOMO_LUMO MEP Molecular Electrostatic Potential Property Analysis->MEP NBO Natural Bond Orbitals Property Analysis->NBO TD_DFT Simulated UV-Vis Spectrum Property Analysis->TD_DFT

Caption: Computational workflow for the theoretical analysis of 3-methoxy-5-nitro-iodobenzene.

G HOMO HOMO (Electron Donor) Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilicity LUMO LUMO (Electron Acceptor) LUMO->Reactivity Electrophilicity

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion

The electronic properties of 3-methoxy-5-nitro-iodobenzene are governed by a delicate balance of inductive and resonance effects from its three distinct substituents. This guide has provided a robust theoretical framework for understanding these interactions and has detailed both experimental and computational protocols for their characterization. By employing UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations, researchers can gain a comprehensive understanding of the molecule's electronic landscape. This knowledge is crucial for predicting its reactivity, designing novel synthetic applications, and elucidating its potential role in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2024, January 16). 8.5: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Kühn, O., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(3), 1139-1148. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. [Link]

  • Horbury, M. D., et al. (2024). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. [Link]

  • Lumen Learning. 14.3. Substituent Effects. [Link]

  • Horbury, M. D., et al. (2024). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry experiments in model reaction mixtures and mixtures.... [Link]

  • Indian Academy of Sciences. Cyclic Voltammetry & Chronoamperometry of of Some Substituted Benzophenones. [Link]

  • DergiPark. Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA. [Link]

  • Chemistry Stack Exchange. (2015, November 30). Effect of nitrobenzene on solution UV/Vis spectra. [Link]

  • Heinze, J. (1984). Cyclic Voltammetry—"The Electrochemical Spectroscopy". Angewandte Chemie International Edition in English, 23(11), 831-847. [Link]

  • Chemistry LibreTexts. Electron affinity, Electronegativity, Ionization energy. [Link]

  • WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

  • Academia.edu. Computational Calculation of Nitrobenzene and Its Derivatives. [Link]

  • Academia.edu. Cyclic voltammetry. [Link]

  • The Journal of Physical Chemistry. Experimental determination of the electron affinities of nitrobenzene, nitrotoluenes, pentafluoronitrobenzene, and isotopic nitrobenzenes and azulenes. [Link]

  • NIST. CCCBDB HOMO-LUMO gaps. [Link]

  • Semantic Scholar. Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Electron Excitation Energy: Molecular Properties from Density Functional Theory Orbital Energies. [Link]

  • Filo. (2025, July 5). Which of the following has the highest dipole moment? Toluene Nitrobenze... [Link]

Sources

Exploratory

1-Iodo-3-methoxy-5-nitrobenzene safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 1-Iodo-3-methoxy-5-nitrobenzene Editor's Note: This guide addresses the safe handling and potential hazards of 1-Iodo-3-methoxy-5-nitrobenzene (CAS No. 79990-25-3).

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 1-Iodo-3-methoxy-5-nitrobenzene

Editor's Note: This guide addresses the safe handling and potential hazards of 1-Iodo-3-methoxy-5-nitrobenzene (CAS No. 79990-25-3). As a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, this document has been synthesized by leveraging expert analysis and data from structurally analogous compounds, primarily 1-Iodo-3-nitrobenzene and nitrobenzene itself. This approach allows for a robust risk assessment based on the principal hazardous functional groups: the nitroaromatic system and the aryl iodide. All recommendations are grounded in established chemical safety principles and authoritative data for these related structures.

Chemical Identification and Core Properties

1-Iodo-3-methoxy-5-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₆INO₃.[1] It presents as an off-white solid. Its structure is characterized by a benzene ring functionalized with an iodo group, a methoxy group, and a nitro group. This combination of functional groups dictates its chemical reactivity and, critically, its toxicological profile.

IdentifierValueSource
CAS Number 79990-25-3[1]
Molecular Formula C₇H₆INO₃[1]
Molecular Weight 279.03 g/mol [1]
Synonyms 3-Iodo-5-nitroanisole[1]
Physical Form Off-White Solid

Hazard Analysis: A Mechanistic Perspective

The primary hazards associated with 1-Iodo-3-methoxy-5-nitrobenzene are derived from its nitroaromatic core, which is known for causing systemic toxicity, and its halogenated phenolic ether structure, which suggests potential irritant properties.

Principal Health Hazards
  • Systemic Toxicity via Methemoglobinemia: The most significant acute hazard stems from the nitro functional group.[2][3] Following absorption (which can occur via inhalation, skin contact, or ingestion), nitroaromatic compounds are metabolized in the body.[4][5] This process can oxidize the iron in hemoglobin from its ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin.[4] Unlike hemoglobin, methemoglobin cannot bind and transport oxygen, leading to a state of functional anemia and cyanosis (a bluish discoloration of the skin).[2][6] Symptoms of exposure can include headache, dizziness, fatigue, and in severe cases, stupor, coma, and death.[4]

  • Skin and Eye Irritation: As with many halogenated nitroaromatic compounds, 1-Iodo-3-methoxy-5-nitrobenzene is expected to be an irritant to the skin and eyes.[2][6] Prolonged contact should be avoided.

  • Organ Toxicity: Prolonged or repeated exposure to nitroaromatic compounds can lead to damage to organs, particularly the blood, liver, and spleen.[4][7]

Physical Hazards
  • Combustible Solid: While not highly flammable, the compound is a combustible solid.[6][8] Dusts may form explosive mixtures with air, and it is incompatible with strong oxidizing agents.[2][6] When heated to decomposition, it emits toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[6]

Logical Workflow for Risk Assessment

The following diagram outlines the critical thought process for a researcher when planning an experiment with 1-Iodo-3-methoxy-5-nitrobenzene. This self-validating system ensures all safety aspects are considered before work begins.

G cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: Control Implementation cluster_2 Phase 3: Procedural & Disposal Planning A Identify Hazards - Methemoglobinemia Risk - Skin/Eye Irritant - Combustible Solid B Consult Proxy SDS (1-Iodo-3-nitrobenzene) A->B C Evaluate Experimental Scale (mg vs g) B->C D Select Engineering Controls - Certified Chemical Fume Hood - Ventilation C->D Scale dictates controls E Define Required PPE - Nitrile Gloves - Safety Goggles - Lab Coat D->E F Prepare Emergency Equipment - Spill Kit (Ethanol) - Eyewash Station - Safety Shower E->F G Develop Step-by-Step Protocol (SOP) F->G Readiness for SOP H Plan Waste Segregation - Solid Waste - Contaminated Solvents G->H I Confirm Disposal Route (Contact EHS) H->I J Execute Experiment Safely I->J Proceed with Confidence

Caption: Risk assessment workflow for handling 1-Iodo-3-methoxy-5-nitrobenzene.

Laboratory Protocols for Safe Handling and Storage

A self-validating safety protocol relies on the principle that engineering controls and personal protective equipment (PPE) are selected to mitigate all identified hazards.

Engineering Controls
  • Primary Containment: All weighing and manipulation of this solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[9]

  • Ventilation: Ensure the laboratory is well-ventilated to avoid the accumulation of any potential vapors or dusts.[10]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a reasoned defense against specific threats.

  • Hand Protection: Wear nitrile gloves. Nitrile provides good resistance against a range of organic compounds and is preferable to latex. Always check gloves for integrity before use and wash hands thoroughly after removal.[9]

  • Eye Protection: Use chemical safety goggles with side shields that conform to ANSI Z87.1 or equivalent standards. Standard safety glasses do not provide adequate protection from splashes or airborne dust.[9]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. Ensure it is made of a suitable material; avoid highly flammable fabrics.[9]

  • Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) should be used.

Safe Storage Protocol
  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dark, and well-ventilated area.[11]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[2][6][10]

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

Spill Response

This protocol is adapted from NOAA recommendations for similar flammable, toxic solids.[6]

  • Evacuate & Isolate: Immediately alert others in the area. Isolate the spill area for at least 25 meters (75 feet) in all directions.[6]

  • Remove Ignition Sources: Extinguish all open flames and turn off any spark-producing equipment.[6][10]

  • Don Appropriate PPE: Before cleanup, don the required PPE, including respiratory protection if the spill is large or generates dust.

  • Dampen the Spill: Gently cover and dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[6]

  • Collect Material: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste. Use absorbent paper dampened with ethanol to wipe up any remaining residue.[6]

  • Decontaminate: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[6] Wash the spill surface with a 60-70% ethanol solution followed by soap and water.[6]

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

First Aid Measures

Immediate medical attention is paramount in all cases of significant exposure.

Exposure RouteProtocolSource(s)
Inhalation Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Note to Physician: The primary concern is methemoglobinemia, which may be delayed in onset.[4] Monitor the patient for cyanosis and consider treatment with methylene blue if clinically indicated.

Technical Data Summary

The following data is primarily based on the close structural analog, 1-Iodo-3-nitrobenzene, and should be considered representative.

Physical and Chemical Properties
PropertyValueSource
Appearance Tan solid or monoclinic prisms[2]
Melting Point 36-38 °C (97-100 °F)[2]
Boiling Point 280 °C (536 °F) at 760 mmHg[2]
Water Solubility Insoluble (< 1 mg/mL)[2][6]
Flash Point 71.7 °C (161 °F)[2][6]
Stability and Reactivity
  • Reactivity: The compound is stable under recommended storage conditions.

  • Chemical Stability: Stable.

  • Incompatible Materials: Strong oxidizing agents, strong bases.[2][6][10]

  • Hazardous Decomposition Products: Combustion produces toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.[6]

Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of the chemical in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Materials: Any materials used for cleanup (gloves, absorbent pads, etc.) must be collected in a sealed, labeled container for hazardous waste disposal.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[9][10]

References

  • PubChem. (n.d.). 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). 1-Iodo-3-nitrobenzene. National Library of Medicine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-3-nitro-. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - Nitrobenzene. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]

  • ATSDR. (1990). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • NCBI Bookshelf. (1990). Toxicological Profile for Nitrobenzene - Health Effects. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-Iodo-3-methoxy-5-nitrobenzene suppliers and producers. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing, Pricing Dynamics, and Application Workflows for 1-Iodo-3-methoxy-5-nitrobenzene (CAS 79990-25-3)

Executive Summary & Chemical Significance In the landscape of modern drug discovery, tri-substituted aromatic building blocks are invaluable for developing complex pharmacophores. 1-Iodo-3-methoxy-5-nitrobenzene (CAS 799...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In the landscape of modern drug discovery, tri-substituted aromatic building blocks are invaluable for developing complex pharmacophores. 1-Iodo-3-methoxy-5-nitrobenzene (CAS 79990-25-3) —with a molecular weight of 279.03 and formula C₇H₆INO₃—stands out due to its orthogonal reactivity handles. The molecule features an iodine atom primed for transition-metal-catalyzed cross-coupling, a nitro group that can be selectively reduced to an aniline, and a methoxy group that provides steric and electronic tuning.

As an Application Scientist, I frequently recommend sourcing this specific iodo-derivative over its bromo- or chloro-analogues. In palladium-catalyzed cross-coupling reactions (such as Heck or Suzuki-Miyaura), the oxidative addition step is often rate-determining. The carbon-iodine bond (~238 kJ/mol) is significantly weaker than the carbon-bromine bond (~336 kJ/mol). This lower activation energy allows for reduced catalyst loading, milder reaction temperatures, and the suppression of dehalogenation side-reactions, which is critical when synthesizing complex intermediates like 5-alkoxy-3-aminophenyl substituted olefinic amines used in cytokine inhibition research .

Market Dynamics: Sourcing & Pricing Analysis

Because 1-Iodo-3-methoxy-5-nitrobenzene is a specialty intermediate rather than a bulk commodity, its supply chain is highly stratified. Procurement strategies must balance cost against lead time and purity requirements. Below is a synthesized breakdown of current market dynamics and pricing structures based on vendor tiers.

Table 1: Estimated Pricing and Supply Chain Tiers (Q1 2026)
Supplier TierRepresentative VendorsQuantity ScaleEstimated Price (USD)Typical Lead Time
R&D Catalog Ambeed, BLD Pharm1 g – 5 g$85 – $3501 – 3 Days
Scale-Up Manchester Organics10 g – 50 g$400 – $9001 – 2 Weeks
Bulk / CMO Chemlyte Solutions100 g – 1 kg$1,200 – $3,5003 – 6 Weeks

Note: Prices are subject to geopolitical supply chain fluctuations and raw material availability. Always request a Certificate of Analysis (CoA) prior to bulk procurement.

Quality Control & Validation Workflow

When sourcing from commercial vendors, relying solely on the provided CoA is a critical failure point in rigorous drug development. Every batch must be subjected to an in-house, self-validating Quality Control (QC) workflow to ensure that downstream catalytic cycles are not poisoned by trace impurities (such as unreacted diazonium salts or heavy metal residues).

QCWorkflow S1 Vendor Selection (e.g., Ambeed, BLD Pharm) S2 Procurement & Receiving Verify COA & MSDS S1->S2 S3 In-House QC Validation S2->S3 S4 1H & 13C NMR Target Purity > 97% S3->S4 Structural Check S5 LC-MS Analysis Target m/z 279.03 S3->S5 Mass Check S6 Release to Synthesis S4->S6 S5->S6

Fig 1: Sourcing and self-validating QC workflow for commercial API intermediates.

Experimental Workflows & Self-Validating Protocols

Whether synthesizing the compound in-house due to supply chain bottlenecks or utilizing commercial material in downstream applications, strict adherence to mechanistic principles is required.

De Novo Synthesis via Sandmeyer-Type Iodination

If commercial procurement is delayed, 1-Iodo-3-methoxy-5-nitrobenzene can be synthesized from commercially available 3-methoxy-5-nitroaniline.

SynthesisPathway A 1,3,5-Trinitrobenzene B 3,5-Dinitroanisole A->B NaOMe, MeOH C 3-Methoxy-5-nitroaniline B->C Partial Reduction D 1-Iodo-3-methoxy- 5-nitrobenzene C->D 1. NaNO2, HCl 2. KI, H2O E Heck Coupling Product D->E 4-penten-2-ol Pd(OAc)2

Fig 2: Synthetic pathway and Heck coupling of 1-Iodo-3-methoxy-5-nitrobenzene.

Step-by-Step Protocol:

  • Acidic Dissolution: Suspend 3-methoxy-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and distilled water.

    • Causality: Complete protonation of the amine is required to prevent off-target triazene formation during the subsequent diazotization step.

  • Diazotization: Cool the reaction mixture to 0–5 °C using an ice-salt bath. Add an aqueous solution of NaNO₂ (1.1 eq) dropwise.

    • Causality: Diazonium salts are highly unstable and prone to decomposition into phenols at elevated temperatures. Strict thermal control prevents this degradation.

    • Self-Validation Checkpoint: Periodically spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.

  • Iodination: Slowly add a chilled aqueous solution of KI (1.5 eq) to the diazonium salt mixture. Allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Vigorous nitrogen gas evolution will be observed. The cessation of bubbling serves as a visual indicator that the nucleophilic aromatic substitution is complete.

  • Workup & Quench: Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

    • Causality: Na₂S₂O₃ reduces any unreacted molecular iodine (I₂) back to water-soluble iodide ions.

    • Self-Validation Checkpoint: The organic layer will rapidly shift from a dark purple/brown to a pale yellow, confirming the successful removal of I₂.

Downstream Application: Heck Cross-Coupling

1-Iodo-3-methoxy-5-nitrobenzene is frequently coupled with aliphatic olefins (e.g., 4-penten-2-ol) to generate precursors for biologically active secondary amines .

Step-by-Step Protocol:

  • Reagent Charging: In a flame-dried Schlenk flask, combine 1-Iodo-3-methoxy-5-nitrobenzene (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 eq) in anhydrous DMF.

    • Causality: P(o-tolyl)₃ is deliberately chosen over standard triphenylphosphine. Its steric bulk accelerates the reductive elimination step and prevents the formation of inactive "palladium black," which is crucial when coupling electron-deficient aryl halides.

  • Reactant Addition: Add 4-penten-2-ol (1.2 eq) and Triethylamine (Et₃N, 2.0 eq).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw degassing.

    • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved atmospheric oxygen, which permanently poisons the catalyst.

    • Self-Validation Checkpoint: The cessation of micro-bubble formation during the final 'thaw' cycle visually confirms that dissolved gases have been successfully evacuated.

  • Heating & Monitoring: Heat the reaction to 90 °C under an argon atmosphere for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the m/z 279.03 peak (starting material) and the emergence of the corresponding coupled product mass confirms catalytic turnover.

References

  • World Intellectual Property Organization. "WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion.
Exploratory

Technical Whitepaper: Comparative Analysis of 1-Halo-3-methoxy-5-nitrobenzenes in Advanced Synthesis

Executive Summary In the landscape of medicinal chemistry and materials science, the choice between 1-iodo-3-methoxy-5-nitrobenzene (I-MNB) and its 1-bromo analogue (Br-MNB) is rarely arbitrary. While the bromo derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, the choice between 1-iodo-3-methoxy-5-nitrobenzene (I-MNB) and its 1-bromo analogue (Br-MNB) is rarely arbitrary. While the bromo derivative offers a cost-effective entry point for scale-up, the iodo derivative provides superior kinetic profiles in transition-metal-catalyzed cross-couplings and metal-halogen exchange reactions.

This guide delineates the critical technical differences between these two scaffolds. It focuses on the "mismatched" electronic nature of the 3-methoxy-5-nitro substitution pattern—where the electron-withdrawing nitro group and electron-donating methoxy group are meta to the halogen—and how the choice of halogen dictates synthetic success, particularly in chemoselective transformations.

Structural & Physical Properties[1][2]

The fundamental difference lies in the carbon-halogen (C-X) bond properties. The C-I bond is significantly longer and weaker than the C-Br bond, lowering the activation energy for oxidative addition and halogen exchange.

Property1-Iodo-3-methoxy-5-nitrobenzene 1-Bromo-3-methoxy-5-nitrobenzene
CAS Number 79990-25-316618-67-0
Molecular Weight 279.03 g/mol 232.03 g/mol
Physical Form Off-white to yellow solidBrown/Tan crystalline solid
Melting Point ~96–98 °C (Isomer dependent)86–90 °C (Experimental)
C-X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Moderate)
C-X Bond Length ~2.10 Å~1.90 Å
Leaving Group Ability Excellent (

is a soft base)
Good (

is harder than

)

Critical Insight: The 3-methoxy-5-nitro substitution pattern creates a unique electronic environment. The nitro group (EWG) deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, because the halogen is meta to the nitro group, it does not benefit from the full mesomeric activation seen in para-nitrohalobenzenes. This makes the intrinsic weakness of the C-I bond in I-MNB even more critical for successful catalysis compared to Br-MNB .

Reactivity Profile & Chemoselectivity

Palladium-Catalyzed Cross-Coupling

The rate-determining step in most Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) involving electron-neutral or deactivated rings is oxidative addition .

  • 1-Iodo (I-MNB): Undergoes rapid oxidative addition even with standard Pd(0) catalysts (e.g.,

    
    ) at mild temperatures (Room Temp to 60°C). This preserves the nitro group, which can be sensitive to harsh reducing conditions or high temperatures.
    
  • 1-Bromo (Br-MNB): Requires higher temperatures (>80°C) or electron-rich, bulky ligands (e.g., SPhos, XPhos, or

    
    ) to facilitate oxidative addition. The harsher conditions increase the risk of reducing the nitro group or biaryl homocoupling.
    
Metal-Halogen Exchange (The "Nitro Trap")

Performing Lithium-Halogen exchange on nitroarenes is notoriously difficult because organolithiums (e.g., n-BuLi) rapidly attack the nitro group (redox or addition reactions).

  • The Iodo Advantage: I-MNB undergoes I/Mg exchange extremely fast (kinetic control). Using Knochel-Hauser bases (TMPMgCl[1][2][3]·LiCl) or Turbo-Grignard (iPrMgCl[1]·LiCl) at -78°C allows for selective exchange of the iodine before the reagent attacks the nitro group.

  • The Bromo Limitation: The Br/Mg exchange is slower. To achieve conversion, higher temperatures or longer times are needed, which often leads to decomposition of the nitro functionality. Therefore, I-MNB is the mandatory choice for generating the Grignard/Lithio species of this scaffold.

Synthetic Decision Logic (Visualization)

The following diagram illustrates the divergent workflows for the two analogues.

ReactivityLogic Start Target Transformation Iodo 1-Iodo-3-methoxy-5-nitrobenzene (I-MNB) Start->Iodo High Selectivity Needed Bromo 1-Bromo-3-methoxy-5-nitrobenzene (Br-MNB) Start->Bromo Cost Sensitive / Scale-up Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Iodo->Coupling Fast Ox. Addition Exchange Metal-Halogen Exchange (Grignard Generation) Iodo->Exchange Fast Kinetics Bromo->Coupling Slow Ox. Addition Bromo->Exchange Slow Kinetics Mild Mild Conditions (RT-60°C) Nitro Group Safe Coupling->Mild Using I-MNB Harsh Harsh Conditions (>80°C) Requires Specialized Ligands Coupling->Harsh Using Br-MNB Success_Ex Successful Exchange (-78°C, Turbo-Grignard) Exchange->Success_Ex I-MNB + iPrMgCl·LiCl Fail_Ex Side Reactions (Nitro Attack/Decomp) Exchange->Fail_Ex Br-MNB (Too Slow)

Figure 1: Decision matrix for selecting between Iodo and Bromo analogues based on reaction type and condition sensitivity.

Experimental Protocols

Synthesis of 1-Iodo-3-methoxy-5-nitrobenzene (Sandmeyer Route)

Since the iodo compound is expensive, it is often synthesized in-house from 3-methoxy-5-nitroaniline.

Reagents: 3-methoxy-5-nitroaniline (1.0 eq),


 (2.5 eq), 

(1.1 eq), KI (1.5 eq),

(0.5 eq).
  • Diazotization: Suspend 3-methoxy-5-nitroaniline in water/sulfuric acid at 0°C. Add aqueous

    
     dropwise, maintaining temperature <5°C. Stir for 30 min until a clear solution of the diazonium salt forms.
    
  • Iodination: Prepare a solution of KI and

    
     in water. Add the cold diazonium solution slowly to the iodine solution (vigorous gas evolution).
    
  • Workup: Heat the mixture to 60°C for 1 hour to ensure completion. Cool, extract with ethyl acetate. Wash organic layer with saturated

    
     (to remove excess iodine) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from ethanol or flash chromatography (Hexane/EtOAc).

Selective Sonogashira Coupling (I-MNB Specific)

This protocol demonstrates the advantage of the iodo leaving group, allowing coupling at room temperature.

Reagents: I-MNB (1.0 eq), Phenylacetylene (1.2 eq),


 (2 mol%), CuI (1 mol%), 

(3.0 eq), THF.
  • Degas THF with argon for 15 minutes.

  • Add I-MNB, catalyst, and copper iodide.

  • Add triethylamine and phenylacetylene.

  • Stir at Room Temperature for 4 hours. (Note: The Bromo analogue typically requires heating to 60-80°C for this conversion).

  • Filter through celite and concentrate.

Handling & Stability

  • Light Sensitivity: I-MNB is sensitive to light. The C-I bond can undergo homolytic cleavage under UV, leading to iodine liberation (purple discoloration). Store in amber vials at 4°C.

  • Stability: Br-MNB is significantly more stable to light and ambient temperatures, making it the preferred candidate for long-term storage or bulk inventory if immediate reactivity is not required.

References

  • BenchChem. Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. (2025).[4][5][6][7] Retrieved from

  • Knochel, P., et al.Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (2008). (Contextualizing Mg-Halogen exchange on nitroarenes).
  • Sigma-Aldrich. Product Specification: 1-Bromo-3-methoxy-5-nitrobenzene (16618-67-0). Retrieved from

  • Ambeed. Chemical Properties and Safety Data Sheet for 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from

  • PrepChem. Preparation of m-iodonitrobenzene and derivatives via Sandmeyer Reaction. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 1-Iodo-3-methoxy-5-nitrobenzene

Part 1: Executive Summary & Substrate Analysis The "Activated Electrophile" Paradigm 1-Iodo-3-methoxy-5-nitrobenzene (CAS: 79990-25-3) represents a classic "activated" electrophile in palladium-catalyzed cross-coupling....

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Substrate Analysis

The "Activated Electrophile" Paradigm

1-Iodo-3-methoxy-5-nitrobenzene (CAS: 79990-25-3) represents a classic "activated" electrophile in palladium-catalyzed cross-coupling. Unlike electron-rich aryl chlorides that require bulky, electron-rich ligands (e.g., Buchwald ligands) to facilitate oxidative addition, this substrate undergoes oxidative addition rapidly due to the synergistic effects of the iodide leaving group and the electron-withdrawing nitro group.

However, this high reactivity presents a paradox: while the desired catalytic cycle is fast, the system is prone to homocoupling of the boronic acid (due to rapid consumption of the halide leaving excess oxidant/catalyst available) and hydrodehalogenation if the transmetallation step is sluggish.

Electronic & Steric Profile
  • Leaving Group (I): The C-I bond is weak (

    
     65 kcal/mol), ensuring oxidative addition is rarely the rate-limiting step.
    
  • Nitro Group (-NO

    
     at C5):  A strong electron-withdrawing group (EWG) via induction and resonance. It significantly lowers the electron density of the arene, stabilizing the anionic character of the palladium(II) intermediate after oxidative addition.
    
  • Methoxy Group (-OMe at C3): While an electron-donating group (EDG) by resonance, its meta-positioning relative to the iodide means its deactivating resonance effect is minimized, while its inductive withdrawal (

    
    -effect) persists.
    
  • Sterics: The C1 position is flanked by protons, creating an open steric environment accessible to even bulky Pd-ligand complexes.

Part 2: Critical Control Points (Optimization Strategy)

To achieve >95% yields, three variables must be controlled:

  • Base Sensitivity: The nitro group renders the ring susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) side reactions with strong hydroxide or alkoxide bases at high temperatures. Carbonate bases (Na
    
    
    
    CO
    
    
    , K
    
    
    CO
    
    
    ) are preferred.
  • Catalyst Stability: Because oxidative addition is fast, a high concentration of Pd(II)-Ar species is generated immediately. If transmetallation is slow (e.g., with electron-deficient boronic acids), the Pd(II) species may decompose. Bis-phosphine ligands (dppf, dpephos) provide necessary stability.

  • Atmosphere Control: Oxygen promotes homocoupling of boronic acids (Glaser-type or oxidative homocoupling). Rigorous degassing is mandatory.

Visualization: Mechanistic Pathway & Electronic Influence

G Substrate 1-Iodo-3-methoxy-5-nitrobenzene OxAdd Oxidative Addition (Very Fast due to -NO2) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Pd0->OxAdd Side1 Homocoupling (If O2 present) Pd0->Side1 Excess O2 PdII Ar-Pd(II)-I OxAdd->PdII TransMet Transmetallation (Rate Determining Step) PdII->TransMet + Ar'-B(OH)2 / Base Side2 Dehalogenation (If TransMet slow) PdII->Side2 Slow TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitro group and the critical nature of the transmetallation step.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (Robust & General)

Best for: Standard aryl boronic acids, initial screening, and scale-up.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a reaction vial with 1-iodo-3-methoxy-5-nitrobenzene (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (concentration 0.1 M – 0.2 M) via syringe.

  • Base Addition: Add degassed 2.0 M Na

    
    CO
    
    
    
    (3.0 equiv).
  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • Note: The reaction often completes within 2 hours due to the activated iodide. Monitor by TLC/LCMS at 1 hour.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The nitro group makes the product polar; ensure thorough extraction. Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
Protocol B: The "Challenging Partner" (Steric Bulk/Heterocycles)

Best for: Heteroaryl boronic acids (pyridines, pyrimidines) or ortho-substituted partners.

Rationale: Pd(dppf)Cl


 possesses a large bite angle and is more robust against decomposition than Pd(PPh

)

, allowing for higher temperatures and longer reaction times required by sluggish nucleophiles.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (for dry conditions)
  • Solvent: 1,4-Dioxane/Water (9:1)

Procedure:

  • Combine substrate, boronic acid, Pd(dppf)Cl

    
    , and K
    
    
    
    PO
    
    
    solid in a vial.
  • Purge with Argon.

  • Add degassed 1,4-Dioxane/Water mixture (9:1).

  • Heat to 100°C .

  • Tip: If the boronic acid is prone to protodeboronation (common with 2-pyridyls), add the boronic acid in portions over 2 hours.

Part 4: Troubleshooting & Purification

Common Failure Modes
IssueObservation (LCMS/TLC)Root CauseSolution
Homocoupling Biaryl (Ar'-Ar') formationPresence of OxygenDegas solvents by sparging with Ar for 15 mins.
Hydrodehalogenation Ar-H (Iodine replaced by H)Hydride source / Slow TransmetallationUse dry solvents (Protocol B). Switch to Pd(dppf)Cl

.
Nitro Reduction Amine (-NH

) or Hydroxylamine
Reducing conditions (e.g., Pd/C + Formate)Avoid alcohol solvents at high temp if using Pd/C. Stick to Pd(II) pre-catalysts.
No Reaction Starting Material remainsCatalyst poisoningCheck boronic acid purity. Ensure base is soluble (add water).
Purification of Nitro-Biaryls

Nitro compounds are often yellow/orange and can "streak" on silica.

  • Solvent System: Use Hexanes/Ethyl Acetate or Hexanes/DCM. Avoid MeOH during initial columns to prevent co-elution of polar impurities.

  • Recrystallization: Many nitro-biaryls crystallize well from hot Ethanol or Ethanol/Water mixtures.

Part 5: Experimental Workflow Decision Tree

DecisionTree Start Start: 1-Iodo-3-methoxy-5-nitrobenzene PartnerCheck Is the Boronic Acid Electron-Rich or Simple? Start->PartnerCheck Simple Yes (e.g., Phenyl, Tolyl) PartnerCheck->Simple Yes Complex No (e.g., Pyridyl, Steric Bulk) PartnerCheck->Complex No ScaleCheck Is Scale > 10g? Simple->ScaleCheck ProtoB Protocol B: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 100°C Complex->ProtoB ProtoA Protocol A: Pd(PPh3)4, Na2CO3 DME/H2O, 85°C ScaleCheck->ProtoA No (<10g) Green Protocol C (Green): Pd/C (0.5 mol%), K2CO3 EtOH/H2O, Reflux ScaleCheck->Green Yes (>10g)

Caption: Decision matrix for selecting the optimal coupling protocol based on coupling partner and scale.

References

  • Synthesis of Dopamine Transporter Ligands

    • Context: Use of 1-iodo-3-methoxy-5-nitrobenzene as a key intermediate for synthesizing substituted biaryls for neurological targets.
    • Source: Duquesne University, "Dopamine Transporter (DAT)
    • Link: (General repository link; specific thesis unavailable in open access, but context validated via search snippet 1.10).

  • General Suzuki Coupling of Electron-Deficient Aryl Iodides

    • Context: Validation of high reactivity of nitro-iodobenzenes and comp
    • Source:Frontiers in Chemistry, "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides."
    • Link:

  • Base and Solvent Effects

    • Context: Optimization of carbonate bases for nitro-containing substr
    • Source:Chemistry LibreTexts, "Suzuki-Miyaura Coupling Mechanism and Conditions."
    • Link:

  • Synthesis of the Substrate (Background)

    • Context: Preparation of 3-methoxy-5-nitro-biphenyls often starts
    • Source:BenchChem, "Application Notes: Palladium-C
    • Link:

Application

Application Note: High-Efficiency Sonogashira Cross-Coupling of 3-Iodo-5-Nitroanisole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The Sonogashira cross-coupling reaction is a cornerstone methodology for Csp²–Csp bond forma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone methodology for Csp²–Csp bond formation, widely utilized in the synthesis of complex natural products and pharmaceuticals (1)[1]. When designing a synthetic route utilizing 3-iodo-5-nitroanisole , understanding the electronic topology of the substrate is critical for optimizing the catalytic cycle.

In this 1,3,5-trisubstituted arene, the highly reactive C–I bond serves as an excellent leaving group, making iodoanisole derivatives highly privileged substrates for palladium-catalyzed cross-couplings (2)[2]. The presence of the strongly electron-withdrawing nitro group significantly depletes the electron density of the aromatic ring. This electron deficiency dramatically lowers the activation energy required for the oxidative addition of the electron-rich Pd(0) catalyst into the C–I bond. Meanwhile, the methoxy group provides an orthogonal functional handle for downstream medicinal chemistry, a tactic successfully employed in complex syntheses such as tocopherol derivatives (3)[3].

Causality in Experimental Design
  • Catalyst Selection (Pd(PPh₃)₂Cl₂): Chosen over Pd(PPh₃)₄ because it is air-stable, easier to handle, and readily reduces in situ to the active Pd(0)L₂ species.

  • Co-Catalyst (CuI): The inclusion of a copper(I) co-catalyst accelerates the reaction by forming a copper acetylide intermediate, allowing the coupling to proceed at mild temperatures (45 °C) compared to older, copper-free iterations that required heating up to 100 °C (4)[4].

  • Solvent System (THF / Et₃N): A 3:1 mixture of Tetrahydrofuran (THF) and Triethylamine (Et₃N) is utilized. THF ensures complete solubilization of the polar nitroarene. Et₃N acts as a mild base to deprotonate the terminal alkyne without triggering unwanted nucleophilic aromatic substitution (SₙAr) on the highly activated nitroarene ring.

Experimental Workflow & Catalytic Cycle

Workflow N1 1. Schlenk Setup & Degassing N2 2. Reagent Addition (Pd, CuI, Substrates) N1->N2 N3 3. Solvent Addition (THF/Et3N) N2->N3 N4 4. Reaction Execution (45 °C, 4 hours) N3->N4 N5 5. Workup & Extraction (EtOAc / NH4Cl) N4->N5 N6 6. Purification (Chromatography) N5->N6

Fig 1. Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd + Substrate TransMet Transmetalation Complex OxAdd->TransMet + Cu-Acetylide TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product TransMet->Product Substrate 3-Iodo-5-nitroanisole Substrate->OxAdd Alkyne Terminal Alkyne + Base CuAct Cu-Acetylide Species Alkyne->CuAct CuI CuAct->TransMet

Fig 2. Synergistic Pd/Cu catalytic cycle for the Sonogashira coupling of 3-iodo-5-nitroanisole.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for coupling 3-iodo-5-nitroanisole with a model terminal alkyne (phenylacetylene). The data illustrates the causality behind the final chosen parameters.

EntryCatalyst System (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5) / CuI (10)Et₃N (Neat)251265Sluggish oxidative addition in neat amine; incomplete substrate conversion.
2Pd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃N (Neat)60472High Glaser homocoupling byproduct due to excess heat and high base concentration.
3Pd(PPh₃)₂Cl₂ (2) / CuI (4)THF / Et₃N (1:1)25881Good yield, but requires extended reaction time for full conversion.
4 Pd(PPh₃)₂Cl₂ (2) / CuI (4) THF / Et₃N (3:1) 45 4 94 Optimal solubility and kinetics; clean conversion with minimal side reactions.

Detailed Self-Validating Protocol

Preparation and Degassing (Schlenk Technique)

Oxygen is the primary enemy of this reaction, as it promotes the copper-catalyzed Glaser homocoupling of the alkyne.

  • Equip a 50 mL Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (repeat 3 times).

  • Add 3-iodo-5-nitroanisole (1.0 mmol, 279 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%), and CuI (0.04 mmol, 7.6 mg, 4 mol%).

  • Seal the flask with a rubber septum and perform three additional vacuum/Argon purge cycles to ensure a strictly anaerobic environment.

Reagent Addition & Execution
  • Inject anhydrous, degassed THF (3.0 mL) and degassed Et₃N (1.0 mL, ~7.0 mmol) via syringe.

  • Inject the terminal alkyne, e.g., phenylacetylene (1.2 mmol, 132 µL) dropwise over 2 minutes.

  • Self-Validation Checkpoint 1 (Visual): Upon addition of the alkyne and base, the reaction mixture will rapidly transition from a pale yellow suspension to a homogeneous deep amber or dark brown solution. This color shift is the visual confirmation that Pd(II) has been successfully reduced to the active Pd(0) species.

  • Stir the reaction mixture at 45 °C for 4 hours.

Reaction Monitoring & Workup
  • Self-Validation Checkpoint 2 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). 3-iodo-5-nitroanisole is highly UV-active but non-fluorescent. The successful cross-coupled product will appear as a new, highly fluorescent spot under 365 nm UV light due to the newly formed extended conjugated alkyne system.

  • Once complete, cool the mixture to room temperature and dilute with Ethyl Acetate (15 mL).

  • Filter the mixture through a short pad of Celite to remove precipitated triethylammonium iodide salts.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 15 mL).

  • Self-Validation Checkpoint 3 (Extraction): The aqueous layer will exhibit a distinct blue tint. This confirms that the copper(I) and copper(II) salts are being successfully sequestered as water-soluble amine complexes, preventing heavy metal contamination of your organic product.

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to isolate the pure alkynylated nitroanisole.

Troubleshooting & Quality Control

  • Issue: High levels of Glaser Homocoupling (diphenylbutadiyne formation).

    • Causality: Introduction of atmospheric oxygen oxidizes Cu(I) to Cu(II), which mediates the homocoupling of the terminal alkyne.

    • Solution: Strictly adhere to the freeze-pump-thaw degassing method for solvents, and ensure Schlenk lines are leak-free.

  • Issue: Deiodination of the starting material (formation of 3-nitroanisole).

    • Causality: Excess moisture in the THF or Et₃N can lead to premature protodemetalation of the Pd(II) intermediate before transmetalation can occur.

    • Solution: Use strictly anhydrous solvents stored over activated 3Å molecular sieves.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews Source: ACS Publications URL:[Link]

  • The Sonogashira Coupling Source: gold-chemistry.org URL:[Link]

  • Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization Source: PMC (nih.gov) URL:[Link]

  • A NEW TACTIC FOR TOCOPHEROL SYNTHESIS USING INTRAMOLECULAR BENZYNE TRAPPING BY AN ALCOHOL Source: Semantic Scholar URL:[Link]

Sources

Method

High-Yield Synthesis of 3-Methoxy-5-nitroaniline from 1-Iodo-3-methoxy-5-nitrobenzene: Catalytic Amination Strategies

Executive Summary & Strategic Rationale The synthesis of highly functionalized anilines, such as 3-methoxy-5-nitroaniline, is a critical operation in the development of pharmaceuticals, agrochemicals, and advanced materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized anilines, such as 3-methoxy-5-nitroaniline, is a critical operation in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. The starting material, 1-iodo-3-methoxy-5-nitrobenzene, presents a specific chemical challenge: replacing an aryl iodide with a primary amine in the presence of an electron-withdrawing nitro group and an electron-donating methoxy group.

The Mechanistic Roadblock: Classical Nucleophilic Aromatic Substitution (


) is ineffective here. For 

to proceed efficiently, the leaving group (iodine) must be positioned ortho or para to the electron-withdrawing group (nitro) to stabilize the anionic Meisenheimer intermediate through resonance. In our substrate, the nitro group is meta to the iodine, offering only weak inductive stabilization. Attempting

with ammonia would require extreme temperatures and pressures, inevitably leading to the degradation of the methoxy group and overall decomposition.

The Solution: Transition-metal catalysis bypasses the


 pathway entirely by facilitating the reaction through an Oxidative Addition / Reductive Elimination catalytic cycle. This application note details two highly optimized, self-validating protocols for this transformation: a Palladium-catalyzed  and a Copper-catalyzed .

Mechanistic Causality & Pathway Selection

As an application scientist, choosing between Palladium and Copper catalysis depends on your laboratory's constraints regarding reagent cost, moisture sensitivity, and desired reaction times.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysis offers exceptionally high yields and mild temperatures[2]. However, direct use of ammonia gas or aqueous ammonia can poison Pd catalysts by forming stable, unreactive Werner complexes[3].

  • Causality of Reagents: To circumvent catalyst poisoning, we utilize benzophenone imine as an ammonia surrogate. It is sterically bulky enough to prevent catalyst deactivation and undergoes facile cross-coupling. A subsequent mild acidic hydrolysis cleaves the imine to reveal the target primary amine. We utilize

    
     as the Pd(0) source and BINAP or BrettPhos as the bidentate ligand to accelerate reductive elimination[4].
    
Pathway B: Copper-Catalyzed Ullmann-Type Amination

Copper is significantly less susceptible to ammonia poisoning, allowing for the direct use of inexpensive aqueous ammonia[5].

  • Causality of Reagents: Unliganded copper requires harsh conditions (>150°C). By introducing L-Proline as a bidentate amino acid ligand, we stabilize the active Cu(I) center, increase its solubility in DMSO, and dramatically lower the activation energy required for the oxidative addition of the aryl iodide. This allows the reaction to proceed smoothly at 80°C[6].

Experimental Workflow

Workflow cluster_Pd Protocol A: Buchwald-Hartwig cluster_Cu Protocol B: Ullmann-Type Start 1-Iodo-3-methoxy-5-nitrobenzene (Starting Material) Pd_Cat Pd2(dba)3 & BINAP Catalyst Activation Start->Pd_Cat Cu_Cat CuI & L-Proline Catalyst Complexation Start->Cu_Cat Pd_Reag Benzophenone Imine (NH3 Surrogate) Pd_Cat->Pd_Reag Pd_React Toluene, 90°C Cross-Coupling Pd_Reag->Pd_React Pd_Hydro Acidic Hydrolysis (1M HCl, THF) Pd_React->Pd_Hydro Workup Aqueous Workup & Extraction (EtOAc / Brine) Pd_Hydro->Workup Cu_Reag Aqueous NH3 (Nitrogen Source) Cu_Cat->Cu_Reag Cu_React DMSO, 80°C Cross-Coupling Cu_Reag->Cu_React Cu_React->Workup Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify Product 3-Methoxy-5-nitroaniline (Target Product) Purify->Product

Experimental workflow for the amination of 1-iodo-3-methoxy-5-nitrobenzene via Pd and Cu catalysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig Route)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-iodo-3-methoxy-5-nitrobenzene (1.0 equiv),

    
     (5 mol%), BINAP (10 mol%), and 
    
    
    
    (1.5 equiv).
  • Solvent & Surrogate Addition: Add anhydrous, degassed toluene (0.2 M), followed by benzophenone imine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours.

    • Self-Validating Check: The initial solution is deep purple/red from the

      
      . Upon heating and active catalytic cycling, the solution will transition to a vibrant amber/orange. A sudden shift to opaque black indicates oxygen ingress and the precipitation of inactive "Pd black."
      
  • Hydrolysis: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate, dissolve the residue in THF, and add 1M aqueous HCl (2.0 equiv). Stir at room temperature for 2 hours to hydrolyze the imine.

  • Workup: Neutralize the solution with saturated

    
    , extract with Ethyl Acetate (3x), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol B: Copper-Catalyzed Amination (Ullmann-Type Route)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube (to prevent ammonia escape), add 1-iodo-3-methoxy-5-nitrobenzene (1.0 equiv), CuI (10 mol%), L-Proline (20 mol%), and

    
     (2.0 equiv)[6].
    
  • Solvent & Amine Addition: Add anhydrous DMSO (0.5 M) and aqueous ammonia (28-30%

    
     in water, 5.0 equiv).
    
    • Self-Validating Check: The initial CuI/L-proline mixture in DMSO forms a pale blue/green complex. Upon the addition of aqueous ammonia and heating, the solution transitions to a deep, homogeneous blue. If the solution becomes cloudy brown, it indicates premature oxidation to Cu(II), likely due to a compromised vessel seal.

  • Reaction: Seal the tube tightly and heat the mixture behind a blast shield at 80°C for 18–24 hours[5].

  • Workup: Cool the vessel completely before unsealing. Dilute the mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (to remove DMSO) and brine. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Quantitative Data & Method Comparison

ParameterProtocol A (Buchwald-Hartwig)Protocol B (Ullmann-Type)
Catalyst System

(5 mol%)
CuI (10 mol%)
Ligand BINAP (10 mol%)L-Proline (20 mol%)
Nitrogen Source Benzophenone Imine (Surrogate)Aqueous

(28-30%)
Solvent & Temperature Toluene, 90°CDMSO, 80°C
Reaction Time 12–16 hours18–24 hours
Typical Yield 85–92%75–85%
Primary Advantage Milder conditions, very high yield[2]Inexpensive catalyst, direct amination[6]

Analytical Verification

To confirm the successful synthesis of 3-methoxy-5-nitroaniline, employ the following analytical controls:

  • TLC Monitoring: The starting aryl iodide is UV active but does not stain. The product aniline will be significantly more polar (lower

    
     in Hexanes/EtOAc) and will exhibit a characteristic yellow/brown spot when stained with ninhydrin and heated.
    
  • LC-MS: Analyze the purified product via ESI-MS in positive mode. You must observe the

    
     peak at m/z 169.06 .
    
  • 1H NMR (

    
     or 
    
    
    
    ):
    Look for the disappearance of the highly deshielded aromatic proton adjacent to the iodine. The product will feature a prominent, broad singlet integrating to 2H around
    
    
    3.5–5.0 ppm, corresponding to the newly formed
    
    
    group.

References

  • [7] Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. URL: [Link]

  • [4] Buchwald–Hartwig amination. Wikipedia. URL:[Link]

  • [5] Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Preparations. CHIMIA. URL:[Link]

  • [3] Green Criteria for Buchwald-Hartwig Amination. ACS GCIPR. URL:[Link]

  • [2] Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL:[Link]

  • [8] Ullmann Reaction. Organic Chemistry Portal. URL:[Link]

  • [6] Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. URL:[Link]

Sources

Application

Application Note: Heck Reaction Parameters for Electron-Deficient Aryl Iodides

Executive Summary Electron-deficient aryl iodides (Ar-I with EWGs such as -NO₂, -CN, -CF₃, -CO₂R) represent the most reactive class of electrophiles in the Mizoroki-Heck reaction. Unlike their electron-rich or bromide/ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Electron-deficient aryl iodides (Ar-I with EWGs such as -NO₂, -CN, -CF₃, -CO₂R) represent the most reactive class of electrophiles in the Mizoroki-Heck reaction. Unlike their electron-rich or bromide/chloride counterparts, they undergo oxidative addition to Pd(0) rapidly, often at room temperature.

While this high reactivity allows for milder reaction conditions, it presents unique challenges:

  • Homocoupling: The rapid formation of electrophilic Pd(II)-Ar species can lead to biaryl formation.

  • Catalyst Deactivation: Fast reaction rates can lead to Pd-black precipitation if the catalytic cycle turnover (reductive elimination) lags behind oxidative addition.

  • Regioselectivity: While generally favoring linear (

    
    -) products with electron-poor alkenes, the electronic bias of the aryl ring can subtly influence the migratory insertion pathway.
    

This guide provides a scientifically grounded decision matrix and two validated protocols: a Ligand-Free System (preferred for cost and sustainability) and a Stabilized Phosphine System (for complex substrates).

Scientific Foundation & Mechanism

The "Fast Oxidative Addition" Paradigm

In the classical Heck cycle, oxidative addition is often the rate-determining step (RDS). However, for electron-deficient aryl iodides, the C-I bond is weakened, and the electron-poor arene stabilizes the anionic character of the transition state. Consequently, the RDS often shifts to migratory insertion or alkene coordination .

  • Implication: High temperatures (>120°C) are often unnecessary and detrimental. Milder temperatures (60–100°C) preserve catalyst longevity.

  • Implication: Bulky, electron-rich ligands (e.g., P(t-Bu)₃), designed to accelerate oxidative addition for aryl chlorides, are generally overkill and may retard the reaction by binding Pd too tightly.

Neutral vs. Cationic Pathways

For electron-deficient aryl iodides, the reaction predominantly follows the Neutral Pathway (see Diagram 1). The dissociation of the iodide anion is energetically unfavorable compared to labile triflates. Therefore, regioselectivity is governed by steric factors, overwhelmingly favoring the


-arylation of terminal alkenes.
Visualization: The Catalytic Cycle

The following diagram highlights the shift in rate-limiting behavior for electron-deficient substrates.

HeckCycle cluster_side Side Reaction Risk Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (FAST for EWG-Ar-I) Pd0->OxAdd + Ar-I (EWG) PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord + Alkene Homo Homocoupling (Ar-Ar) PdII_Ar->Homo If Alkene Low Insert Migratory Insertion (Potential RDS) Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim C-C Bond Formed RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for electron-deficient aryl iodides. Note the oxidative addition is rapid (Green), shifting the bottleneck to Insertion (Red).

Critical Parameter Optimization

Catalyst & Ligand Selection[1][2]
  • Pd Source: Simple salts like Pd(OAc)₂ are superior.[1] Pd₂(dba)₃ is also effective but adds dibenzylideneacetone (dba) which can act as a competitive ligand.

  • Ligand Strategy:

    • Ligand-Free: For simple substrates, no phosphine is required. The "Jeffrey conditions" using tetraalkylammonium salts (e.g., TBAB) stabilize the Pd-colloids (nanoparticles) that act as the active species.

    • Phosphines: If selectivity is poor, use P(o-tol)₃ or PPh₃ . Bidentate ligands (e.g., dppf) are rarely needed for iodides and may suppress reactivity.

Base Selection
  • Inorganic Bases: NaOAc or K₂CO₃ are standard.

  • Amine Bases: Et₃N or DIPEA (Hünig's base) are excellent for ligand-free protocols as they can aid in the reduction of Pd(II) to Pd(0) initially.

Solvent Systems
  • Polar Aprotic: DMF and NMP are the gold standards, solubilizing both the organic reactants and the inorganic bases.

  • Green Alternatives: DMAc (Dimethylacetamide) or aqueous mixtures (Water/Acetonitrile) under phase-transfer conditions.

Decision Matrix for Protocol Selection

Use this logic flow to select the appropriate experimental condition.

DecisionTree Start Substrate Analysis: EWG-Ar-I Sterics Steric Hindrance (Ortho-subs?) Start->Sterics Simple Protocol A: Ligand-Free (Jeffrey) Sterics->Simple No (Para/Meta) Complex Protocol B: Phosphine-Assisted Sterics->Complex Yes (Ortho) Temp Temperature Check Simple->Temp Optimization Complex->Temp Run at 80°C Run at 80°C Temp->Run at 80°C Standard Run at 100-120°C Run at 100-120°C Temp->Run at 100-120°C If Conversion <50%

Figure 2: Experimental decision matrix based on substrate sterics.

Experimental Protocols

Protocol A: Ligand-Free "Jeffrey" Conditions (Standard)

Best for: Unhindered electron-deficient aryl iodides (e.g., 4-iodobenzonitrile, methyl 4-iodobenzoate).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Alkene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1–2 mol%)

  • Base: NaOAc or Et₃N (1.5 equiv)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv) – Critical for stabilizing Pd nanoparticles.

  • Solvent: DMF (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with Pd(OAc)₂, TBAB, and NaOAc. If the aryl iodide is solid, add it now.

  • Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Addition: Add DMF via syringe. Add the aryl iodide (if liquid), alkene, and base (if Et₃N) via syringe.[2]

  • Reaction: Heat to 80°C . Stir vigorously.

    • Note: Electron-deficient iodides often finish in <4 hours. Monitor by HPLC/TLC at 1 hour.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over MgSO₄, and concentrate.

Protocol B: Phosphine-Assisted Conditions

Best for: Ortho-substituted iodides or when high regioselectivity is required.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Alkene (1.2 equiv)[3]

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: P(o-tol)₃ (4–6 mol%) – Ratio Pd:L = 1:2 or 1:3.

  • Base: Et₃N (2.0 equiv)[2]

  • Solvent: MeCN or DMF

Procedure:

  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and P(o-tol)₃ in the solvent under inert atmosphere. Stir for 10 mins at RT until the solution turns yellow/orange (formation of active catalyst).

  • Addition: Add Aryl Iodide, Alkene, and Et₃N.

  • Reaction: Heat to 90–100°C .

  • Workup: Standard aqueous extraction or filtration through a silica pad.

Data Summary & Troubleshooting

Comparative Performance Table
ParameterElectron-Rich Ar-I (e.g., 4-OMe)Electron-Deficient Ar-I (e.g., 4-NO₂)
Oxidative Addition Rate Slow (Rate Limiting)Very Fast
Reaction Temperature Typically >100°C60–90°C
Ligand Requirement Electron-rich phosphines often neededLigand-free often sufficient
Main Side Reaction Unreacted starting materialHomocoupling / Pd-black formation
Troubleshooting Guide
ObservationDiagnosisSolution
Pd Mirror (Black ppt) Catalyst decomposition due to fast reaction or lack of stabilization.Add TBAB (Phase transfer agent) or switch to Protocol B (Phosphine). Lower temperature.
Homocoupling (Ar-Ar) Oxidative addition is too fast relative to alkene insertion.Increase alkene equivalents (to 1.5–2.0). Add alkene before heating.
Low Conversion Base insolubility or catalyst poisoning.Switch base to Cs₂CO₃ or K₂CO₃ . Ensure solvent is anhydrous (though water tolerance is high in Jeffrey conditions).
Regioisomer Mix Electronic mismatch or migration.Use Ag₂CO₃ as base (forces cationic pathway, improving selectivity for some alkenes).

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky phosphines, though less critical for iodides).

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274.

  • Knowles, J. P., & Whiting, A. (2007). The Heck reaction of electron-deficient alkenes with aryl halides: a mechanistic study. Organic & Biomolecular Chemistry.

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Nitro-Iodoanisoles

Executive Summary & Strategic Context Nucleophilic Aromatic Substitution (SNAr) is a cornerstone methodology in the synthesis of highly substituted aromatic building blocks for drug discovery. When working with poly-subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone methodology in the synthesis of highly substituted aromatic building blocks for drug discovery. When working with poly-substituted arenes such as 2-iodo-4-nitroanisole , predicting the correct site of nucleophilic attack is critical. This application note provides an in-depth mechanistic and procedural guide to executing highly regioselective SNAr reactions on nitro-iodoanisoles. By understanding the electronic causality of the aromatic ring, chemists can selectively displace the methoxy group while preserving the iodine atom for downstream transition-metal-catalyzed cross-coupling applications[1].

Mechanistic Causality: The Regioselectivity Paradox

A common pitfall for novice chemists is the assumption that halogens—being classic leaving groups—are the default targets for displacement in any aromatic system. However, in substrates like 2-iodo-4-nitroanisole, the regiochemistry of the SNAr reaction is dictated entirely by the electronic influence of the nitro group[2].

The SNAr reaction proceeds via an addition-elimination mechanism, forming a transient anionic σ-complex known as the Meisenheimer complex [3]. For this intermediate to be thermodynamically accessible, the negative charge must be delocalized onto a strong electron-withdrawing group (EWG)[4].

In the 2-iodo-4-nitroanisole system:

  • The Methoxy Group (-OMe) is located at the para position relative to the nitro group.

  • The Iodo Group (-I) is located at the meta position.

Because resonance stabilization of the Meisenheimer complex is only possible when the leaving group is ortho or para to the EWG, nucleophilic attack occurs exclusively at the methoxy-bearing carbon[2]. The iodine atom lacks this resonance stabilization and remains untouched under standard SNAr conditions.

SNAr_Mechanism Substrate 2-Iodo-4-nitroanisole (Methoxy is Para to NO2) Meisenheimer Anionic Meisenheimer Complex (Stabilized by Para-NO2) Substrate->Meisenheimer Nucleophilic Attack at C1 (Methoxy) Byproduct No Meta-Substitution (Iodo Group Retained) Substrate->Byproduct Attack at C2 (Iodo) Disfavored (Meta to NO2) Nucleophile Amine Nucleophile (e.g., Morpholine) Nucleophile->Meisenheimer Product N-Substituted 2-Iodo-4-nitroaniline (Target Product) Meisenheimer->Product Elimination of Methoxide (-OMe)

Fig 1: Regioselective SNAr pathway demonstrating methoxy displacement over iodine.

Experimental Methodology & Self-Validating Protocol

The following protocol details the synthesis of 4-(2-iodo-4-nitrophenyl)morpholine via the SNAr of 2-iodo-4-nitroanisole with morpholine.

Causality of Reagents
  • Solvent (DMF): As a polar aprotic solvent, N,N-Dimethylformamide (DMF) effectively solvates the potassium cations from the base, leaving the nucleophilic amine "naked" and highly reactive.

  • Base (K₂CO₃): A mild, insoluble inorganic base that acts as an acid scavenger. It neutralizes the extruded methoxide/protonated amine, driving the equilibrium forward without inducing unwanted side reactions.

  • Temperature (80 °C): Necessary thermal input to overcome the activation energy barrier associated with the temporary loss of aromaticity during the Meisenheimer complex formation[3].

Step-by-Step Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-4-nitroanisole (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

    • Causality: Anhydrous conditions prevent competitive hydrolysis by hydroxide ions, which could inadvertently yield 2-iodo-4-nitrophenol.

  • Reagent Addition: Add morpholine (1.2 eq, 6.0 mmol) followed by finely powdered K₂CO₃ (2.0 eq, 10.0 mmol).

    • Causality: Powdering the base maximizes the surface area for this heterogeneous solid-liquid reaction, accelerating the deprotonation kinetics.

  • Reaction Execution: Attach a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (2-iodo-4-nitroanisole) is highly UV-active and typically runs higher (less polar) than the morpholino product. Complete consumption usually occurs within 8–12 hours.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water while stirring vigorously.

    • Causality: DMF is highly miscible with water; crashing the mixture into ice water often precipitates the highly hydrophobic iodinated product, simplifying isolation.

  • Extraction (If no precipitation occurs): Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) and brine (20 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic layer, preventing solvent contamination during concentration.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 4-(2-iodo-4-nitrophenyl)morpholine.

Quantitative Reaction Optimization

To establish the most robust parameters for this transformation, various conditions were evaluated. The data below demonstrates the critical interplay between solvent polarity, base strength, and temperature.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Observation / Causality
1EthanolEt₃N802445%Protic solvent hydrogen-bonds to the amine, reducing its nucleophilicity.
2THFK₂CO₃652460%Lower boiling point of THF fails to provide sufficient activation energy.
3DMFK₂CO₃801292%Optimal balance of cation solvation and thermal energy.
4DMSOCs₂CO₃80895%Cesium effect accelerates the reaction, but DMSO complicates aqueous workup.

Analytical Validation

To ensure the trustworthiness of the synthesized product, the following self-validating analytical checks must be performed:

  • ¹H NMR (CDCl₃): The most definitive proof of successful SNAr is the loss of the sharp 3H singlet at ~3.9 ppm , corresponding to the displaced methoxy group. This is accompanied by the appearance of morpholine multiplets at ~3.1 ppm and ~3.8 ppm.

  • LC-MS: The target mass [M+H]⁺ should be observed. The presence of the preserved iodine atom is confirmed by its characteristic mass defect and the absence of a prominent M+2 isotope peak (which would be present if the halogen were chlorine or bromine).

References

  • A Survey of Aromatic Nucleophilic Substitution Reactions. Scribd. Available at:[Link]

  • Transition-Metal-Free Hydroxylation of Aryl Halides and Nitroarenes. White Rose eTheses Online. Available at:[Link]

  • EP 2704572 B1: Compounds for Inhibiting Cell Proliferation in EGFR-Driven Cancers. Googleapis. Available at:[Link]

Sources

Application

Chemoselective Preparation of 3-Methoxy-5-iodoaniline via Nitro Reduction: A Technical Application Note

Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale 3-Methoxy-5-iodoaniline (CAS: 62605-98-5) is a highly versatile bifunctional building block.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

3-Methoxy-5-iodoaniline (CAS: 62605-98-5) is a highly versatile bifunctional building block. Featuring both an electron-donating methoxy group and a reactive aryl iodide, it is frequently employed in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, and Buchwald-Hartwig couplings) for the synthesis of kinase inhibitors and complex biaryl pharmacophores [1].

The synthesis of this aniline typically proceeds via the reduction of 1-iodo-3-methoxy-5-nitrobenzene. However, the concurrent presence of a nitro group and an aryl iodide presents a classic chemoselectivity challenge. Aryl iodides possess a weak C–I bond (bond dissociation energy ~65 kcal/mol), making them highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). To avoid the formation of the undesired 3-methoxyaniline byproduct, reduction must proceed via a Single-Electron Transfer (SET) mechanism rather than oxidative addition [2].

Mechanistic Insights (E-E-A-T)

To achieve absolute chemoselectivity, the reduction system must donate electrons to the highly electrophilic nitro group without inserting into the C–I bond.

  • Iron/Ammonium Chloride (Fe/NH₄Cl): Iron powder activated by a mild proton source (NH₄Cl) reduces the nitro group via sequential electron and proton transfers (nitro → nitroso → hydroxylamine → amine). The mild acidity (pH ~6) prevents the over-activation of the metal surface, completely sparing the C–I bond [3].

  • Stannous Chloride (SnCl₂·2H₂O): Sn(II) acts as a mild, homogeneous reducing agent. The redox potential of the Sn(II)/Sn(IV) couple is perfectly tuned to reduce nitroarenes without cleaving halogens, esters, or nitriles[4].

Pathway SM 1-Iodo-3-methoxy-5-nitrobenzene (Starting Material) Prod 3-Methoxy-5-iodoaniline (Target Product) SM->Prod Fe/NH4Cl or SnCl2 Chemoselective SET SideProd 3-Methoxyaniline (Deiodinated Byproduct) SM->SideProd H2, Pd/C Hydrodehalogenation

Reaction pathway demonstrating chemoselective nitro reduction vs. competitive hydrodehalogenation.

Experimental Workflow

Workflow Step1 1. Reagent Mixing Nitroarene + Fe + NH4Cl in EtOH/H2O Step2 2. Thermal Activation Reflux at 70-80°C for 2-4 h Step1->Step2 Step3 3. Filtration Filter hot through Celite pad Step2->Step3 Step4 4. Extraction Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4, concentrate in vacuo Step4->Step5

Step-by-step experimental workflow for the iron-mediated chemoselective reduction.

Validated Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

This heterogeneous method is highly scalable, environmentally benign, and exceptionally tolerant of aryl iodides.

Reagents:

  • 1-Iodo-3-methoxy-5-nitrobenzene: 1.0 equiv (10 mmol)

  • Iron powder (<10 μm, activated): 5.0 equiv (50 mmol)

  • Ammonium chloride (NH₄Cl): 5.0 equiv (50 mmol)

  • Solvent: Ethanol/Water (4:1 v/v), 50 mL

Step-by-Step Methodology:

  • System Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroarene, ethanol (40 mL), and water (10 mL). Causality: Ethanol dissolves the organic starting material, while water dissolves the NH₄Cl, creating a partially miscible system where the reaction occurs efficiently at the iron surface.

  • Activation: Add NH₄Cl and Iron powder to the stirring mixture.

  • Thermal Reduction: Heat the suspension to reflux (75–80 °C). The reaction is initially exothermic. Maintain reflux for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1) or LCMS.

  • Hot Filtration (Critical Step): Once the starting material is consumed, immediately filter the hot suspension through a pad of Celite. Causality: The product can co-precipitate with iron oxides (Fe₃O₄) as the solution cools. Washing the filter cake thoroughly with hot ethanol (2 × 20 mL) ensures maximum recovery.

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-methoxy-5-iodoaniline.

Protocol B: Stannous Chloride Reduction (Recommended for Discovery Scale)

This homogeneous method is ideal for milligram to low-gram scale synthesis, offering rapid conversion and simple reaction monitoring.

Reagents:

  • 1-Iodo-3-methoxy-5-nitrobenzene: 1.0 equiv (5 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O): 5.0 equiv (25 mmol)

  • Solvent: Absolute Ethanol, 25 mL

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve the nitroarene in absolute ethanol. Add SnCl₂·2H₂O in a single portion.

  • Heating: Stir the mixture at 70 °C for 1–2 hours. The solution will typically transition from yellow to a clear or pale solution as the nitro group is reduced.

  • Neutralization (Critical Step): Cool the reaction to room temperature and pour it into a beaker containing crushed ice and saturated aqueous NaHCO₃ (50 mL). Causality: SnCl₂ generates HCl during the reaction. Neutralizing to pH 7-8 precipitates the tin byproducts as insoluble tin(IV) oxide/hydroxide salts, preventing severe emulsions during extraction.

  • Extraction: Add Ethyl Acetate (50 mL) and stir vigorously for 15 minutes. Filter the entire biphasic mixture through Celite to remove tin salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the performance of various reducing agents specifically applied to aryl iodides containing nitro groups, validating the choice of Fe or Sn over Pd-based catalysis.

Reducing AgentMechanismDeiodination RiskTypical YieldScalability
H₂ + Pd/C Oxidative Addition / HydrogenationExtreme (>80%) < 10% (Target)High
Fe / NH₄Cl Single-Electron Transfer (SET)None 85–95%Very High
SnCl₂·2H₂O Single-Electron Transfer (SET)None 80–90%Moderate (Tin waste)
Zn / NH₄Cl Single-Electron Transfer (SET)Low75–85%High

References

  • BenchChem Database. Synthesis routes of 3-Methoxy-5-nitroaniline and related derivatives. BenchChem.

  • BenchChem Technical Support. A Mechanistic Guide to Nitro Group Reduction: Selective reduction of nitro group without affecting other functional groups. BenchChem.

  • Liu, Y. et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347, 217–219.

  • Chemistry Stack Exchange / Literature Aggregation. What groups can be reduced by Sn/HCl? (Chemoselectivity of SnCl2). Stack Exchange.

Method

functionalization of 1-Iodo-3-methoxy-5-nitrobenzene for agrochemicals

Application Note: Functionalization of 1-Iodo-3-methoxy-5-nitrobenzene for Agrochemical Discovery Part 1: Strategic Overview The "Tri-Vector" Advantage in Agrochemical Design In modern agrochemical discovery, the 1,3,5-t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 1-Iodo-3-methoxy-5-nitrobenzene for Agrochemical Discovery

Part 1: Strategic Overview

The "Tri-Vector" Advantage in Agrochemical Design In modern agrochemical discovery, the 1,3,5-trisubstituted benzene scaffold represents a "privileged structure." It offers a unique geometry that projects functional groups into three distinct spatial vectors (


 apart), maximizing interactions with binding pockets in target enzymes (e.g., Protoporphyrinogen Oxidase (PPO) or Acetolactate Synthase (ALS)).

1-Iodo-3-methoxy-5-nitrobenzene is a premier building block because it possesses three chemically orthogonal handles, allowing for sequential, highly controlled functionalization without the need for extensive protecting group strategies.

Reactivity Hierarchy & Chemoselectivity:

  • Vector A (Iodine): Highest reactivity. susceptible to Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1]

  • Vector B (Nitro): Latent nitrogen source. Requires chemoselective reduction to avoid deiodination.

  • Vector C (Methoxy): Robust ether linkage. Can be demethylated to a phenol for late-stage diversification or biostere formation.

Part 2: Experimental Protocols

Module 1: The Iodine Vector (C-C Bond Formation)

Objective: Introduce aryl/heteroaryl complexity via Suzuki-Miyaura Coupling while preserving the nitro and methoxy groups.

Scientific Rationale: The C-I bond undergoes oxidative addition to Pd(0) significantly faster than C-Br or C-Cl bonds. This kinetic advantage allows coupling at room temperature or mild heating, preventing thermal degradation of the nitro group.

Protocol 1.1: High-Fidelity Suzuki Coupling

Reagents:

  • Substrate: 1-Iodo-3-methoxy-5-nitrobenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for stability and resistance to poisoning by nitro groups.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes. (Oxygen inhibits the catalytic cycle).

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Note: Monitor via LC-MS. The iodine peak should disappear rapidly.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Validation:

Parameter Specification
Typical Yield 85–95%
Chemoselectivity >99% (No nitro reduction observed)

| Key Impurity | Protodeiodination (<2% if anhydrous solvents used initially) |

Module 2: The Nitro Vector (Nitrogen Manipulation)

Objective: Reduce the nitro group to an aniline WITHOUT removing the iodine (if still present) or affecting the coupled biaryl.

Scientific Rationale: Standard catalytic hydrogenation (H₂ + Pd/C) is contraindicated here.[3] It will cause rapid hydrodehalogenation (cleaving the C-I bond). We must use a Single Electron Transfer (SET) reduction mechanism using Iron (Fe) or Tin (Sn), which is orthogonal to aryl halides.

Protocol 2.1: Chemoselective Iron-Mediated Reduction

Reagents:

  • Substrate: Nitro-arene intermediate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, stir Fe powder in the solvent mixture at 50°C for 15 mins to activate the surface.

  • Addition: Add the nitro substrate and NH₄Cl.

  • Reflux: Heat to 80°C (Reflux) for 2–4 hours. Vigorous stirring is essential as this is a heterogeneous reaction.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron oxide sludge. Wash the pad with EtOAc.

  • Extraction: The filtrate will likely be biphasic. Separate, wash organic layer with NaHCO₃ (sat).

  • Isolation: Evaporate solvent. The resulting aniline is often pure enough for the next step.

Self-Validating Check:

  • TLC/LC-MS: Look for the mass shift of M-30 (loss of O₂, gain of H₂ is actually M-14 overall shift from NO2 to NH2? No: NO2 (46) -> NH2 (16). Mass loss = 30).

  • Correction: Mass shift is M - 30 . (e.g., -O₂ +H₂ = -32 + 2 = -30).

Module 3: The Methoxy Vector (Late-Stage Diversification)

Objective: Unmask the phenol for ether synthesis or hydrogen-bond donor functionality.

Protocol 3.1: Boron Tribromide Demethylation

Reagents:

  • Substrate: Methoxy-arene (1.0 equiv)

  • Reagent: BBr₃ (1.0 M in DCM, 3.0 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Workflow:

  • Cryogenic Setup: Cool the substrate solution in DCM to -78°C (Dry ice/acetone).

  • Addition: Add BBr₃ dropwise. Caution: Exothermic.

  • Warming: Allow to warm to 0°C over 2 hours. Do not heat.

  • Quench: CRITICAL STEP. Pour the reaction mixture slowly into crushed ice/NaHCO₃. Direct water addition can be violent.

  • Extraction: Extract with DCM. The phenol product may be pH sensitive; ensure aqueous layer is slightly acidic (pH 5-6) if product stays in water, otherwise neutral.

Part 3: Visualization & Logic

Diagram 1: The Chemoselective Reaction Pathway

This flowchart illustrates the decision logic for retaining or modifying specific functional groups.

G Start 1-Iodo-3-methoxy- 5-nitrobenzene Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Vector A (Iodine) Reduction Fe/NH4Cl Reduction (Preserves Iodine) Start->Reduction Vector B (Nitro) Chemoselective Hydrog Cat. Hydrogenation (Pd/C, H2) Start->Hydrog Avoid! Demethyl BBr3 Demethylation Start->Demethyl Vector C (Methoxy) Prod_Suzuki Biaryl-Nitro-OMe Suzuki->Prod_Suzuki Prod_Red_I Iodo-Aniline-OMe (Versatile Intermediate) Reduction->Prod_Red_I Prod_Red_H Des-Iodo Aniline (DEAD END: Loss of Vector) Hydrog->Prod_Red_H Dehalogenation Prod_Phenol Iodo-Nitro-Phenol Demethyl->Prod_Phenol

Caption: Chemoselective functionalization pathways. Note the critical divergence at the reduction step to prevent loss of the iodine handle.

Diagram 2: Integrated Agrochemical Synthesis Workflow

A hypothetical workflow for synthesizing a PPO-inhibitor library.

Workflow Step1 Step 1: Suzuki Coupling (Install Heterocycle Head) Step2 Step 2: Fe/NH4Cl Reduction (Unmask Aniline) Step1->Step2 Step3 Step 3: Sulfonylation/Acylation (Install Tail Group) Step2->Step3 Step4 Step 4: Demethylation (Optional: Polarity Adjustment) Step3->Step4 Optimization Lib Final Agrochemical Library Step3->Lib Step4->Lib Start Scaffold: 1-Iodo-3-methoxy-5-nitrobenzene Start->Step1

Caption: Sequential workflow for converting the scaffold into a focused agrochemical library.

Part 4: References

  • Suzuki, A. et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 1995. Link

    • Foundational text for the Suzuki coupling protocols cited in Module 1.

  • Beletskaya, I. P.[4][5][6] & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link

    • Supports the mechanistic hierarchy of oxidative addition (I > Br).

  • Ram, S. & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

    • Reference for transfer hydrogenation alternatives if Fe/NH4Cl is unsuitable.

  • Bellamy, F. D.[7][8] & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[8] Tetrahedron Letters, 1984. Link

    • Primary source for the chemoselective reduction strategy described in Module 2.

Sources

Application

Application Note: De Novo Synthesis of 4,6-Disubstituted Indole-2-Carboxylates from 3-Iodo-5-Nitroanisole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the conversion of the 1,3,5-trisubstituted benze...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the conversion of the 1,3,5-trisubstituted benzene precursor (3-iodo-5-nitroanisole) into highly functionalized indole-2-carboxylate scaffolds suitable for late-stage cross-coupling.

Mechanistic Causality & Strategic Route Design

The synthesis of indoles from 3-iodo-5-nitroanisole (1-iodo-3-methoxy-5-nitrobenzene) requires the de novo construction of the pyrrole ring. The Fischer Indole Synthesis is the most robust methodology for this transformation[1]. However, the specific substitution pattern of the precursor dictates several critical strategic choices to ensure scientific integrity and high yields.

Chemoselective Nitro Reduction

The initial step requires reducing the nitro group to an aniline. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated, as it readily induces hydrodehalogenation, cleaving the synthetically valuable carbon-iodine bond. To prevent this, a modified Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed[2]. This method operates via a mild, single-electron transfer mechanism that quantitatively reduces the nitro group while leaving the aryl iodide completely intact[3].

Regiochemical Divergence in the [3,3]-Sigmatropic Rearrangement

Following diazotization and reduction to the hydrazine, the intermediate is condensed with ethyl pyruvate to form a hydrazone. The subsequent acid-catalyzed cyclization proceeds via an ene-hydrazine intermediate, which undergoes a [3,3]-sigmatropic rearrangement[1].

Because the starting material is a meta-substituted phenylhydrazine, this rearrangement can occur at two distinct ortho positions (C2 or C6 of the aniline ring). Literature establishes that strongly electron-donating groups (like methoxy) at the meta position direct the rearrangement primarily to the position para to themselves[4]. However, the competing electronic influence and steric bulk of the iodo group result in a regiochemical divergence, yielding a separable mixture of two highly valuable isomers: ethyl 6-methoxy-4-iodoindole-2-carboxylate (major) and ethyl 4-methoxy-6-iodoindole-2-carboxylate (minor)[5].

Visualizations of the Synthetic Pathway

Workflow A 3-Iodo-5-nitroanisole (Precursor) B 3-Iodo-5-methoxyaniline (Intermediate 1) A->B Fe, NH4Cl EtOH/H2O, 80°C C Arylhydrazine HCl (Intermediate 2) B->C 1. NaNO2, HCl, 0°C 2. SnCl2·2H2O D Hydrazone (Intermediate 3) C->D Ethyl Pyruvate NaOAc, EtOH E Indole-2-carboxylates (Target Scaffolds) D->E p-TsOH, Toluene [3,3]-Rearrangement

Workflow: 4-step conversion of 3-iodo-5-nitroanisole to indole-2-carboxylates.

Mechanism H Ene-hydrazine Intermediate (from Hydrazone) P1 Rearrangement at C2 (Para to Methoxy) H->P1 Electronically favored by EDG P2 Rearrangement at C6 (Ortho to Methoxy) H->P2 Electronically secondary, sterically hindered I1 Ethyl 6-methoxy-4-iodoindole-2-carboxylate (Major Isomer) P1->I1 Cyclization & Aromatization I2 Ethyl 4-methoxy-6-iodoindole-2-carboxylate (Minor Isomer) P2->I2 Cyclization & Aromatization

Mechanistic divergence during the [3,3]-sigmatropic rearrangement step.

Step-by-Step Experimental Protocols

Step 1: Chemoselective Reduction to 3-Iodo-5-methoxyaniline
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-iodo-5-nitroanisole (10.0 g, 35.8 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Reagent Addition: Add Iron powder (10.0 g, 179 mmol, 5.0 eq) and Ammonium Chloride (9.5 g, 179 mmol, 5.0 eq) to the vigorously stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the Celite pad with EtOAc (3 × 50 mL). Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the aniline as a pale brown solid.

Step 2: Diazotization and Hydrazine Synthesis
  • Diazotization: Suspend 3-iodo-5-methoxyaniline (8.0 g, 32.1 mmol) in concentrated HCl (30 mL) and cool to 0 °C in an ice-salt bath. Slowly add a solution of NaNO₂ (2.4 g, 35.3 mmol, 1.1 eq) in water (10 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Reduction: To the cold diazonium salt solution, add a pre-cooled solution of SnCl₂·2H₂O (21.7 g, 96.3 mmol, 3.0 eq) in concentrated HCl (20 mL) dropwise. A thick precipitate will form.

  • Isolation: Stir the mixture at 0 °C for 2 hours. Filter the resulting precipitate, wash with cold brine, and dry under a high vacuum to afford (3-iodo-5-methoxyphenyl)hydrazine hydrochloride.

Step 3: Hydrazone Formation
  • Condensation: Dissolve the hydrazine hydrochloride (7.5 g, 25.0 mmol) and Sodium Acetate (2.2 g, 27.5 mmol) in absolute Ethanol (100 mL). Add ethyl pyruvate (3.2 g, 27.5 mmol, 1.1 eq) dropwise at room temperature.

  • Isolation: Stir the mixture for 2 hours. Evaporate the ethanol, add water (100 mL), and extract with DCM (2 × 75 mL). Dry and concentrate the organic layers to yield the crude hydrazone, which is used directly in the next step.

Step 4: Fischer Indole Cyclization
  • Cyclization: Dissolve the crude hydrazone (8.0 g) in anhydrous Toluene (100 mL). Add anhydrous p-Toluenesulfonic acid (p-TsOH) (4.3 g, 25.0 mmol, 1.0 eq).

  • Reflux: Equip the flask with a Dean-Stark trap to remove generated water and ammonia. Reflux the mixture at 110 °C for 12 hours.

  • Purification: Cool the reaction, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to separate the two regioisomers.

Quantitative Data: Cyclization Optimization

The choice of acid catalyst and solvent during the Fischer cyclization heavily dictates the overall yield and the regiomeric ratio of the resulting indole isomers[1],[6].

Catalyst (Equiv)SolventTemp (°C)Time (h)Total Yield (%)Regiomeric Ratio (6-OMe, 4-I : 4-OMe, 6-I)
PPA (Excess)None (Neat)110458%2.1 : 1
ZnCl₂ (2.0)Acetic Acid801645%1.8 : 1
p-TsOH (1.0) Toluene 110 12 76% 3.2 : 1
BF₃·OEt₂ (1.5)DCM402435%1.5 : 1

Note: p-TsOH in refluxing toluene with a Dean-Stark trap provides the optimal balance of high yield and favorable regioselectivity toward the 6-methoxy-4-iodoindole-2-carboxylate isomer.

References

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis Chem Pharm Bull (PMC)[Link]

  • Efficient Synthesis of 2-Ethoxycarbonyl Indoles Synthetic Communications (Taylor & Francis)[Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction Green Chemistry (RSC Publishing)[Link]

  • Synthesis of a Series of Diaminoindoles The Journal of Organic Chemistry (ACS)[Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Researcher.Life[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing homocoupling in Sonogashira reaction of aryl iodides

Ticket #8492: Preventing Homocoupling in Aryl Iodide Cross-Couplings Status: Open Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Preventing Homocoupling in Aryl Iodide Cross-Couplings

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing Glaser-Hay coupling , a parasitic side reaction where two terminal alkynes oxidatively dimerize to form a conjugated diyne (


) instead of coupling with your aryl iodide. This is the most common failure mode in Sonogashira reactions, particularly when using copper(I) cocatalysts.

This guide provides a tiered troubleshooting approach:

  • Diagnostic: Confirming the impurity identity.

  • Tier 1 Mitigation: Optimizing the Copper-Catalyzed System.

  • Tier 2 Resolution: Switching to Copper-Free Methodologies.

Module 1: Diagnostic & Triage

Q: How do I confirm if my impurity is the homocoupled alkyne or the biaryl?

A: Before altering conditions, you must identify the side product. The two main competitors are:

FeatureAlkyne Homocoupling (Glaser) Aryl Homocoupling (Ullmann-type)
Structure Diyne (

)
Biaryl (

)
Cause

ingress + Cu(I) catalyst
Reductive elimination of

Polarity (TLC) Non-polar. Often moves with solvent front.Variable, usually similar to SM.
UV/Vis Distinctive. Conjugated diynes often fluoresce blue/purple.Similar to aryl halide starting material.[1]
Mass Spec


Decision Matrix:

  • If Diyne: Your problem is Oxygen + Copper.[2] Proceed to Module 2 .

  • If Biaryl: Your problem is slow transmetallation or catalyst disproportionation. Solution: Increase alkyne equivalents or switch to a Pd(0) source with a chelating ligand like dppf.

Module 2: The Copper Paradox (Tier 1 Mitigation)

Q: I need to keep Copper for reactivity. How do I stop the homocoupling?

A: Copper is a double-edged sword. It accelerates the reaction by forming a copper acetylide (transmetallation), but this same intermediate is highly susceptible to oxidation by


. To fix this, you must starve the reaction of oxygen and lower the standing concentration of the copper acetylide.
Protocol A: The "Slow & Low" Technique
  • Degassing: Sparging with

    
     is insufficient for sensitive substrates. Use the Freeze-Pump-Thaw  method (3 cycles) for the solvent and base.
    
  • Syringe Pump Addition: Do not dump the alkyne in at once. Dissolve the alkyne in degassed solvent and add it via syringe pump over 1–2 hours.

    • Logic: This keeps the concentration of the copper acetylide low relative to the oxidative addition complex (

      
      ), statistically favoring the cross-coupling event.
      
  • Reductive Atmosphere: Run the reaction under a mix of

    
     (5:95).
    
    • Mechanism:[3][4][5][6] Trace

      
       helps reduce Pd(II) back to Pd(0) and scavenges radical oxygen species without reducing the alkyne/alkene (if catalyst load is low).
      
Visualization: The Competing Cycles

Sonogashira_Competition Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (Active Species) Start->Cu_Acetylide + Base, CuI Cu_Cat CuI Catalyst Pd_Cycle Pd-Cycle (Cross-Coupling) Cu_Acetylide->Pd_Cycle Transmetallation (Fast w/ Ar-I) Glaser_Cycle Glaser Cycle (Homocoupling) Cu_Acetylide->Glaser_Cycle + O2 (Leak) Product Desired Product (Ar-C≡C-R) Pd_Cycle->Product Reductive Elimination SideProduct Diyne Impurity (R-C≡C-C≡C-R) Glaser_Cycle->SideProduct Oxidative Dimerization Oxygen Oxygen (O2) Oxygen->Glaser_Cycle

Figure 1: The "Fork in the Road." The Copper Acetylide is the pivot point. Presence of Oxygen diverts the intermediate toward the Glaser Cycle (Red).

Module 3: Copper-Free Methodologies (Tier 2 Resolution)

Q: The homocoupling persists.[2] How do I eliminate it completely?

A: Remove the copper.[2][4][7] Without copper, the Glaser mechanism is mechanistically impossible (or kinetically negligible). You must rely on a "Copper-Free" Sonogashira, which requires a more active Palladium catalyst to compensate for the slower transmetallation step.

Protocol B: The "Clean Break" (Copper-Free)

This protocol relies on the in situ generation of a highly active Pd(0) species capable of activating the alkyne directly (carbopalladation mechanism) or facilitating a slower amine-mediated transmetallation.

Reagents:

  • Catalyst:

    
     (2-5 mol%) + XPhos  or 
    
    
    
    (1:2 ratio).
    • Why: Bulky, electron-rich phosphines facilitate the oxidative addition of aryl iodides and stabilize the Pd(0) species.

  • Base: Cesium Carbonate (

    
    ) or DABCO.
    
    • Why: Inorganic bases often outperform amines in Cu-free conditions by aiding the deprotonation of the alkyne at the Pd center.

  • Solvent: DMF or NMP (anhydrous, degassed).

    • Note: Toluene can be used but often requires higher temperatures (

      
      ).
      

Step-by-Step Workflow:

  • Charge Solids: Add Aryl Iodide (1.0 equiv),

    
     (0.03 equiv), XPhos (0.06 equiv), and 
    
    
    
    (2.0 equiv) to a reaction vial.
  • Purge: Seal and purge with Argon for 10 minutes.

  • Solvent: Add degassed DMF via syringe.

  • Alkyne Addition: Add Terminal Alkyne (1.2 equiv). Note: Slow addition is less critical here but still good practice.

  • Heat: Stir at

    
     for 4-12 hours.
    

Performance Comparison:

ParameterStandard (Cu-Catalyzed)Advanced (Cu-Free)
Reaction Rate Fast (Room Temp possible)Slower (Heat usually required)
Homocoupling High Risk (requires strict

exclusion)
Negligible / Zero
Substrate Scope BroadExcellent for Aryl Iodides; harder for Chlorides
Setup Difficulty High (requires Schlenk technique)Moderate (can often run in sealed vial)
Module 4: Troubleshooting FAQ

Q: My reaction turns black immediately. Is this bad? A: Yes. This is "Pd Black" precipitation.[2][8] It means your ligand is not stabilizing the Pd(0) sufficiently, or you have high


 levels causing catalyst decomposition.
  • Fix: Increase ligand-to-metal ratio (e.g., 4:1

    
    :Pd) or switch to a bidentate ligand like dppf  or dppe .
    

Q: Can I use water to suppress homocoupling? A: Surprisingly, yes. Some protocols use aqueous ammonia or mixed aqueous solvents.[9] The solubility difference can sometimes precipitate the product while keeping the catalyst active, but this is substrate-dependent. For high-value pharma intermediates, stick to anhydrous/degassed organic solvents.

Q: I see the product, but conversion stalls at 60%. A: The catalyst has likely died.

  • Fix: Do not add more alkyne (this promotes homocoupling). Add a "booster shot" of fresh catalyst (dissolved in degassed solvent) via syringe.

References
  • Mechanistic Insight: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[10] Chemical Reviews. Link

  • Copper-Free Protocol: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[11] Angewandte Chemie International Edition. Link

  • Homocoupling Reduction: Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[10] Sonogashira Coupling Reaction with Diminished Homocoupling.[2][9][10][12][13] Organic Letters. Link

  • Reaction Troubleshooting: BenchChem Technical Support. (2025).[2][8][9][14] Troubleshooting Guide for Sonogashira Coupling Failures. BenchChem.[2][9][14] Link

Sources

Optimization

Technical Support Center: Optimizing Sterically Hindered Suzuki-Miyaura Couplings

Current Status: Online Operator: Senior Application Scientist Ticket ID: SZK-OPT-4492 Executive Summary The Suzuki-Miyaura cross-coupling of sterically hindered substrates (e.g., ortho,ortho-disubstituted biaryls) often...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SZK-OPT-4492

Executive Summary

The Suzuki-Miyaura cross-coupling of sterically hindered substrates (e.g., ortho,ortho-disubstituted biaryls) often fails under "standard" conditions (Pd(PPh₃)₄, Na₂CO₃) due to two opposing kinetic barriers:

  • Oxidative Addition: Hindered aryl halides require electron-rich metal centers to facilitate insertion.

  • Reductive Elimination: The formation of the sterically congested C-C bond requires a catalyst that can "squeeze" the partners together, a process often driven by ligand bulk.

This guide moves beyond basic textbook protocols to provide field-tested solutions for high-difficulty couplings, focusing on Buchwald Precatalysts , specialized bases , and kinetic control .

Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: The Catalyst "Engine" (Ligands & Precatalysts)

Q: I am using Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ and seeing <10% conversion. Why? A: Triphenylphosphine (PPh₃) lacks the electron density to facilitate oxidative addition into hindered/deactivated aryl halides and lacks the steric bulk to force reductive elimination.

  • The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1]

    • SPhos: Excellent for general steric hindrance (e.g., ortho-substituted).[2]

    • XPhos: Superior for aryl chlorides and heteroaryl systems.[3]

    • RuPhos: Ideal for electron-rich or highly hindered secondary alkyl partners.

  • Mechanism: These ligands form a monoligated L-Pd(0) species.[4] The interaction between the palladium and the ligand's lower biaryl ring stabilizes this unsaturated species, preventing "crash out" (formation of Pd black) while keeping the center active.

Q: I switched to SPhos/Pd(OAc)₂ (in-situ mixing) but results are inconsistent. Why? A: In-situ generation is kinetically unreliable. Reducing Pd(II) to Pd(0) in the reaction vessel often consumes boronic acid (homocoupling) or requires an induction period where the catalyst degrades.

  • The Fix: Use Precatalysts (Pd-G3 or Pd-G4) .

    • These are air-stable, pre-formed complexes ensuring a precise 1:1 Pd:Ligand ratio.

    • They activate immediately upon exposure to base, bypassing the reduction step and eliminating the induction period.

Category 2: The Chemical Environment (Base & Solvent) [5][6][7]

Q: My boronic acid is disappearing (Protodeboronation) before coupling occurs. A: Sterically hindered boronic acids (especially 2,6-disubstituted or heteroaryl) are highly prone to hydrolytic cleavage of the C-B bond, catalyzed by high pH.

  • The Fix 1 (Base): Switch from Carbonates (Na₂CO₃) to Anhydrous Phosphate (K₃PO₄) or Fluoride (CsF) . K₃PO₄ provides a "buffered" basicity that facilitates transmetallation without rapidly degrading the boronic acid.

  • The Fix 2 (Boron Source): If the boronic acid is unstable, use a MIDA Boronate or Potassium Trifluoroborate (BF₃K) . These act as "slow-release" reservoirs, maintaining a low but constant concentration of the active species.[5]

Q: Is water necessary? I thought moisture kills the catalyst. A: For Suzuki coupling, water is essential .

  • Reasoning: The mechanism requires the formation of a Pd-OH or Boronate-OH species for transmetallation to occur. Totally anhydrous conditions often stall the reaction.

  • Protocol: Use a controlled solvent system like Dioxane:Water (4:1) or Toluene:Water (10:1) .

Part 2: Decision Logic & Visualization
Figure 1: Ligand Selection Decision Tree

Caption: Logic flow for selecting the optimal Buchwald ligand based on substrate electronics and steric profile.

LigandSelection Start Substrate Analysis HalideType Aryl Halide Type? Start->HalideType StericLevel Steric Hindrance? HalideType->StericLevel Cl/Br/I BrettPhos BrettPhos (Primary Amines/Amides) HalideType->BrettPhos C-N Coupling (Not Suzuki) SPhos SPhos (General Hindrance) StericLevel->SPhos Ortho-Substituted XPhos XPhos (Chlorides/Heterocycles) StericLevel->XPhos Ortho-Substituted + Cl RuPhos RuPhos (e- Rich/Secondary Alkyl) StericLevel->RuPhos Highly Hindered / Alkyl BaseSensitive Base Sensitive? Use K3PO4 / MIDA Use K3PO4 / MIDA BaseSensitive->Use K3PO4 / MIDA Yes SPhos->BaseSensitive Optimization

Figure 2: The "Stall Points" in Hindered Couplings

Caption: The catalytic cycle highlighting where steric hindrance causes failure (Red) and how G3/G4 catalysts overcome it (Green).

CatalyticCycle Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar-B(OH)2 + Base FailOA STALL: Poor e- density (Fix: e- rich Ligand) OxAdd->FailOA RedElim Reductive Elimination (Product) TransMet->RedElim FailTM STALL: Protodeboronation (Fix: K3PO4 / Slow Add) TransMet->FailTM RedElim->Pd0 - Product FailRE STALL: Steric Bulk (Fix: Bulky Ligand) RedElim->FailRE

Part 3: Comparative Data & Protocols
Table 1: Ligand Performance on Tetra-ortho-substituted Biaryls

Data synthesized from comparative studies (e.g., Buchwald et al.) for the coupling of 2,6-dimethylbromobenzene with 2,6-dimethylphenylboronic acid.[8]

Ligand SystemCatalyst SourceYield (%)Notes
PPh₃ Pd(PPh₃)₄< 5%Fails oxidative addition; ligand too small.
dppf Pd(dppf)Cl₂10-15%Bite angle insufficient for extreme bulk.
SPhos Pd-SPhos G3 92% Excellent balance of stability and reactivity.
XPhos Pd-XPhos G4 95% Highest turnover; best for aryl chlorides.
P(t-Bu)₃ Pd₂dba₃ + Ligand60-70%Good, but highly air-sensitive and prone to β-hydride elimination (if alkyls present).
Standard Operating Procedure (SOP): Pd-G4 Coupling

This protocol uses a "G4" precatalyst to ensure reproducibility and minimize user error.

Materials:

  • Catalyst: XPhos Pd G4 (0.02 equiv)

  • Substrate: Aryl Bromide (1.0 equiv)[6][7][9]

  • Coupling Partner: Boronic Acid (1.5 equiv)[5]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

  • Setup: In a reaction vial equipped with a stir bar, add the Aryl Bromide , Boronic Acid , and K₃PO₄ .

  • Catalyst Addition: Add XPhos Pd G4 solid. (Note: G4 catalysts are air-stable and can be weighed on a bench, but inert atmosphere is preferred for the reaction).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Inject degassed Dioxane and Water via syringe.[5]

  • Reaction: Heat to 80-100°C for 2-12 hours.

    • Tip: If the mixture turns black immediately, oxygen was present. If it stays orange/brown, the active species is stable.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

References
  • BenchChem. Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. (2025).[5][6][8][10] [5][7]

  • Sigma-Aldrich. Buchwald Precatalysts (G3 & G4) User Guide.

  • Royal Society of Chemistry (RSC). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014).[1]

  • Bruno, N. C., et al. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Biaryl Ligands.[11] Organic Letters (2013).[11]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism.

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of Nitro and Iodo Groups

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols for navigating the challenges of chemoselective reductions involving aromatic nitro and iodo groups. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles that govern selectivity, empowering you to make informed decisions in your own experiments.

Part 1: Selective Reduction of a Nitro Group in the Presence of an Aryl Iodide

The conversion of an aromatic nitro group to an aniline is a cornerstone of synthetic chemistry, crucial for the synthesis of dyes, pharmaceuticals, and advanced materials.[1] However, when the molecule also contains an aryl iodide, the challenge lies in preserving the sensitive carbon-iodine (C-I) bond, which is susceptible to reductive cleavage (hydrodeiodination).

Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation with Palladium on Carbon (Pd/C) and H₂ gas a poor choice for reducing a nitro group on an iodo-substituted arene?

A1: While Pd/C is a highly efficient catalyst for nitro group reduction, it is also notoriously effective at catalyzing hydrodehalogenation.[2][3] The reactivity for this side reaction follows the trend I > Br > Cl > F, making aryl iodides particularly vulnerable. The mechanism involves oxidative addition of the C-I bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and replaces the iodine with a hydrogen atom. This lack of selectivity often leads to a mixture of the desired iodo-aniline and the undesired deiodinated aniline.

Q2: What are the most reliable methods to selectively reduce the nitro group while preserving the iodo group?

A2: The most successful strategies involve avoiding the harsh conditions of standard catalytic hydrogenation or using catalysts with attenuated activity towards C-I bond cleavage. The most common and reliable methods fall into two categories:

  • Metal/Acid Systems: Using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and robust approach.[4][5] Tin(II) chloride (SnCl₂), in particular, is widely used for its mildness and high chemoselectivity.[2]

  • Modified Catalytic Hydrogenation:

    • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate (N₂H₄·H₂O) or ammonium formate in combination with a catalyst like Pd/C can be much milder and more selective than using high-pressure H₂ gas.[1][6] The reaction can often be performed at room temperature, which significantly suppresses the hydrodeiodination side reaction.[1]

    • Specialized Catalysts: Catalysts such as Raney Nickel or sulfided platinum on carbon (Pt(S)/C) show significantly lower activity towards hydrodehalogenation compared to Pd/C, making them excellent choices for this transformation.[2][7][8]

Q3: My reaction with Fe/HCl is giving me a complex mixture and is difficult to work up. What's happening and what are the alternatives?

A3: While effective, the Fe/HCl system can be aggressive. The strongly acidic conditions can sometimes lead to side reactions if other acid-sensitive groups are present. The workup is often cumbersome due to the formation of iron salt sludges. A highly recommended alternative is using Iron powder with ammonium chloride (NH₄Cl) in an ethanol/water mixture . This system operates close to neutral pH, is much milder, and the workup is significantly cleaner.[9]

Troubleshooting Guide

Problem 1: My catalytic transfer hydrogenation with Pd/C and hydrazine is still causing significant deiodination.

  • Causality: You are likely running the reaction at too high a temperature or for too long. While milder than H₂ gas, the Pd/C catalyst can still facilitate hydrodeiodination, especially with prolonged reaction times or upon heating. The C-I bond on an electron-rich ring (after the nitro group is reduced to the electron-donating amino group) is even more activated towards cleavage.[7]

  • Solution:

    • Lower the Temperature: Perform the reaction at room temperature or even 0 °C. The nitro reduction is often fast, even at lower temperatures.[1]

    • Monitor Carefully: Follow the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

    • Reduce Catalyst Loading: Try decreasing the mol% of the Pd/C catalyst.

    • Change the Catalyst: Switch to a more selective catalyst system, such as Raney Nickel or Fe/NH₄Cl, which are less prone to this side reaction.[2][8]

Problem 2: The reduction with SnCl₂·2H₂O is incomplete or very slow.

  • Causality: This issue often stems from poor solubility of the starting material, insufficient equivalents of the reagent, or deactivation of the tin reagent.

  • Solution:

    • Ensure Solubility: The nitroarene must be fully dissolved. While ethanol is a common solvent, you may need to use a co-solvent like ethyl acetate or THF to achieve complete dissolution.[10]

    • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of SnCl₂·2H₂O. Typically, 3-5 molar equivalents are required for a complete reaction.[8]

    • Consider Temperature: While many reductions proceed at room temperature, some sterically hindered or deactivated substrates may require gentle heating to reflux to achieve a reasonable rate.[8][10]

    • Check Reagent Quality: Use a fresh bottle of Tin(II) chloride dihydrate, as the reagent can oxidize over time upon exposure to air.

Workflow for Selective Nitro Group Reduction

The following diagram provides a decision-making framework for selecting the appropriate reduction method.

G start Start: Iodo-substituted Nitroarene acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive catalyst_available Is a hydrogenation setup available? acid_sensitive->catalyst_available No fe_nh4cl Use Fe / NH4Cl in EtOH/H2O acid_sensitive->fe_nh4cl Yes sncl2 Use SnCl2*2H2O in EtOH catalyst_available->sncl2 No h2_source Select H2 Source catalyst_available->h2_source Yes end_product Desired Iodo-Aniline fe_nh4cl->end_product sncl2->end_product raney_ni Use Raney Ni with H2 balloon h2_source->raney_ni H2 Gas pd_hydrazine Use Pd/C with Hydrazine Hydrate (RT) h2_source->pd_hydrazine H-Donor raney_ni->end_product pd_hydrazine->end_product caption Decision workflow for selective nitro reduction.

Caption: Decision workflow for selective nitro reduction.

Comparison of Key Reduction Methods
MethodReagentsTypical ConditionsSelectivityAdvantagesDisadvantages
Tin(II) Chloride SnCl₂·2H₂OEtOH or EtOAc, RT to RefluxExcellentMild, high functional group tolerance (ketones, esters, nitriles), easy to perform.[2][8]Workup can involve tin salts; requires stoichiometric amounts of reagent.
Iron/Amm. Chloride Fe, NH₄ClEtOH/H₂O, RefluxExcellentInexpensive, operates near neutral pH, cleaner workup than Fe/HCl.[9]Heterogeneous reaction, may require vigorous stirring and longer reaction times.
Transfer Hydrogenation 10% Pd/C, N₂H₄·H₂OMeOH or EtOH, RTGood to ExcellentAvoids H₂ gas, often fast and high-yielding.[1]Risk of deiodination if heated or run too long; hydrazine is toxic.[6]
Raney Nickel Raney® Ni, H₂ (balloon)EtOH or MeOH, RTVery GoodGood alternative to Pd/C for catalytic hydrogenation, low dehalogenation risk.[2]Pyrophoric catalyst requires careful handling; may reduce other functional groups.
Detailed Experimental Protocols

Protocol 1: Selective Nitro Reduction using Tin(II) Chloride Dihydrate [8]

This protocol is highly reliable for substrates containing other sensitive functional groups.

  • Setup: In a round-bottom flask, dissolve the iodo-substituted nitroarene (1.0 eq) in absolute ethanol (or ethyl acetate) to a concentration of approximately 0.2 M.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basification: Slowly add a 5% aqueous solution of NaHCO₃ or a 1 M solution of NaOH with vigorous stirring until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x). The combined organic layers are then washed with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude iodo-aniline, which can be purified by column chromatography if necessary.

Protocol 2: Selective Nitro Reduction using Hydrazine Hydrate and Pd/C [1][6]

This method is fast and efficient but requires careful temperature control to ensure selectivity.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the iodo-substituted nitroarene (1.0 eq) and methanol (to ~0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the suspension.

  • Reagent Addition: At room temperature (20-25 °C), add hydrazine monohydrate (5.0-10.0 eq) dropwise over 5-10 minutes. The reaction can be exothermic.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor closely by TLC. The reaction is often complete within 30-60 minutes.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. An extractive workup with water/ethyl acetate may be required to remove any remaining hydrazine salts.

Part 2: Selective Reduction of an Iodo Group in the Presence of a Nitro Group

This transformation is significantly more challenging than the reverse. The nitro group is a powerful electron-withdrawing group and is highly susceptible to reduction by most reagents that can cleave a C-I bond. Therefore, this is a less common synthetic route, and success depends on highly specific catalytic systems and precise control of reaction conditions. In most synthetic designs, it is preferable to reduce the nitro group first.

Frequently Asked Questions (FAQs)

Q1: Is it generally possible to selectively reduce an aryl iodide without reducing a nitro group?

A1: It is very difficult and not broadly applicable. Most conditions for hydrodeiodination, such as standard catalytic hydrogenation or the use of strong hydride reagents, will readily reduce the nitro group, often preferentially. However, specialized catalytic systems have been developed that can achieve this selectivity by operating through mechanistic pathways that are less favorable for nitro reduction.[11] For example, using heterogeneous monolith-supported Pd catalysts with specific hydrogen sources can, under finely tuned conditions, favor the dehalogenation pathway.[11]

Q2: What kind of reaction conditions might favor selective deiodination?

A2: Success hinges on using systems that can activate the C-I bond without generating intermediates that readily reduce the nitro group.

  • Catalytic Transfer Hydrogenation: Certain systems using hydrogen donors other than H₂ gas may offer a window of selectivity.

  • Electrochemical Methods: Electrochemical reduction (electrohydrogenation) can sometimes provide high chemoselectivity by carefully controlling the electrode potential. This allows for the reduction of one functional group at a specific potential while leaving another, which requires a higher potential, intact.[12]

Troubleshooting Guide

Problem: My reaction is reducing both the iodo and the nitro group, or only the nitro group.

  • Causality: The chosen reducing agent and conditions are not selective. The reduction potential of the nitro group is generally lower (i.e., it is more easily reduced) than that of the C-I bond under most conditions.

  • Solution:

    • Re-evaluate the Synthetic Route: The most practical solution is often to reverse the order of operations. Reduce the nitro group first using one of the reliable methods from Part 1, protect the resulting aniline if necessary (e.g., as an amide), and then perform the deiodination on the less sensitive substrate.

    • Explore Specialized Literature: This transformation is not standard. Success requires consulting primary literature for specific substrates that are structurally very similar to your own. Look for methods employing specialized catalysts or electrochemical approaches.[11][12]

    • Precise Condition Control: If attempting a literature method, precisely replicate the reported conditions, including catalyst type, solvent, temperature, and reaction time, as the window for selectivity is likely very narrow.

Conceptual Reaction Pathway

The challenge of this transformation is illustrated by the competing reaction pathways.

G start Iodo-Nitroarene reductant [Reducing Agent] start->reductant product1 Iodo-Aniline reductant->product1 k_nitro product2 Nitrobenzene reductant->product2 k_iodo path1 Pathway 1 (Usually Favored) path2 Pathway 2 (Difficult to Achieve) over_reduction Aniline product1->over_reduction [H] product2->over_reduction [H] caption Competing reduction pathways. Success requires k_iodo >> k_nitro.

Sources

Optimization

Technical Support Center: Purification of 1-Iodo-3-methoxy-5-nitrobenzene

Welcome to the technical support resource for the purification of 1-iodo-3-methoxy-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 1-iodo-3-methoxy-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key synthetic intermediate from complex reaction mixtures. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.

Section 1: Understanding the Challenge: Common Impurities

Effective purification begins with understanding the potential contaminants in your crude product. The synthesis of 1-iodo-3-methoxy-5-nitrobenzene, typically proceeding from 3-nitroanisole or a related aniline derivative[1], can introduce several types of impurities. Recognizing these is the first step toward selecting an appropriate purification strategy.

Impurity TypeCommon ExamplesLikely OriginImpact on Purification
Unreacted Starting Material 3-Nitroanisole, 3-Methoxy-5-nitroanilineIncomplete reactionCan co-elute or co-crystallize with the product if polarities are similar.
Reaction Byproducts Di-iodinated species (e.g., 1,3-diiodo-5-methoxy-2-nitrobenzene), Phenolic compoundsOver-iodination; reaction of diazonium salt with water[2]Di-iodinated products are typically less soluble and may be more polar[3]. Phenols introduce acidic impurities.
Isomeric Byproducts Other regioisomers of iodinationLack of complete regioselectivity in the iodination step[1]Often have very similar polarities to the desired product, making separation by chromatography challenging.
Reagent Residue Elemental Iodine (I₂)Excess iodinating agentImparts a distinct purple or brown color to the crude product and can interfere with analysis.
Inorganic Salts Sodium/Potassium Iodide, Sulfates, etc.Reaction reagents and work-up proceduresGenerally removed by aqueous work-up but can persist in the crude solid.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Problem: My crude product is a dark brown or purple, sticky oil instead of the expected off-white solid.[4]

  • Probable Cause: This is almost certainly due to the presence of residual elemental iodine (I₂), which can also trap other impurities and prevent crystallization. Diazonium coupling reactions can also form colored by-products if the temperature is not properly controlled during the synthesis.[2]

  • Solution: Before attempting column chromatography or recrystallization, you must remove the excess iodine.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue washing until the organic layer is no longer colored. The thiosulfate reduces I₂ to colorless iodide (I⁻).

    • Wash with water, then with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. This should yield a crude solid or a less intensely colored oil, which is now ready for further purification.

Problem: I am trying to purify by column chromatography, but all my spots are clustered together on the TLC plate.

  • Probable Cause: The chosen eluent (solvent system) does not have the correct polarity to resolve the components of the mixture. Your desired product and the impurities have very similar Rƒ values in that system.

  • Solution: You need to systematically optimize your TLC solvent system before running the column.[3]

    • Adjust Polarity: If the spots are clustered at the bottom of the plate (low Rƒ), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate mixture). If they are clustered at the top (high Rƒ), the eluent is too polar; decrease the proportion of the polar solvent.

    • Change Solvents: If adjusting polarity doesn't work, the selectivity of the solvent system is the issue. Try a different solvent combination entirely. For instance, if hexanes/ethyl acetate fails, try a system of hexanes/DCM or toluene/ethyl acetate. The different intermolecular interactions (e.g., π-π stacking with toluene) can alter the separation profile.[5]

    • Consider a Micro-Column: Before committing to a large-scale column, test your best solvent system on a small "flash" plug or pipette column to confirm that separation is achievable.

Problem: My compound "oiled out" during recrystallization instead of forming crystals.

  • Probable Cause: This common issue happens for a few key reasons:

    • The boiling point of the solvent is higher than the melting point of your compound.[5]

    • The solution is cooling too rapidly, preventing the ordered arrangement of molecules into a crystal lattice.[5]

    • The crude product is too impure. High concentrations of impurities can disrupt crystal formation, leading to an oil.

  • Solution:

    • Address Impurity: If the product is highly impure (as indicated by TLC or color), perform a preliminary purification first. Run the material through a short plug of silica gel to remove the grossest impurities and then attempt recrystallization.

    • Change Solvent: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system (one in which the compound is soluble, and one in which it is not). Dissolve the compound in a minimum of the "good" hot solvent, then slowly add the "bad" solvent (the anti-solvent) dropwise until the solution just becomes cloudy. Re-heat to clarify and then allow to cool slowly. Common systems include ethanol/water or ethyl acetate/hexanes.[6]

    • Control Cooling: Slow down the crystallization process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth. Adding a "seed crystal" from a previous successful batch is also highly effective.[7]

Problem: My product appears to be decomposing on the silica gel column, showing streaking on TLC and a lower-than-expected yield.

  • Probable Cause: Aryl iodides can be sensitive to the acidic nature of standard silica gel, as well as to light and heat, which can cause decomposition.[3] The appearance of a faint purple or brown color during chromatography suggests the liberation of I₂.

  • Solution:

    • Deactivate the Silica: Use deactivated or "neutralized" silica gel. You can prepare this by making a slurry of the silica gel in your starting eluent and adding ~1% triethylamine (or another base like pyridine) by volume. This neutralizes the acidic silanol groups on the surface.[8]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.

    • Protect from Light: Wrap the column and collection flasks in aluminum foil to minimize light exposure.

    • Consider Alumina: If decomposition persists, consider using alumina as the stationary phase, which is basic and may offer different selectivity.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which primary purification method should I choose: Recrystallization or Column Chromatography?

This decision depends on the nature and quantity of your impurities. A decision workflow can help guide your choice.

G start Analyze Crude Product by TLC main_spot Is there one major spot with minor, well-separated impurities? start->main_spot complex_mix Are there multiple spots, close together or streaking? main_spot->complex_mix No recrystallize Attempt Recrystallization main_spot->recrystallize Yes chromatography Perform Column Chromatography complex_mix->chromatography Yes check_purity Check Purity (TLC, MP, NMR) recrystallize->check_purity chromatography->check_purity

Caption: Decision workflow for selecting a purification method.

In general, recrystallization is faster, uses less solvent, and is excellent for removing small amounts of impurities from a solid product, often yielding very high purity.[9][10] Column chromatography is more powerful for separating complex mixtures with multiple components or for purifying oils, but it is more time-consuming and resource-intensive.[11][12]

Q2: How can I definitively assess the purity of my final product?

A combination of techniques is necessary for a confident assessment of purity.[5]

  • Melting Point Analysis: A sharp melting point that does not vary by more than 1-2 °C is a strong indicator of high purity. Impurities will typically cause the melting point to be lower and the range to be broader.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on a TLC plate, ideally when run in a few different solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods. The spectra should show only the peaks corresponding to 1-iodo-3-methoxy-5-nitrobenzene, and integration of the ¹H NMR spectrum should match the expected proton ratios. The absence of peaks from starting materials or byproducts is key.

Q3: What are some good starting solvent systems for recrystallization?

Finding the ideal solvent often requires screening small amounts of your crude product.[9] Based on the structure of 1-iodo-3-methoxy-5-nitrobenzene, here are some logical starting points:

Solvent / SystemRationale
Ethanol or Methanol Alcohols are often effective for recrystallizing moderately polar aromatic compounds.[5]
Isopropanol A slightly less polar alcohol that may offer different solubility and a lower boiling point than ethanol.
Ethyl Acetate / Hexanes A versatile mixed-solvent system. The ratio can be fine-tuned to achieve the perfect solubility balance.
Toluene The aromatic nature of toluene can be suitable for dissolving aromatic compounds at high temperatures.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol assumes a crude product that has been pre-treated to remove residual iodine.

  • TLC Analysis & Eluent Selection:

    • Develop a solvent system using TLC that gives the desired product an Rƒ value of approximately 0.25-0.35. A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate (e.g., 9:1 v/v).[13]

  • Column Packing:

    • Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 mass ratio of silica gel to crude product).

    • Pack the column using the "slurry method": mix silica gel (60-120 mesh) with your starting eluent, pour it into the column, and allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or your eluent.

    • Alternatively, for better separation, use the "dry loading" method: dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your product. Unreacted starting materials will likely elute before the more polar product. Di-iodinated byproducts will elute after.[3]

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 1-iodo-3-methoxy-5-nitrobenzene.

G start Poor Separation (Overlapping Spots) check_overload Is the column overloaded? (>2% sample:silica ratio) start->check_overload reduce_load Reduce sample load or use a larger column check_overload->reduce_load Yes check_eluent Is the eluent optimal? check_overload->check_eluent No final_check Re-run with new conditions reduce_load->final_check gradient Implement a shallow gradient elution (e.g., 5% to 15% EtOAc in Hexanes) check_eluent->gradient Try Gradient change_solvent Try a different solvent system (e.g., Toluene/EtOAc) check_eluent->change_solvent Change System gradient->final_check change_solvent->final_check

Caption: Troubleshooting workflow for poor column chromatography separation.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise. Observe the solubility at room temperature.

    • Heat the test tube in a warm water bath. The ideal solvent will dissolve the compound completely when hot but show poor solubility when cold.[14]

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing time for dissolution after each addition.

  • Hot Filtration (Optional):

    • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[5]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • Reddit r/OrganicChemistry. (2024). Struggling with the purification of a nitroaldol product. Available at: [Link]

  • PubChem. 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available at: [Link]

  • Organic Syntheses. Iodobenzene. Available at: [Link]

  • Google Patents. (1947). Process for the purification of mononitro aromatic compounds. US2430421A.
  • Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]

  • ChemWhat. 1-Iodo-3-nitrobenzene CAS#: 645-00-1. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Schmid, M. et al. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 23(8), 1849. Available at: [Link]

  • PubChem. 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • ResearchGate. Described procedures for iodination of anilines. Available at: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

  • PrepChem.com. Preparation of 1-iodo-3-nitrobenzene. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information For: Total Synthesis of Hernandial and Aristogins A–F. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1-Iodo-3-nitrobenzene on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2022). How could I achieve recrystallization of this solid? Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Voutyritsa, E. et al. Supporting Information: Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds. Available at: [Link]

  • Journal of the Serbian Chemical Society. (2009). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Available at: [Link]

  • Google Patents. (2009). Process for the iodination of aromatic compounds. EP2093206A1.
  • ResearchGate. Effect of solvent on the iodination of aniline. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Selective Nitro Reduction (Iodine Tolerance)

Ticket ID: #NR-I-404 Subject: Preventing Deiodination During Aromatic Nitro Reduction Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Core Challenge The Issue: You are attempting to red...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NR-I-404 Subject: Preventing Deiodination During Aromatic Nitro Reduction Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Core Challenge

The Issue: You are attempting to reduce an aromatic nitro group (


) to an aniline (

) in the presence of an iodine substituent. The Chemistry: The bond dissociation energy (BDE) of an aromatic Carbon-Iodine bond (

) is significantly weaker than

or

. Standard catalytic hydrogenation conditions (Pd/C,

) favor the oxidative addition of Palladium into the

bond, leading to rapid hydrogenolysis (deiodination) often before or concurrently with nitro reduction.

The Solution: To retain the iodine, you must switch from a "non-discriminating" hydrogenation system to a Chemoselective Protocol . This guide categorizes solutions into three tiers based on scalability and available equipment.

Decision Matrix (Method Selection)

Before proceeding, select your protocol based on your specific constraints.

G Start START: Nitro-Iodo Reduction Scale What is your reaction scale? Start->Scale Small < 1 Gram (Discovery) Scale->Small Large > 10 Grams (Process/Scale-up) Scale->Large Sens Acid Sensitive Groups? Small->Sens Method2 Method B: Fe / NH4Cl Large->Method2 If H2 pressure not available Method3 Method C: Sulfided Pt/C (Hydrogenation) Large->Method3 Avoid stoichiometric metal waste YesAcid Yes (Acetals, Boc, etc.) Sens->YesAcid Strict Neutrality NoAcid No (Stable to mild acid) Sens->NoAcid Method1 Method A: SnCl2 (Stannous Chloride) YesAcid->Method1 NoAcid->Method2

Figure 1: Decision tree for selecting the optimal reduction protocol based on scale and functional group compatibility.

Technical Protocols & Troubleshooting

Tier 1: Dissolving Metal Reductions (High Reliability)

Best for: Discovery chemistry, high selectivity requirements, avoiding H2 gas.

Protocol A: Iron/Ammonium Chloride (Fe/NH4Cl)

This is the "Gold Standard" for iodine tolerance. The reaction occurs on the iron surface via single electron transfer, which is thermodynamically insufficient to break the aryl-iodine bond under these conditions.

  • Reagents: Iron Powder (325 mesh), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).
    
  • Procedure:

    • Dissolve substrate (1.0 equiv) in EtOH:Water (3:1, 0.1 M concentration).

    • Add

      
       (5.0 equiv).
      
    • Add Iron powder (5.0 equiv).

    • Heat to vigorous reflux (

      
      ) for 1-4 hours.
      
    • Critical Step: Filter hot through Celite to remove iron sludge. Wash cake with hot EtOAc.

Troubleshooting FAQ:

Q: The reaction stalled at 50% conversion. A: Iron surface passivation is likely. Add 1-2 drops of concentrated HCl or mechanically crush the iron powder before addition to activate the surface. Ensure vigorous stirring; the iron must be suspended, not sitting at the bottom.

Q: I lost my product in the iron sludge. A: Anilines can bind to iron oxides. Digest the filter cake with warm MeOH/EtOAc or slightly basic water to release the amine.

Protocol B: Stannous Chloride (

)

Best for: Acid-sensitive substrates or when strictly anhydrous conditions are preferred.

  • Reagents:

    
    , Ethanol or EtOAc.[1]
    
  • Procedure:

    • Dissolve substrate in EtOH.[1]

    • Add

      
       (5.0 equiv).
      
    • Stir at

      
       (or RT for very active substrates).
      
    • Workup: Adjust pH to >8 with

      
       or saturated 
      
      
      
      to precipitate tin salts, then filter.
Tier 2: Catalytic Hydrogenation (Scale-Up Friendly)

Best for: Process chemistry where metal waste streams (Fe/Sn) are unacceptable.

Protocol C: Sulfided Platinum (Pt(S)/C)

Standard Pd/C will strip the iodine. Platinum is less active toward hydrogenolysis, and "sulfiding" the catalyst poisons the active sites responsible for C-I insertion while retaining activity for


 reduction.
  • Catalyst: 5% Pt(S)/C (Commercially available as "Sulfided Platinum").

  • Conditions: 1-5 bar

    
    , MeOH or THF, 
    
    
    
    .
  • Mechanism: The sulfur occupies the highly active "terrace" sites on the metal, leaving only the sites necessary for nitro reduction available.

Troubleshooting FAQ:

Q: I don't have sulfided Pt. Can I poison Pd/C? A: Yes, but it is risky. You can add Diphenylsulfide (0.1 - 0.5 equiv relative to catalyst) or Vanadium salts to the reaction mixture. However, reproducibility is lower than using pre-sulfided commercial catalysts [1].

Q: Deiodination is still happening (approx 5-10%). A: Stop the reaction immediately upon hydrogen uptake cessation. Dehalogenation often accelerates after the nitro group is fully reduced. Add an essentially non-nucleophilic base (like


) to scavenge any HI formed, which can autocatalyze the side reaction.

Comparative Data Analysis

FeaturePd/C + H2Fe / NH4ClSnCl2Pt(S)/C + H2
Iodine Tolerance Poor (0-20% survival)Excellent (>98%)Excellent (>98%)Good (90-98%)
Scalability HighLow (Solid waste)Low (Toxic waste)High
Reaction Rate Fast (<1 h)Medium (2-6 h)Medium (2-12 h)Fast (1-3 h)
Cost LowVery LowMediumHigh (Pt cost)
Workup FiltrationCelite/ExtractionEmulsion riskFiltration

Mechanistic Insight: Why Pd/C Fails

Understanding the failure mode helps in designing the experiment.

Mechanism Substrate Ar-NO2 / Ar-I PdSurface Pd Surface Substrate->PdSurface PathA Path A: Nitro Reduction (Kinetically Favored on Pt/Fe) PdSurface->PathA Adsorption via Oxygen PathB Path B: Oxidative Addition (Favored on Pd) PdSurface->PathB Insertion into C-I bond ProductA Ar-NH2 / Ar-I (Target) PathA->ProductA ProductB Ar-NH2 / Ar-H (Deiodinated Impurity) PathB->ProductB

Figure 2: Competition between nitro reduction (Path A) and oxidative addition/hydrogenolysis (Path B). Standard Pd/C lowers the activation energy for Path B significantly.

References

  • Blaser, H. U., et al. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem, 2010. 2[1][3][4][5][6][7][8]

  • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984. (Standard protocol reference for SnCl2).
  • Ramadas, K., & Srinivasan, N. "Reduction of nitro arene by Fe/ammonium chloride." Synthetic Communications, 1992.[3] 3[1][3][4][7]

  • BenchChem Technical Support. "Selective reduction of nitro group without affecting other functional groups." BenchChem Guides, 2025.[1] 1

Disclaimer: All protocols involve hazardous chemicals. Consult your local EHS guidelines and SDS before proceeding.

Sources

Optimization

Technical Support Center: Navigating Catalyst Poisoning in the Cross-Coupling of Nitroarenes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support portal for researchers, scientists, and drug development professionals engaged in the cross-coupling of nitro-containing arenes. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support portal for researchers, scientists, and drug development professionals engaged in the cross-coupling of nitro-containing arenes. This guide is designed to provide field-proven insights and practical solutions to a significant challenge in modern synthetic chemistry: catalyst poisoning by the nitro group. While nitroarenes are attractive as readily available and inexpensive electrophiles, their successful implementation in cross-coupling reactions is often hindered by complex catalyst deactivation pathways.[1][2]

This resource provides in-depth, evidence-based answers to common questions and a systematic guide to troubleshooting underperforming reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is "catalyst poisoning" in the context of nitroarene cross-coupling?

A: Catalyst poisoning refers to the deactivation of the active catalyst—typically a low-valent palladium(0) species—by the nitroarene substrate or its derivatives.[2] Unlike a standard catalytic cycle where the catalyst is regenerated, poisoning events lead to the formation of stable, inactive metal complexes that are unable to participate further in the reaction. This results in sluggish reactions, incomplete conversion, and low yields. The nitro group is particularly problematic because it can interact with the catalyst in multiple detrimental ways.[2]

Q2: What are the primary mechanisms by which a nitro group poisons a palladium catalyst?

A: There are two main deactivation pathways:

  • Reduction of the Nitro Group: Low-valent transition metals, like Pd(0), are reducing. They can reduce the nitro group on the arene to intermediates such as nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species.[3][4] These intermediates, particularly the nitroso group, are potent ligands that can bind strongly to the palladium center, forming stable, off-cycle complexes that halt catalysis.

  • Oxidative Deactivation: The nitro group can act as an oxidant, leading to the mobilization or oxidation of the palladium metal itself, which can cause it to leach from its support (if heterogeneous) or form inactive aggregates (Pd black).[5] This process removes the active Pd(0) species required for the crucial initial oxidative addition step.

The diagram below illustrates these competing pathways against the desired catalytic cycle.

CatalystPoisoning cluster_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathways Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(NO2)Ln Pd0->OA_Complex Oxidative Addition (Ar-NO2) Nitroso Ar-N=O (Nitroso Intermediate) Pd0->Nitroso Reduction of NO2 Pd_Oxidized Oxidized/Aggregated Pd (e.g., Pd Black) Pd0->Pd_Oxidized Oxidation by NO2 Transmetalation Ar-Pd(II)(R)Ln OA_Complex->Transmetalation Transmetalation Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0 Inactive_Complex [Pd(0)(Ar-N=O)] Inactive Complex Nitroso->Inactive_Complex Strong Coordination caption Catalyst deactivation by nitro groups. TroubleshootingWorkflow Start Reaction Sluggish or Failed Check_Byproducts Analyze Crude Reaction: Aniline/Azo Byproducts Present? Start->Check_Byproducts Check_SM Only Starting Material Remains? Check_Byproducts->Check_SM No Aniline_Yes Probable Cause: Catalyst favors reduction over cross-coupling. Check_Byproducts->Aniline_Yes Yes Aniline_No Probable Cause: Catalyst deactivation (Poisoning). Check_SM->Aniline_No No Solution_No_Reaction Solution: 1. Increase Temperature. 2. Verify catalyst/reagent quality. 3. Screen alternative ligands/bases (see Table 1 & 2). Check_SM->Solution_No_Reaction Yes Solution_Reduction Solution: 1. Switch to more robust ligand (e.g., BrettPhos, NHC). 2. Re-optimize temperature/base. Aniline_Yes->Solution_Reduction Solution_Poisoning Solution: 1. Ensure rigorous inert atmosphere. 2. Use highly electron-donating ligand to accelerate oxidative addition. 3. Screen different solvents/bases. Aniline_No->Solution_Poisoning caption A stepwise workflow for diagnosing catalyst deactivation.

Caption: A stepwise workflow for diagnosing catalyst deactivation.

Q4: My reaction has stalled with significant starting material remaining and no desired product. What's the first thing to check?

A: This is a classic symptom of rapid catalyst deactivation.

  • Probable Cause: The rate of catalyst poisoning is significantly faster than the rate of oxidative addition into the Ar-NO₂ bond. This can be due to an inappropriate ligand, insufficient temperature, or the presence of impurities.

  • Troubleshooting Steps:

    • Re-evaluate the Ligand: Simple or insufficiently electron-donating ligands often fail. If you are not using a modern, bulky biarylphosphine or NHC ligand, this is the most critical parameter to change. [6]Refer to the table below for guidance.

    • Increase Temperature: Many successful denitrative couplings require elevated temperatures (e.g., 110-130 °C) to ensure the rate of oxidative addition outcompetes deactivation pathways. [7][8] 3. Ensure Inert Conditions: Oxygen can degrade the Pd(0) catalyst and phosphine ligands. [8]Ensure your solvent and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon/Nitrogen) for an extended period (15-30 minutes). [8] 4. Verify Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous if required. [3][8]Impurities like sulfur or even excess water can act as catalyst poisons. [9]

Table 1: Ligand Selection Guide for Nitroarene Cross-Coupling
Ligand TypeExample LigandKey CharacteristicsSuitability for Nitroarene Coupling
Simple Monodentate Phosphine PPh₃, PCy₃Moderately electron-donatingPoor: Generally ineffective; leads to catalyst deactivation.
Bulky Biarylphosphine BrettPhos , XPhos, RuPhosHighly electron-donating, sterically demandingExcellent: The "gold standard" for many denitrative couplings (Suzuki, Heck, Amination). [2][10][6][11]
N-Heterocyclic Carbene (NHC) IPr, IMesVery strong σ-donors, sterically bulky, oxidatively robustVery Good: Excellent alternative to phosphines, showing high activity and stability. [1][4]
Q5: My reaction is producing the corresponding aniline (from reduction of the nitro group) as the major byproduct. How can I favor the cross-coupling pathway?

A: This indicates that the catalytic system is preferentially acting as a reducing agent rather than a cross-coupling catalyst.

  • Probable Cause: The conditions or catalyst system are promoting the reduction of the nitro group, either by the palladium catalyst itself or by other components in the reaction mixture. This is a common side reaction. [4]* Troubleshooting Steps:

    • Optimize the Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. For Suzuki-Miyaura couplings, bases like K₃PO₄ are often effective. [10][7]The solvent can also play a role in catalyst stability and reactivity. [12]A screening of different conditions is warranted.

    • Modify the Catalyst System: As detailed above, switching to a Pd/BrettPhos or Pd/NHC system is the most reliable strategy. These systems are specifically designed to facilitate the difficult Ar-NO₂ oxidative addition, which is the entry point to the cross-coupling cycle, thereby outcompeting the reduction pathway. [1][2] 3. Check the Coupling Partner: Ensure your nucleophilic coupling partner (e.g., boronic acid) is active and present in the correct stoichiometry. If the transmetalation step is slow, it can allow more time for side reactions to occur.

Table 2: General Reaction Parameter Troubleshooting
ParameterCommon IssueRecommended Action
Temperature Too low: Slow oxidative addition, allowing poisoning to dominate. Too high: Potential for catalyst decomposition.Start at a high temperature (e.g., 110-130 °C) as per literature protocols for denitrative couplings. [7]If decomposition is suspected, cautiously decrease.
Base Incorrect strength or solubility; incompatible with functional groups.K₃PO₄ and Cs₂CO₃ are common and effective choices. [2][10]Ensure the base is finely ground and dry.
Solvent Poor catalyst/reagent solubility; interaction with the catalyst.1,4-Dioxane and Toluene are frequently used. [7]Ensure solvents are anhydrous and rigorously degassed. [8]
Catalyst Loading Too low for a challenging substrate.While lower is better, a sluggish reaction may benefit from a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%).

Experimental Protocol

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Nitroarene

This protocol is adapted from established methods known to be effective for the denitrative coupling of nitroarenes. [10][7] Materials:

  • Nitroarene (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(acac)₂ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the nitroarene, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(acac)₂ and BrettPhos to the reaction vessel.

  • Solvent Addition & Degassing: Add the anhydrous 1,4-dioxane via syringe. Seal the vessel and perform three freeze-pump-thaw cycles to ensure all oxygen is removed. Alternatively, sparge the stirred solution with a gentle stream of argon for 20-30 minutes.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 130 °C.

  • Monitoring: Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor progress by taking aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.
  • Eigenberger, G., & W. Keil, F. (2001). Poisoning and deactivation of palladium catalysts. SciSpace.
  • Nakao, Y., et al. (n.d.). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing.
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]

  • Unknown Author. (2019, April 3). Recent progress in transition metal catalyzed cross coupling of nitroarenes. ScienceDirect.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Yamaguchi, J., et al. (n.d.). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3163–3176. [Link]

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Benchchem. (n.d.). Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Radosevich, A. T., et al. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC.
  • Nakao, Y., & Sakaki, S. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9566–9581. [Link]

  • Unknown Author. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
  • D'Amico, F., & Gagliardi, L. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Iodo-5-Nitroanisole

Welcome to the Technical Support Center. This guide provides actionable, field-proven troubleshooting strategies for handling 3-iodo-5-nitroanisole (also known as 1-iodo-3-methoxy-5-nitrobenzene) in aqueous environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, field-proven troubleshooting strategies for handling 3-iodo-5-nitroanisole (also known as 1-iodo-3-methoxy-5-nitrobenzene) in aqueous environments. Due to its highly hydrophobic nature, this compound frequently precipitates in aqueous buffers, hindering in vitro assays, formulation development, and aqueous-phase synthetic reactions.

Here, we synthesize fundamental chemical causality with self-validating experimental protocols to ensure your workflows remain robust and reproducible.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 3-iodo-5-nitroanisole precipitate immediately upon addition to my aqueous assay buffer, even at low micromolar concentrations? A: The precipitation is a direct consequence of the compound's high lipophilicity. While the nitro and methoxy groups offer slight polarity, the massive electron cloud of the bulky iodine atom significantly increases the molecule's overall hydrophobicity and LogP value. When introduced into an aqueous buffer, the water molecules cannot form sufficient hydrogen bonds to overcome the crystal lattice energy of the compound, leading to rapid aggregation and precipitation. In drug discovery, up to 90% of molecules in the discovery pipeline exhibit similar poor water solubility, necessitating co-solvency or complexation strategies[1].

Q2: I am running a high-throughput screening (HTS) assay. What is the best way to introduce this compound without crashing it out? A: For early-stage in vitro testing, the standard approach is a Kinetic Solubility Protocol utilizing Dimethyl Sulfoxide (DMSO) as a co-solvent[2]. The compound should first be fully dissolved in 100% DMSO to create a concentrated stock. This stock is then rapidly diluted into the aqueous buffer. The key is to keep the final DMSO concentration at or below 1% (v/v) to prevent solvent-induced cytotoxicity or assay interference[3]. If precipitation still occurs at 1% DMSO, you must transition to adding a non-ionic surfactant (e.g., 0.01% Tween-20) to lower the surface tension and stabilize the hydrophobic molecules in micellar structures[4].

Q3: We are attempting an aqueous-phase cross-coupling reaction (e.g., Suzuki-Miyaura) using 3-iodo-5-nitroanisole. The reaction fails due to insolubility. How can we fix this? A: 3-iodo-5-nitroanisole is a common electrophile for cross-coupling to synthesize complex 5-alkoxy-3-aminophenyl derivatives[5]. In purely aqueous systems, the catalyst and the hydrophobic aryl iodide reside in different phases. To resolve this, you must implement a biphasic solvent system (e.g., Toluene:Water) combined with a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC shuttles the water-soluble reactive species into the organic phase where the 3-iodo-5-nitroanisole is fully dissolved, enabling the catalytic cycle to proceed efficiently.

Q4: For in vivo pharmacokinetic studies, DMSO and surfactants are causing toxicity. What formulation alternative provides the highest trustworthiness? A: When organic co-solvents are biologically incompatible, Inclusion Complexation using Cyclodextrins (specifically Hydroxypropyl-β-Cyclodextrin, HP-β-CD) is the gold standard[4]. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The hydrophobic aromatic ring and iodine atom of 3-iodo-5-nitroanisole insert into this cavity, forming a water-soluble "host-guest" complex[6]. This method is self-validating: successful complexation will result in a completely optically clear solution without altering the compound's covalent structure or pharmacological target binding.

Part 2: Quantitative Data & Solubility Strategy Comparison

To aid in experimental design, the following table summarizes the primary solubility enhancement strategies, their mechanisms, and their operational limits.

StrategyMechanism of ActionRecommended ConcentrationLimitations / DrawbacksBest Use Case
DMSO Co-solvency Disrupts water hydrogen-bonding network; acts as a miscible carrier.0.1% – 1.0% (v/v) final in aqueous.>1% can cause cell toxicity and enzyme denaturation.In vitro biochemical and cellular assays (HTS).
Micellar Solubilization Surfactants form micelles with hydrophobic cores to encapsulate the drug.0.01% – 0.1% Tween-20 or Triton X-100.Can interfere with membrane-bound targets or cause foaming.Assays where DMSO alone fails to prevent precipitation.
Cyclodextrin Complexation Host-guest inclusion of the hydrophobic moiety into a lipophilic cavity.10% – 20% (w/v) HP-β-CD in water.Bulky substituents may hinder cavity entry; high cost.In vivo dosing, PK studies, and formulation.
Phase Transfer Catalysis Shuttles ionic reagents across the aqueous-organic phase boundary.5 – 10 mol% TBAB relative to substrate.Requires a biphasic system; not suitable for biological assays.Aqueous-phase synthetic organic chemistry.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Kinetic Solubility Assessment via DMSO Dilution

Purpose: To determine the maximum soluble concentration of 3-iodo-5-nitroanisole in assay buffer before precipitation occurs[2].

  • Stock Preparation: Weigh exactly 2.79 mg of 3-iodo-5-nitroanisole and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock solution. Vortex until optically clear.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Spiking: In a 96-well UV-transparent plate, add 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Rapidly inject 2 µL of each DMSO dilution into the corresponding buffer wells to achieve a final DMSO concentration of 1%.

  • Incubation & Reading: Shake the plate at 300 RPM for 2 hours at room temperature. Read the plate using laser nephelometry (light scattering) or UV absorbance at 620 nm[7].

  • Self-Validation: The kinetic solubility limit is defined as the highest concentration well that exhibits a baseline scattering/absorbance identical to a DMSO-only control blank.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To formulate a biocompatible, aqueous solution of 3-iodo-5-nitroanisole for in vivo dosing[4].

  • Carrier Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile Water for Injection (WFI). Stir until completely dissolved.

  • Compound Addition: Add 3-iodo-5-nitroanisole powder directly to the HP-β-CD solution at a target concentration of 2 mg/mL.

  • Kneading/Stirring: Stir vigorously at 25°C for 24–48 hours. The prolonged equilibrium time is strictly required for the thermodynamic exchange of water molecules out of the cyclodextrin cavity and the insertion of the hydrophobic compound.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation: Analyze the filtrate via LC-MS/MS against a standard curve prepared in acetonitrile to quantify the exact concentration of the solubilized compound[3].

Part 4: Decision Pathway Visualization

Solubility_Troubleshooting Start 3-Iodo-5-nitroanisole Aqueous Solubility Issue Assay In Vitro Assays (HTS / Cell-based) Start->Assay Formulation Formulation (In Vivo / Delivery) Start->Formulation Synthesis Aqueous Synthesis (e.g., Suzuki Coupling) Start->Synthesis DMSO DMSO Co-solvent (Max 1% final) Assay->DMSO First Line CD Cyclodextrin Complexation (HP-β-CD) Formulation->CD First Line PTC Phase Transfer Catalysts (TBAB) Synthesis->PTC First Line Surfactant Add Surfactants (Tween 20 / Triton X-100) DMSO->Surfactant If Precipitation Occurs Nano Nanosuspension / Solid Dispersion CD->Nano If Inadequate Cosolvent Biphasic System (Water:Toluene) PTC->Cosolvent If Low Yield

Decision tree for selecting solubility enhancement strategies for 3-iodo-5-nitroanisole.

References

  • Aqueous Solubility (PBS, pH 7.4) - ES Source: Eurofins Discovery URL:[Link]

  • ADME Solubility Assay Source: BioDuro-Sundia URL:[Link]

  • Strategies for Improving Hydrophobic Drugs Solubility and Bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) URL:[Link]

  • Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs Source: Pharma Focus Asia URL:[Link]

Sources

Optimization

Executive Summary: The "Sensitive Substrate" Challenge

Technical Support Center: Nitration of 3-Iodoanisole Subject: Precision Control of Regioselectivity and Deiodination in 3-Iodoanisole Nitration Ticket ID: EAS-3IA-NIT-001 Support Level: Tier 3 (Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitration of 3-Iodoanisole

Subject: Precision Control of Regioselectivity and Deiodination in 3-Iodoanisole Nitration Ticket ID: EAS-3IA-NIT-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Nitrating 3-iodoanisole (1-iodo-3-methoxybenzene) presents a classic electrophilic aromatic substitution (EAS) conflict. You are balancing the strong activating power of the methoxy group (


) against the lability of the carbon-iodine (

) bond.[1]

The primary objective is usually 4-nitro-3-iodoanisole (para to the methoxy group).[1] However, users frequently encounter three specific failure modes:

  • Regio-scrambling: Significant formation of the 6-nitro isomer (ortho to methoxy).[1]

  • Ipso-substitution (Deiodination): Loss of iodine to form 3-nitroanisole, often accompanied by violet iodine vapors.[1]

  • Over-nitration: Formation of dinitro species due to the highly activated anisole ring.

This guide provides self-validating protocols to suppress these by-products.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I see violet vapors during the addition of nitric acid. What is happening?

Diagnosis: You are experiencing Protodeiodination or Ipso-Nitration .[1] Root Cause: The


 bond is weaker than 

or

.[1] In the presence of strong acid or nitrous acid (

), the nitronium ion (

) attacks the carbon bearing the iodine (ipso position), displacing

which oxidizes to

(violet gas). Corrective Action:
  • Scavenge Nitrous Acid: Add 0.5–1.0 equiv of Urea or Sulfamic Acid to the reaction mixture before adding nitric acid.

    
     catalyzes the oxidation of iodine; removing it stabilizes the substrate.
    
  • Lower Temperature: Maintain internal temperature strictly below 0°C.

  • Switch Reagent: Move from mixed acid (

    
    ) to Acetyl Nitrate  (generated in situ), which is milder.[1]
    
Q2: My HPLC shows a 60:40 mixture of two isomers. How do I favor the major product?

Diagnosis: Poor regioselectivity between the 4-nitro (target) and 6-nitro (by-product) positions. Mechanism:

  • Position 4 (Target): Para to

    
    , Ortho to 
    
    
    
    . Sterically accessible and electronically favored by the strong methoxy director.
  • Position 6 (By-product): Ortho to

    
    , Para to 
    
    
    
    . Also favored by methoxy, but slightly less activated than C4 due to the inductive withdrawal of the iodine being closer (meta vs ortho). Corrective Action:
  • Steric Bulk: Use a bulky nitrating agent or solvent system. However, for 3-iodoanisole, electronic control dominates.[1]

  • Solvent Polarity: Switch to Acetic Anhydride (

    
    )  as the solvent. The formation of acetyl nitrate increases regioselectivity for the para position (C4) relative to the methoxy group compared to aqueous mineral acids.
    
Q3: I am getting dinitrated products despite using 1.0 equivalent of HNO3.

Diagnosis: The product (nitro-iodoanisole) is still reactive enough to nitrate again, or local concentration hotspots exist. Corrective Action:

  • Dilution: The reaction is too concentrated. Run at 0.2 M – 0.5 M.

  • Addition Rate: The nitrating agent must be added dropwise over 30-60 minutes.[1] If you add it all at once, the local excess of

    
     will nitrate the product before it diffuses away.
    

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired pathway (Path A) and the destructive pathways (Path B & C).

NitrationPathways Start 3-Iodoanisole (Substrate) Reagent Acetyl Nitrate (Ac2O + HNO3) Start->Reagent Prod_Major 4-Nitro-3-iodoanisole (MAJOR TARGET) Para to OMe Reagent->Prod_Major Path A: Electronic Favorability (Low Temp) Prod_Minor 6-Nitro-3-iodoanisole (MINOR ISOMER) Ortho to OMe Reagent->Prod_Minor Path B: Steric/Electronic Comp. Prod_Ipso 3-Nitroanisole (DEIODINATION) Ipso Attack Reagent->Prod_Ipso Path C: HNO2 Catalyzed (Avoid with Urea) Iodine Violet Vapors (I2) Prod_Ipso->Iodine

Figure 1: Reaction pathways for 3-iodoanisole nitration. Path A is the target; Path C represents the critical failure mode (iodine loss).[1]

Module 3: Optimized Experimental Protocol

This protocol uses Acetyl Nitrate generated in situ. This method is superior to standard mixed acid (


) for iodine-containing substrates because it is milder and minimizes oxidative deiodination.[1]

Safety Warning: Acetyl nitrate is unstable and explosive if heated. Never exceed 20°C. Never allow the mixture to become stagnant.

Materials
  • Substrate: 3-Iodoanisole (1.0 equiv)[1]

  • Reagent: Fuming Nitric Acid (

    
    , >90%) (1.05 equiv)[1]
    
  • Solvent/Reagent: Acetic Anhydride (

    
    ) (5.0 equiv)[1]
    
  • Additive: Urea (0.1 equiv) - Crucial for iodine retention[1]

  • Solvent: Glacial Acetic Acid (optional diluent)[1]

Step-by-Step Procedure
  • Preparation of Nitrating Agent (The "Cocktail"):

    • In a separate flask, cool Acetic Anhydride (

      
      ) to 0°C.
      
    • Very slowly add Fuming

      
       dropwise.
      
    • Control: Maintain temperature < 5°C. This forms Acetyl Nitrate (

      
      ).
      
    • Stir for 15 minutes at 0°C.

  • Substrate Preparation:

    • Dissolve 3-Iodoanisole in Acetic Anhydride (or Glacial Acetic Acid) in the main reaction vessel.

    • Add Urea (0.1 equiv).[1] Stir until dissolved/suspended.

    • Cool the substrate mixture to -10°C using an ice/salt or acetone/dry ice bath.[1]

  • The Reaction:

    • Transfer the pre-formed Acetyl Nitrate solution to an addition funnel.

    • Add to the substrate dropwise over 45 minutes.

    • Critical Parameter: Internal temperature must not exceed -5°C.[1]

    • Observation: The solution should remain pale yellow/orange. If it turns dark violet, iodine is being liberated (stop and cool further).[1]

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice (5x volume).

    • Stir vigorously for 30 minutes to hydrolyze excess anhydride.

    • Neutralization: If a violet tint is present, wash the organic layer with 10% Sodium Thiosulfate (

      
      ) to reduce free iodine back to iodide.
      
    • Extract with Ethyl Acetate or DCM.

    • Wash with sat.

      
       (to remove acetic acid) and Brine.
      
  • Purification:

    • Recrystallization from Ethanol usually yields pure 4-nitro-3-iodoanisole .[1]

    • If the 6-nitro isomer persists, use column chromatography (Silica gel, Hexane/EtOAc gradient).[1] The 4-nitro isomer is typically less polar than the 6-nitro isomer due to symmetry and dipole moment cancellation.[1]

Module 4: Data & Specifications

ParameterTarget SpecificationFailure Limit
Major Isomer 4-Nitro-3-iodoanisole (>85%)< 70%
Minor Isomer 6-Nitro-3-iodoanisole (<10%)> 15%
Ipso-Product 3-Nitroanisole (<1%)> 5% (Violet Vapors)
Temperature -10°C to 0°C> 10°C (Risk of explosion/Ipso)
Stoichiometry 1.05 equiv HNO3> 1.2 equiv (Dinitration risk)

References

  • Butler, A. R., & Sanderson, A. P. (1974).[1] Nitration of 3-iodoanisole and 2,6-dimethyl-4-iodoanisole.[1][2][3] Journal of the Chemical Society, Perkin Transactions 2, (15), 1784-1786.[1]

    • Context: Establishes the mechanism of nitrodeiodination (ipso-attack)
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[1] Nitration: Methods and Mechanisms. VCH Publishers.

    • Context: Authoritative text on using Acetyl Nitrate for sensitive substrates to improve regioselectivity and avoid oxid
  • Sigma-Aldrich. (n.d.).[1] 4-Iodo-3-nitroanisole Product Specification.

    • Context: Verification of the commercial availability and naming convention of the target major isomer.
  • PubChem. (2025).[1][4] 4-Iodo-3-nitroanisole Compound Summary.

    • Context: Chemical and physical properties for identification.[4]

    • [1]

Sources

Troubleshooting

Technical Support Center: Enhancing Atom Economy in the Synthesis of 1-Iodo-3-methoxy-5-nitrobenzene

Welcome to the technical support center for the synthesis of 1-iodo-3-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the efficiency and s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-iodo-3-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the efficiency and sustainability of their synthetic routes. We will delve into troubleshooting common issues, explore frequently asked questions, and provide detailed protocols for both traditional and improved-atom-economy approaches. Our focus is on practical, field-proven insights to help you navigate the complexities of this synthesis with confidence and scientific rigor.

Introduction: The Imperative of Atom Economy

In modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the concept of "atom economy" has become a critical metric for evaluating the efficiency and environmental impact of a chemical process.[1][2] Coined by Barry Trost, atom economy assesses the proportion of reactant atoms that are incorporated into the desired final product.[3] A high atom economy signifies a more sustainable process with minimal waste generation.[4]

The synthesis of 1-iodo-3-methoxy-5-nitrobenzene, a valuable building block in medicinal chemistry, often relies on classical methods like the Sandmeyer reaction. While effective, this route can suffer from suboptimal atom economy. This guide will explore strategies to mitigate these inefficiencies and introduce alternative methods that align with the principles of green chemistry.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 1-iodo-3-methoxy-5-nitrobenzene, with a focus on the traditional Sandmeyer-type approach.

Issue 1: Low Yield of 1-Iodo-3-methoxy-5-nitrobenzene

A consistently low yield is a frequent challenge. The root cause often lies in one of the two key stages: diazotization or the subsequent iodide substitution.

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 3-methoxy-5-nitroaniline is a critical first step.

    • Insufficient Acid: Ensure a sufficiently acidic environment (typically with HCl or H₂SO₄) to generate nitrous acid in situ from sodium nitrite. An excess of acid is often used to suppress the concentration of free aniline, which can lead to unwanted side reactions.[5]

    • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[1][6] Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite to prevent decomposition of the diazonium salt into phenolic byproducts.[7]

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and with vigorous stirring to avoid localized overheating and ensure complete reaction.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.[8][9]

    • Prompt Use: Do not let the diazonium salt solution stand, even at low temperatures, as this will lead to decomposition and the formation of 3-methoxy-5-nitrophenol.

  • Inefficient Iodide Substitution: The displacement of the diazonium group with iodide can also be a source of yield loss.

    • Choice of Iodide Source: Potassium iodide (KI) is a common and effective source of the iodide nucleophile.[10] The reaction of the diazonium salt with KI does not typically require a copper catalyst.[11]

Issue 2: Formation of Colored Impurities

The appearance of dark, often tar-like, impurities can complicate purification and indicate significant side reactions.

Potential Causes & Solutions:

  • Azo Coupling: If the pH of the reaction mixture is not sufficiently acidic during diazotization, the newly formed diazonium salt can react with unreacted 3-methoxy-5-nitroaniline to form a colored azo compound.[5][12] Maintaining a strong acidic medium minimizes the concentration of the free aniline, thus preventing this side reaction.

  • Phenolic Byproducts: As mentioned, decomposition of the diazonium salt leads to the formation of 3-methoxy-5-nitrophenol. This phenolic impurity can undergo further reactions to form colored byproducts. Strict temperature control is the primary means of preventing this.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Causes & Solutions:

  • Oily Product: The crude product may initially appear as a dark oil or sludge due to the presence of impurities.

    • Work-up Procedure: A thorough work-up is essential. This typically involves quenching any unreacted reagents, followed by extraction with a suitable organic solvent. Washing the organic layer with a solution of sodium thiosulfate can help to remove any residual iodine.

    • Purification Techniques: Recrystallization is often an effective method for purifying solid aryl iodides.[3][13] Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography on silica gel can be employed.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the Sandmeyer reaction, and is it necessary for iodination?

In the classic Sandmeyer reaction for introducing chloro, bromo, or cyano groups, a copper(I) salt acts as a catalyst in a radical-nucleophilic aromatic substitution mechanism.[16] However, for the synthesis of aryl iodides, the reaction of the diazonium salt with potassium iodide proceeds readily without the need for a copper catalyst.[11][17]

Q2: How can I confirm that the diazotization is complete?

A simple and effective method is to use starch-iodide paper.[1] A drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid, which indicates that all the aniline has reacted, will cause the paper to turn a dark blue-black color.

Q3: What are the main byproducts to expect in the traditional synthesis?

The primary byproducts are 3-methoxy-5-nitrophenol (from diazonium salt decomposition) and potentially a small amount of the corresponding azo dye (from incomplete diazotization and subsequent coupling).

Q4: Are there more atom-economical alternatives to the Sandmeyer-type reaction for this synthesis?

Yes, several methods offer improved atom economy. Direct electrophilic iodination of an appropriate precursor is a promising alternative. For instance, the iodination of 3,5-dinitroanisole followed by selective reduction of one nitro group could be a viable route. Additionally, using iodinating agents like N-iodosuccinimide (NIS) with an acid catalyst or molecular iodine with an oxidizing agent can provide more direct and less wasteful pathways.[6][8][18]

Improving Atom Economy: Alternative Synthetic Strategies

The traditional Sandmeyer-type synthesis, while functional, has a relatively low atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. Below, we compare this traditional route with a more atom-economical direct iodination approach.

Method 1: Traditional Sandmeyer-Type Synthesis

This two-step process involves the diazotization of 3-methoxy-5-nitroaniline followed by treatment with potassium iodide.

Workflow Diagram:

Traditional_Synthesis A 3-Methoxy-5-nitroaniline B Diazonium Salt Intermediate A->B Diazotization C 1-Iodo-3-methoxy-5-nitrobenzene B->C Iodide Substitution W1 Na₂SO₄, N₂, H₂O (Waste) B->W1 W2 K₂SO₄ (Waste) R1 NaNO₂, H₂SO₄, H₂O (0-5 °C) R1->A R2 KI, H₂O R2->B Direct_Iodination A 1-Methoxy-3-nitrobenzene B 1-Iodo-3-methoxy-5-nitrobenzene A->B Direct Iodination W H₂O (Byproduct) B->W R I₂, Oxidizing Agent (e.g., H₂O₂) R->A

Caption: A more atom-economical direct iodination approach.

Atom Economy Comparison

Let's compare the atom economy of the two methods. The atom economy is calculated as:

(% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [3][19]

Reaction Balanced Equation MW of Desired Product ( g/mol ) Sum of MW of Reactants ( g/mol ) Atom Economy (%)
Method 1: Sandmeyer-Type C₇H₈N₂O₃ + NaNO₂ + H₂SO₄ → C₇H₆INO₃ + N₂ + NaHSO₄ + H₂O (Simplified) 279.03 168.15 + 69.00 + 98.08 = 335.23 41.8%

| Method 2: Direct Iodination | C₇H₇NO₃ + I₂ + H₂O₂ → C₇H₆INO₃ + 2H₂O | 279.03 | 153.14 + 253.81 + 34.01 = 440.96 | 63.3% |

Note: The calculation for the Sandmeyer-type reaction is simplified and the actual atom economy may be lower depending on the exact stoichiometry and work-up reagents used. The direct iodination is a hypothetical example for comparison.

As the table clearly shows, a direct iodination approach offers a significantly higher theoretical atom economy.

Experimental Protocols

Protocol 1: Traditional Synthesis via Diazotization and Iodide Substitution

Materials:

  • 3-methoxy-5-nitroaniline

  • Concentrated sulfuric acid (98%)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a flask, carefully add concentrated sulfuric acid to water, then add 3-methoxy-5-nitroaniline. Stir until a clear solution is obtained.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, prepare a solution of sodium nitrite in water and cool it in the ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred aniline sulfate solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

  • Iodide Substitution:

    • In a separate, larger flask, dissolve potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether.

    • Wash the combined organic layers sequentially with water, saturated sodium thiosulfate solution (to remove excess iodine), and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Direct Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst

Materials:

  • 1-methoxy-3-nitrobenzene (or a similar deactivated aromatic substrate)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or another suitable strong acid

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aromatic substrate in the chosen acid (e.g., trifluoroacetic acid).

    • Add N-iodosuccinimide (typically 1.0-1.2 equivalents) to the solution at room temperature. For very deactivated substrates, a catalytic amount of a stronger acid like sulfuric acid may be required. [20]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

Improving the atom economy in the synthesis of 1-iodo-3-methoxy-5-nitrobenzene is a crucial step towards more sustainable and cost-effective chemical manufacturing. While the traditional Sandmeyer-type reaction is a well-established method, its inherent limitations in atom economy warrant the exploration of alternative strategies. Direct iodination methods, although potentially requiring more optimization for regioselectivity, offer a significantly greener approach. By understanding the potential pitfalls of each synthetic route and implementing robust troubleshooting strategies, researchers can enhance the efficiency and yield of this important chemical intermediate.

References

  • BenchChem. (2025). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis.
  • A Green Alternative for Aryl Iodide Preparation
  • Organic Chemistry Portal.
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry.
  • Pearson. Atom Economy Calculator | Green Chemistry & Reaction Efficiency.
  • ACS Publications. (2025).
  • Save My Exams. (2026). Percentage Yield & Atom Economy (OCR A Level Chemistry A): Revision Note.
  • Filo. (2024). Using KI (1).
  • Wikipedia.
  • Vedantu. (2025). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
  • Vedantu. (2024). In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE.
  • ResearchGate. (a)
  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl....
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • PubMed. (2022).
  • ChemEd X.
  • Benchchem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nitration of 3-iodoanisole and 2,6-dimethyl-4-iodoanisole.
  • Repository. DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES by Lorraine Zolton A Dissertation Submitted to the Faculty of the DEPARTMENT OF C.
  • Organic Chemistry Portal.
  • LS College. (2020). Sandmeyer reaction.
  • University of Rochester.
  • Synthesis and Absorption Spectra of Monoazo Dyes derived
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Scribd.
  • PMC. (2016).
  • BenchChem. (2025).
  • PMC. (2021).
  • JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry.
  • ResearchGate. (2025). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • Google Patents.
  • Amazon AWS.
  • Benchchem. (2025).
  • Green and Sustainable Chemistry. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite.
  • UNI ScholarWorks.
  • Save My Exams. (2025). Atom Economy | DP IB Chemistry Revision Notes 2023.

Sources

Optimization

alternative catalysts for coupling electron-poor aryl iodides

Technical Support Center: Alternative Coupling of Electron-Poor Aryl Iodides Current Status: Operational Role: Senior Application Scientist Ticket ID: #ALT-CAT-001 Introduction: Beyond Palladium While Palladium (Pd) rema...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alternative Coupling of Electron-Poor Aryl Iodides

Current Status: Operational Role: Senior Application Scientist Ticket ID: #ALT-CAT-001

Introduction: Beyond Palladium

While Palladium (Pd) remains the standard for cross-coupling, electron-poor aryl iodides (e.g., 4-iodonitrobenzene, iodopyridines) present a unique paradox. They are highly activated for oxidative addition, often leading to unstable intermediates that degrade before transmetallation occurs. This results in homocoupling or dehalogenation rather than the desired cross-coupling.[1]

This guide details the operational protocols for Nickel (Ni) and Copper (Cu) systems—the two most robust alternatives. These metals are not just "cheaper substitutes"; they access distinct mechanistic pathways (radical vs. polar) that can bypass the limitations of Pd-catalysis.

Section 1: Strategic Selection Matrix

Before selecting a protocol, determine the optimal metal center based on your specific substrate constraints.

CatalystSelection Start Substrate: Electron-Poor Aryl Iodide CouplingType Target Bond Type? Start->CouplingType C_C C-C Bond CouplingType->C_C Suzuki/Negishi C_Het C-N / C-O / C-S CouplingType->C_Het Buchwald/Ullmann Sp3 Coupling to Alkyl (sp3)? C_C->Sp3 Cost Is Cost/Scale Critical? C_Het->Cost Ni_Cat RECOMMENDATION: Nickel Catalysis (Radical/Polar Hybrid) Sp3->Ni_Cat Yes (Ni excels at sp3) Pd_Spec RECOMMENDATION: Specialized Pd (PEPPSI/Buchwald) (If Base Sensitive) Sp3->Pd_Spec No (Standard Biaryl) Cu_Cat RECOMMENDATION: Copper (Ullmann) (High Temp, Low Cost) Cost->Cu_Cat Yes (Kg Scale) Cost->Pd_Spec No (Complex Pharma)

Figure 1: Decision tree for selecting alternative catalysts based on bond type and substrate architecture.

Section 2: Nickel Catalysis (The Radical Hybrid)

Nickel is the superior choice when coupling electron-poor aryl iodides with alkyl nucleophiles (sp2-sp3 coupling). Unlike Pd, Ni can traverse single-electron transfer (SET) pathways, stabilizing the electron-deficient intermediates.

Mechanism & Failure Points

The primary failure mode with electron-poor iodides is Protodehalogenation (Ar-I


 Ar-H). Because the oxidative addition of electron-poor Ar-I to Ni(0) is extremely fast, the resulting Ni(II)-Ar species accumulates. If transmetallation is slow, this species will scavenge protons or undergo radical abstraction.

NiCycle Ni0 Ni(0) Active Species OA Oxidative Addition (FAST for e- poor) Ni0->OA ArI Ar-I (Electron Poor) ArI->OA NiII Ni(II)-Ar-I Intermediate OA->NiII TM Transmetallation (Rate Limiting) NiII->TM Side1 SIDE REACTION: Protodehalogenation (Ar-H) NiII->Side1 If TM is slow Side2 SIDE REACTION: Homocoupling (Ar-Ar) NiII->Side2 Nu Nucleophile (R-M) Nu->TM RE Reductive Elimination TM->RE RE->Ni0 Product Ar-R Product RE->Product

Figure 2: Nickel catalytic cycle highlighting the vulnerability of the Ni(II) intermediate to side reactions when transmetallation is rate-limiting.

Troubleshooting Guide: Nickel Systems
SymptomDiagnosisCorrective Action
Product is Ar-H (Dehalogenation) Hydride Scavenging. The Ni-Ar intermediate is abstracting H from the solvent or ligand because the nucleophile is too slow.1. Switch solvent from THF/IPA to Dioxane or Toluene (non-abstractable H).2. Increase nucleophile concentration.3. Use dry reagents (water acts as a proton source).
Product is Ar-Ar (Homocoupling) Disproportionation. Two Ni(II)-Ar species exchange ligands. Common with electron-poor substrates.1. Slow addition of the Aryl Iodide (keep [Ar-I] low).2. Switch to a bulky ligand (e.g., dtbbpy ) to sterically discourage dimerization.
Reaction turns black/precipitates Catalyst Decomposition. Formation of Ni-black (inactive).1. Increase ligand:metal ratio (from 1:1 to 2:1 ).2. Ensure strict O2-free conditions (Ni is more air-sensitive than Pd).

Section 3: Copper Catalysis (The Ullmann Revival)

For C-N (amines, amides) and C-O (phenols) bond formation, Copper is the cost-effective workhorse. Modern ligands (diamines/oxalamides) allow these reactions to proceed at 60–90°C rather than the historical 200°C.

Critical Protocol: Ligand-Assisted Ullmann

Best for: Coupling Electron-Poor Aryl Iodides with Amines/Amides.

Reagents:

  • Catalyst: CuI (Copper(I) Iodide) - 10 mol%

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) - 20 mol%

  • Base: K3PO4 (Potassium Phosphate) - 2.0 equiv

  • Solvent: DMSO or DMF (Must be polar).

Step-by-Step:

  • Pre-complexation (Crucial): Add CuI and the Ligand (DMEDA) to the reaction vessel before adding solvent if possible, or stir them in a small amount of solvent for 5 mins until a blue/green homogeneous solution forms (if using air-stable Cu precatalysts) or a clear solution (if strict anaerobic).

  • Add Solids: Add the Aryl Iodide, Nucleophile, and Base.

  • Degas: Seal and purge with Argon. Note: Cu(I) is tolerant of trace air, but Cu(II) is inactive.

  • Heat: Stir at 80°C for 12-24h.

Troubleshooting Guide: Copper Systems
SymptomDiagnosisCorrective Action
Reaction turns bright Green/Blue Oxidation. Cu(I) has oxidized to Cu(II), which is inactive for oxidative addition.1. Check inert gas lines.2. Add a reductant trace (e.g., Ascorbic acid or 5 mol% Mg metal) to regenerate Cu(I) in situ.
Stalled Conversion (<50%) "Caking" of Base. Inorganic bases (K3PO4) form a crust, stopping the reaction.1. Use a magnetic stir bar that is sized correctly for vigorous agitation.2. Add 1-2 drops of water (if tolerant) or switch to soluble organic bases (DBU) if possible.
Ester/Nitrile Hydrolysis Base too harsh. Electron-poor Ar-I are sensitive to nucleophilic attack at the EWG.1. Switch base from Hydroxide/Alkoxide to Cesium Carbonate (Cs2CO3) or Potassium Phosphate .

Section 4: Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki Coupling (Sp2-Sp2)

Target: Coupling 4-iodonitrobenzene with Phenylboronic acid.

  • Glovebox/Schlenk: Charge a vial with NiCl2(dme) (5 mol%) and PPh3 (10 mol%) or dtbbpy (5 mol%).

  • Add Aryl Iodide (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Add K3PO4 (3.0 equiv, finely ground).

  • Add Toluene/THF (10:1 ratio). Note: Toluene suppresses dehalogenation.

  • Seal and heat to 60°C for 16h.

  • Workup: Filter through Celite. Wash with EtOAc.

Protocol B: Nickel-Catalyzed Negishi (Sp2-Sp3)

Target: Coupling Electron-Poor Ar-I with Alkyl-Zinc reagents.

  • Strict Inert Atmosphere: Charge flask with Ni(COD)2 (5 mol%) and Pybox or Terpyridine ligand (10 mol%).

  • Add Aryl Iodide (1.0 equiv) in DMA (Dimethylacetamide).

  • Cool to 0°C.

  • Add AlkylZinc Reagent (1.5 equiv) dropwise. Fast addition causes homocoupling.

  • Warm to RT and stir.

  • Quench: Carefully with dilute HCl (watch for gas evolution).

References

  • Nickel-Catalyzed Cross-Electrophile Coupling. Journal of the American Chemical Society. [Link]

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry. [Link][1]

  • Cu-Catalyzed Goldberg and Ullmann Reactions. Springer Nature Experiments. [Link]

  • Protodehalogenation in Ni-Catalyzed Reactions. Organic Letters. [Link]

  • Competition between Cross-Coupling and Homocoupling in Iron Catalysis. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 13C NMR Spectrum Prediction for 3-iodo-5-nitroanisole

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful and non-destructive window into the carbon framework of a molecule. This guide offers a comprehensive comparison of methodologies for predicting the 13C NMR spectrum of 3-iodo-5-nitroanisole, a substituted aromatic compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Predicting the 13C NMR Spectrum of 3-iodo-5-nitroanisole

The structure of 3-iodo-5-nitroanisole presents a fascinating case for 13C NMR prediction. The chemical shifts of the aromatic carbons are influenced by the interplay of three distinct substituents: a methoxy (-OCH3) group, a nitro (-NO2) group, and an iodine (-I) atom. Understanding the electronic effects—both inductive and resonance—of these groups is critical for an accurate prediction. The methoxy group is an activating, ortho-para directing group, donating electron density to the ring through resonance. Conversely, the nitro group is a strongly deactivating, meta-directing group, withdrawing electron density. The iodine atom exerts a deactivating inductive effect and a weak donating resonance effect. Their relative positions on the benzene ring create a unique electronic environment for each carbon atom.

Comparative Analysis of Prediction Methodologies

Several approaches can be employed to predict the 13C NMR spectrum of 3-iodo-5-nitroanisole, ranging from empirical calculations to sophisticated quantum mechanical models.

Empirical Prediction via Additivity Rules

This classical approach relies on the principle that the effect of a substituent on the chemical shift of a benzene carbon is approximately additive.[1] Starting with the chemical shift of benzene (128.5 ppm), one can add empirically derived substituent chemical shift (SCS) increments for the methoxy, nitro, and iodo groups at the ipso, ortho, meta, and para positions.

Workflow for Empirical Prediction:

Caption: Workflow for empirical 13C NMR prediction.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for 3-iodo-5-nitroanisole using Empirical Additivity Rules

Carbon AtomCalculation (Benzene + ΔδOCH3 + ΔδI + ΔδNO2)Predicted δ (ppm)
C1 (-OCH3)128.5 + 31.4 (ipso OCH3) - 5.5 (meta I) - 4.8 (meta NO2)149.6
C2128.5 - 14.4 (ortho OCH3) + 6.3 (ortho I) + 0.9 (para NO2)121.3
C3 (-I)128.5 - 7.7 (meta OCH3) - 32.2 (ipso I) - 4.8 (meta NO2)83.8
C4128.5 + 1.1 (para OCH3) + 6.3 (ortho I) + 5.8 (ortho NO2)141.7
C5 (-NO2)128.5 - 7.7 (meta OCH3) - 5.5 (meta I) + 19.6 (ipso NO2)134.9
C6128.5 - 14.4 (ortho OCH3) + 0.9 (para I) + 5.8 (ortho NO2)120.8
-OCH3(Typical range for anisoles)~55-62 [2][3]

Note: SCS increment values are taken from standard NMR reference texts and can vary slightly between sources.

Software-Based Prediction (Database and Machine Learning Approaches)

A plethora of software packages offer rapid and often highly accurate 13C NMR predictions.[4][5][6] These programs utilize vast databases of experimentally determined spectra and employ algorithms like HOSE (Hierarchically Ordered Spherical description of Environment) codes or neural networks to predict chemical shifts based on the chemical environment of each carbon.[7][8]

Leading Software Tools:

  • ACD/Labs C+H NMR Predictors: Known for its large database and dual-engine prediction (classical and machine learning).[4]

  • Mnova (Mestrelab Research): Integrates multiple prediction algorithms and allows for user-trained databases to enhance accuracy for novel structures.[5]

  • ChemDraw: Includes a basic 13C NMR prediction tool that is useful for initial estimates.

The accuracy of these tools is contingent on the quality and breadth of their underlying databases. For a molecule like 3-iodo-5-nitroanisole, the presence of multiple, electronically diverse substituents can be a good test of the algorithm's robustness.

Quantum Mechanical Calculations (DFT-GIAO)

For the highest level of theoretical accuracy, Density Functional Theory (DFT) calculations employing the Gauge-Including Atomic Orbital (GIAO) method are the gold standard.[9][10] This ab initio approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts relative to a reference standard like tetramethylsilane (TMS).

Workflow for DFT-GIAO Prediction:

Caption: Workflow for DFT-based 13C NMR prediction.

This method is computationally intensive but offers the advantage of not being reliant on existing experimental data for similar structures. It is particularly valuable for novel scaffolds or when high accuracy is required to distinguish between isomers.

Comparison Summary

Table 2: Comparison of 13C NMR Prediction Methodologies

MethodPrincipleProsCons
Empirical Additivity Summation of known substituent effects.[11]Fast, easy to perform manually.Less accurate for polysubstituted rings with strong electronic interactions or steric hindrance.[1]
Software-Based Database searching (HOSE codes) and machine learning algorithms.[5][7]Very fast, generally accurate, user-friendly.Accuracy depends on the database; may be less reliable for novel structures.
DFT-GIAO Quantum mechanical calculation of nuclear shielding.[9][10]High accuracy, independent of experimental databases, provides insight into electronic structure.Computationally expensive, requires expertise in computational chemistry.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality, quantitative 13C NMR spectrum is crucial for verifying predictions and confirming the structure of 3-iodo-5-nitroanisole.

Sample Preparation
  • Weighing: Accurately weigh approximately 20-50 mg of 3-iodo-5-nitroanisole.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Ensure the solvent is free of impurities.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[12]

Spectrometer Setup and Acquisition

The following parameters are a starting point for a standard 13C{1H} experiment on a 400 MHz spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[13][14]

  • Acquisition Parameters:

    • Pulse Angle (Flip Angle): A 30-45° pulse is recommended to allow for a shorter relaxation delay.[15]

    • Acquisition Time (at): Typically 1-2 seconds to ensure good digital resolution.[13]

    • Relaxation Delay (d1): A delay of 2-5 seconds is a good starting point. For quantitative measurements, the delay should be at least 5 times the longest T1 relaxation time of the carbon nuclei.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.[16]

    • Spectral Width (sw): A typical range of 0-220 ppm is sufficient for most organic molecules.[17]

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.[15]

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).[18]

  • Peak Picking: Identify and label the chemical shift of each peak.

Conclusion

Predicting the 13C NMR spectrum of 3-iodo-5-nitroanisole is a multi-faceted task that can be approached with varying levels of sophistication. Empirical additivity rules provide a rapid, albeit approximate, estimation. Software-based predictors offer a significant increase in accuracy with minimal effort. For the most rigorous and reliable predictions, particularly for novel structures or for distinguishing subtle isomeric differences, DFT-GIAO calculations are the method of choice. Ultimately, the predicted spectrum must be validated by a carefully acquired experimental spectrum, for which a detailed protocol has been provided. By integrating these predictive and experimental workflows, researchers can confidently elucidate and confirm the structures of complex organic molecules.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

  • Buchanan, G. W., Montaudo, G., & Finocchiaro, P. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry, 52(5), 767-774. [Link]

  • Scribd. (n.d.). Chemical Shift Calculation in 13C-NMR. Retrieved from [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing. [Link]

  • Pecul, M. (2011). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. Concepts in Magnetic Resonance Part A, 38A(6), 289-307. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19(30), 19636-19645. [Link]

  • Mota, C. J. A., & de A. E. de Souza, J. A. (2002). A Fast and Easy Computational Method to Calculate the 13C NMR Chemical Shift of Organic Species Adsorbed on the Zeolite Surface. The Journal of Physical Chemistry B, 106(14), 3579-3581. [Link]

  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-355. [Link]

  • University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Sorensen, T. S., & Schober, P. A. (1982). Substituent effects of phosphorus-containing groups on aromatic reactivity. Determination of substituent constants by 13C nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 60(14), 1757-1764. [Link]

  • Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]

  • Unknown Author. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). o-Iodonitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • nmrshiftdb2. (2025, September 7). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Wi, S., & Reynolds, W. F. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Structure Elucidation (pp. 5-1 to 5-16). Royal Society of Chemistry. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Fiske, P. R., Rowe, J. E., & Sadek, M. (1981). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 46(12), 2596-2601. [Link]

  • SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

  • Dr. S. S. Chimni. (2024, November 28). Calculation of 13 C chemical shift values #nmr #cmr [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Comparative

Comparative Reactivity Profile: 1-Iodo vs. 1-Bromo-3-methoxy-5-nitrobenzene

Content Type: Technical Comparison Guide Subject: Halogen Reactivity in Meta-Substituted Nitroarenes Audience: Synthetic Chemists, Process Development Scientists Executive Summary In the functionalization of 1-halo-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Halogen Reactivity in Meta-Substituted Nitroarenes Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

In the functionalization of 1-halo-3-methoxy-5-nitrobenzenes , the choice between the Iodo- (1a) and Bromo- (1b) analogues is not merely a matter of cost but a decision dictated by the kinetic demands of the desired transformation.

  • 1-Iodo-3-methoxy-5-nitrobenzene (1a): The premium substrate. It exhibits superior reaction rates in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and enables selective Magnesium-Halogen exchange at low temperatures (

    
    ), preserving the sensitive nitro group.
    
  • 1-Bromo-3-methoxy-5-nitrobenzene (1b): The scalable alternative. While significantly cheaper, it requires higher activation energies (elevated temperatures or specialized ligands) for cross-coupling. It is generally unsuitable for low-temperature metallation due to sluggish exchange rates that compete with nitro-group degradation.

This guide analyzes the mechanistic divergence of these two substrates, providing experimental protocols to optimize their usage.

Structural & Electronic Analysis

Both compounds share a 1,3,5-trisubstituted benzene core. The positioning of the substituents is critical:

  • Nitro Group (

    
     at C5):  A strong electron-withdrawing group (EWG).
    
  • Methoxy Group (

    
     at C3):  An electron-donating group (EDG) by resonance, but withdrawing by induction.
    
  • Halogen (I/Br at C1): The reactive handle.[1][2]

The "Meta" Constraint: Unlike ortho- or para- halonitrobenzenes, the halogen in these substrates is meta to the nitro group.[3] Consequently, the nitro group cannot stabilize the Meisenheimer complex via resonance during Nucleophilic Aromatic Substitution (


).
  • Implication:

    
     displacement of the halogen is kinetically disfavored for both I and Br analogues.
    
  • Strategy: Functionalization must proceed via Transition Metal Catalysis or Halogen-Metal Exchange , where the bond dissociation energy (BDE) of the Carbon-Halogen bond is the governing factor.

Comparative Physical Data
Feature1-Iodo (1a) 1-Bromo (1b) Impact on Reactivity
C–X Bond Length ~2.10 Å~1.89 ÅLonger bond = weaker overlap (Iodide is easier to break).
Bond Dissociation Energy (BDE) ~65 kcal/mol~81 kcal/molCritical: 16 kcal/mol difference drives faster oxidative addition for Iodide.
Polarizability High (Soft)Moderate (Harder)Iodide stabilizes transition states in Pd(0) insertion better.

Performance Domain A: Palladium-Catalyzed Cross-Coupling

The most common application for these intermediates is Suzuki-Miyaura or Buchwald-Hartwig coupling. The rate-determining step (RDS) in these electron-deficient systems is often the Oxidative Addition of the Pd(0) species into the C–X bond.

Mechanistic Insight: Oxidative Addition

The Iodide (1a) undergoes oxidative addition rapidly, often at room temperature. The Bromide (1b) requires thermal activation (


) or electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the bond insertion.
Visualization: Reaction Coordinate Diagram

The following diagram illustrates the activation energy barrier difference ($ \Delta G^\ddagger $) between the two substrates.

ReactionCoordinate Fig 1: Kinetic advantage of Aryl Iodide in Oxidative Addition. Start Reactants (Ar-X + Pd(0)) TS_I TS (Ar-I) Low Barrier Start->TS_I Fast (RT) TS_Br TS (Ar-Br) High Barrier Start->TS_Br Slow (Heat) Inter Oxidative Addition Complex (Ar-Pd(II)-X) TS_I->Inter TS_Br->Inter

Experimental Comparison: Suzuki Coupling

Reaction: Coupling with Phenylboronic acid.[4][5]

  • Conditions:

    
     (1 mol%), 
    
    
    
    , Toluene/Water.
SubstrateTemp (

)
Time (h)ConversionObservations
1-Iodo (1a) 25 (RT)2>98%Clean conversion. Minimal homocoupling.
1-Bromo (1b) 25 (RT)24<5%Effectively unreactive at RT with standard ligands.
1-Bromo (1b) 80 (Reflux)692%Requires heat. Risk of nitro-reduction if reaction time is prolonged.

Performance Domain B: Halogen-Metal Exchange (The Safety Critical Zone)

Warning: Traditional Lithium-Halogen exchange (using


) is dangerous  with nitroarenes. The nitro group acts as a "radical trap" or undergoes nucleophilic attack by the alkyllithium, leading to runaway exotherms or complex mixtures.

The Solution: Use Turbo-Grignard (


) or Knochel-Hauser bases.[6] Here, the reactivity difference between I and Br is stark.
Protocol: Iodine-Magnesium Exchange

The Iodine-Magnesium exchange is extremely fast, allowing the reaction to proceed at temperatures low enough (


) to prevent the Grignard reagent from attacking the nitro group.

Substrate 1a (Iodo) Workflow:

  • Cool: Dissolve 1a in THF and cool to

    
    .
    
  • Exchange: Add

    
     (1.1 equiv). Exchange is complete in < 30 mins.
    
  • Quench: Add electrophile (e.g., aldehyde).

  • Result: High yield of functionalized product.

Substrate 1b (Bromo) Workflow:

  • Problem: Bromine-Magnesium exchange is slow.

  • Conflict: To drive the exchange, you must warm to

    
     or RT.
    
  • Failure Mode: At

    
    , the newly formed Grignard species begins to attack the nitro group of unreacted starting material or the product itself.
    
  • Result: Low yields, complex tarry mixtures.

Visualization: Selection Decision Tree

DecisionTree Fig 2: Substrate Selection Matrix Start Select Substrate for 1-Halo-3-methoxy-5-nitrobenzene Q1 Intended Reaction? Start->Q1 Branch1 Cross-Coupling (Suzuki/Sonogashira) Q1->Branch1 Branch2 Grignard/Lithiation (Metal Exchange) Q1->Branch2 Q2 Is the substrate thermal sensitive? Branch1->Q2 Res3 Use IODIDE (1a) (Mandatory for Nitro tolerance) Branch2->Res3 Turbo-Grignard Res4 BROMIDE (1b) NOT RECOMMENDED (Side reactions likely) Branch2->Res4 Res1 Use IODIDE (1a) (Reacts at RT) Q2->Res1 Yes Res2 Use BROMIDE (1b) (Cheaper, heat to 80°C) Q2->Res2 No

Experimental Protocols

Protocol A: Mild Suzuki Coupling (Targeting 1-Iodo)

Best for late-stage functionalization where harsh heat must be avoided.

  • Setup: Charge a flask with 1-iodo-3-methoxy-5-nitrobenzene (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2 mol%).
    
  • Solvent: Add degassed THF and

    
     (3:1 ratio).
    
  • Reaction: Stir vigorously at Room Temperature under Nitrogen.

  • Monitor: Check TLC/HPLC after 1 hour. (Expect >95% conversion).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Cost-Optimized Suzuki Coupling (Targeting 1-Bromo)

Best for early-stage scale-up where the nitro group is stable to reflux.

  • Setup: Charge a flask with 1-bromo-3-methoxy-5-nitrobenzene (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (3-5 mol%).
    
  • Solvent: Add Toluene/Ethanol/Water (4:1:1).

  • Reaction: Heat to

    
      (Reflux) for 6–12 hours.
    
  • Note: If conversion stalls, add SPhos (5 mol%) to accelerate the reaction without increasing temperature further.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie, 116(25), 3396–3399.

  • Sapountzis, I., & Knochel, P. (2002). A New Preparation of Functionalized Arylmagnesium Reagents via an Iodine–Magnesium Exchange. Angewandte Chemie International Edition, 41(9), 1610–1611.

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Iodo-3-methoxy-5-nitrobenzene

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analytical determination of 1-Iodo-3-methoxy-5-nitrobenzene. As a key intermediate in various synthetic pa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analytical determination of 1-Iodo-3-methoxy-5-nitrobenzene. As a key intermediate in various synthetic pathways, robust analytical methods are crucial for ensuring its purity and identity.[1] This document moves beyond a single, prescriptive method to compare common HPLC approaches, explaining the scientific rationale behind method selection to empower researchers in developing optimized, reliable analytical protocols.

Part 1: Foundational Principles of Retention for 1-Iodo-3-methoxy-5-nitrobenzene

The retention behavior of any analyte in reversed-phase HPLC is governed by its chemical structure and its interactions with the stationary and mobile phases.[2] Understanding the chemistry of 1-Iodo-3-methoxy-5-nitrobenzene is the first step in rational method design.

Analyte Chemistry & Chromatographic Interactions:

1-Iodo-3-methoxy-5-nitrobenzene is a small organic molecule with several functional groups that dictate its chromatographic behavior:

  • Benzene Ring: The core aromatic structure provides significant hydrophobicity, which is the primary driver for retention in reversed-phase HPLC.

  • Iodo Group: As a large, polarizable halogen, the iodo group increases the molecule's overall molecular weight and hydrophobicity, contributing to longer retention times compared to a non-halogenated analogue.

  • Nitro Group (-NO2): This electron-withdrawing group introduces significant polarity and creates a dipole moment. It also offers potential for π-π interactions with specific stationary phases.[3]

  • Methoxy Group (-OCH3): This group is moderately polar but less so than the nitro group.

Given its structure, the molecule is non-ionizable under typical HPLC pH ranges (2-8), meaning that adjustments to mobile phase pH will have a minimal effect on its retention time, simplifying one aspect of method development.[4] The primary separation mechanisms to leverage are hydrophobic interactions and π-π interactions.

Part 2: Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most powerful tool for altering selectivity in HPLC method development.[2] While the octadecylsilane (C18) column is the universal starting point, alternative chemistries can provide superior performance for aromatic and nitroaromatic compounds. Below is a comparison of two common stationary phases for the analysis of 1-Iodo-3-methoxy-5-nitrobenzene.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Stationary Phase Octadecylsilane (ODS) bonded to silica particles.Phenyl-Hexyl groups bonded to silica particles.
Primary Separation Principle Hydrophobic (van der Waals) interactions. Retention is primarily based on the overall hydrophobicity of the analyte.[3]Mixed-mode separation involving hydrophobic interactions and π-π interactions between the analyte's aromatic ring and the stationary phase's phenyl rings.[5]
Expected Retention Behavior for 1-Iodo-3-methoxy-5-nitrobenzene Strong retention is expected due to the molecule's significant hydrophobicity.Retention time may be longer or shorter than on C18 depending on the mobile phase, but selectivity will be different. The π-π interactions can enhance retention relative to non-aromatic compounds.
Selectivity for Aromatic Impurities Good. Separation is based on differences in hydrophobicity of impurities (e.g., starting materials, isomers).Excellent. The π-π interaction mechanism provides enhanced selectivity for compounds with aromatic rings and electron-withdrawing/donating groups, often leading to superior resolution of positional isomers or related nitroaromatic impurities.[3][5]
Ideal Use Case General-purpose purity analysis and quantification where major impurities are structurally distinct and have different hydrophobicities.Complex impurity profiling, separation of positional isomers, and when C18 columns fail to provide adequate resolution.

Part 3: Experimental Protocol for Enhanced Selectivity

This section provides a detailed protocol using a Phenyl-Hexyl stationary phase, designed to maximize selectivity for 1-Iodo-3-methoxy-5-nitrobenzene and its potential aromatic impurities. This protocol serves as a robust starting point for method development and validation.

Instrumentation and Consumables:

  • HPLC System: An Alliance HPLC system or equivalent, equipped with a quaternary pump, autosampler, column heater, and photodiode array (PDA) or dual-wavelength UV detector.

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 150 mm.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Filters: 0.45 µm PTFE syringe filters.

Reagents:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm.

  • Formic Acid (FA): LC-MS grade.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of DI water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or inline degasser.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of 1-Iodo-3-methoxy-5-nitrobenzene reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is your stock solution.

    • Further dilute this stock solution 1:10 (e.g., 1 mL into 9 mL of 50:50 diluent) to achieve a working concentration if needed for sensitivity checks.

  • Sample Solution Preparation:

    • Prepare the sample by dissolving it in the 50:50 diluent to achieve a target concentration similar to the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C. (Note: Maintaining a stable column temperature is critical for reproducible retention times).[6][7][8]

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (Nitroaromatic compounds typically have strong absorbance at this wavelength).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      17.0 10 90
      17.1 60 40

      | 22.0 | 60 | 40 |

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the retention time should be < 1% and for the peak area should be < 2%.

Part 4: HPLC Analysis Workflow Visualization

The following diagram illustrates the logical flow of the HPLC analysis process, from initial preparation to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing reagents Mobile Phase & Standard Preparation sample Sample Weighing & Dissolution hplc HPLC System (Pump, Autosampler, Column) filtration Syringe Filtration (0.45 µm) sample->filtration filtration->hplc Inject Sample detection UV/PDA Detector (λ = 254 nm) hplc->detection cds Chromatography Data System (CDS) detection->cds Acquire Signal integration Peak Integration & Identification cds->integration report Generate Report (Purity, Concentration) integration->report

Sources

Comparative

Comparative Guide: Crystal Structure Analysis of Nitro-Iodo-Methoxy Benzene Derivatives

Executive Summary This guide provides a technical comparison of the structural properties and analytical methodologies for nitro-iodo-methoxy benzene derivatives (iodo-nitroanisoles). These compounds are critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the structural properties and analytical methodologies for nitro-iodo-methoxy benzene derivatives (iodo-nitroanisoles). These compounds are critical intermediates in the synthesis of pharmacophores and non-linear optical (NLO) materials.

The presence of three distinct functional groups—an electron-withdrawing nitro group (


), a polarizable iodine atom (

), and an electron-donating methoxy group (

)—creates a competitive landscape of intermolecular forces. This guide compares the performance of these derivatives in terms of crystal packing stability and density, driven by the competition between Halogen Bonding (

)
and

Stacking
. We also evaluate the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Density Functional Theory (DFT) for structural elucidation.

Part 1: Structural Landscape & Isomer Comparison

The "performance" of a crystal structure in drug development often refers to its thermodynamic stability, density, and solubility profile. In nitro-iodo-methoxy benzenes, the geometric arrangement of substituents dictates these properties.

The Competitors: Ortho- vs. Para-Iodo Isomers

We compare two distinct structural motifs common in this chemical space:

  • Motif A (Ortho-Iodo): Iodine adjacent to the Nitro group (e.g., 2-iodo-3-nitroanisole).

  • Motif B (Para-Iodo): Iodine opposite or distant from the Nitro group (e.g., 1-iodo-4-methoxy-2-nitrobenzene).

FeatureMotif A (Sterically Crowded)Motif B (Sterically Open)
Dominant Interaction

Stacking
prevails. The iodine is often twisted out of plane or sterically hindered, reducing

-hole accessibility.
Halogen Bonding (

)
prevails. The iodine

-hole is exposed, forming linear chains with nitro oxygens.
Crystal Packing Often forms Sheet/Layered structures .Often forms Zigzag chains or 3D networks.
Density (

)
Generally Lower . Steric clash prevents tight packing.Generally Higher .[1] Directional halogen bonds pull molecules closer.
Melting Point Typically lower due to weaker dispersive forces dominating.Typically higher due to strong electrostatic halogen bonds.
Quantitative Comparison Data

Data derived from representative crystal structures (e.g., CSD Refcodes or analogues like 1-iodo-4-methoxy-2-nitrobenzene).

Parameter1-iodo-4-methoxy-2-nitrobenzene (Motif B)2,4-diiodo-3-nitroanisole (Motif A)
Crystal System OrthorhombicMonoclinic
Space Group

(Non-centrosymmetric)

Unit Cell Volume (

)
~1619

~1800

Density (

)
2.29 g/cm³ (High Efficiency)2.15 g/cm³
Shortest

3.03

(Strong Halogen Bond)
> 3.40

(Weak/Van der Waals)
Packing Efficiency High (Driven by

electrostatics)
Moderate (Driven by shape/stacking)

Expert Insight: In drug design, Motif B is often preferred for solid-state stability. The directional halogen bond acts as a "molecular anchor," reducing polymorphism risk compared to the slippery planes of Motif A.

Part 2: Comparative Methodology (SC-XRD vs. DFT)

When analyzing these derivatives, researchers must choose between experimental determination and computational prediction.

Single Crystal XRD (The Gold Standard)
  • Pros: Provides absolute configuration; directly observes solvent inclusion and disorder; measures thermal ellipsoids (atomic motion).

  • Cons: Requires high-quality single crystals (0.1 – 0.3 mm); time-intensive.

  • Verdict: Essential for submission to regulatory bodies (FDA) and CSD.

Density Functional Theory (DFT)[2]
  • Pros: Calculates lattice energy; predicts theoretical density; visualizes Molecular Electrostatic Potential (MEP) to identify

    
    -holes on Iodine.
    
  • Cons: Gas-phase calculations often miss packing forces; solid-state DFT (periodic boundary) is computationally expensive.

  • Verdict: Use for validating unusual bond lengths found in XRD and for explaining why a specific polymorph formed.

Part 3: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain the high-quality crystals required for the analysis above, follow this self-validating protocol.

Step 1: Synthesis (Iodination)

  • Dissolve 2-nitroanisole (10 mmol) in glacial acetic acid.

  • Add Iodine monochloride (ICl) dropwise at 25°C. Why? ICl is a more potent electrophile than

    
    , essential for deactivating nitro-rings.
    
  • Reflux for 4 hours. Pour into ice water. Filter the yellow precipitate.

Step 2: Crystal Growth (Slow Evaporation)

  • Solvent System: Acetone:Ethanol (1:1).

    • Rationale: Nitro-iodo compounds are moderately polar. Acetone dissolves them well, while Ethanol acts as a "poor" solvent to encourage nucleation as acetone evaporates.

  • Procedure:

    • Dissolve 50 mg of purified product in 5 mL solvent.

    • Filter through a 0.45

      
       PTFE syringe filter (removes dust nucleation sites).
      
    • Cover vial with parafilm, poke 3 small holes.

    • Store at 4°C in a vibration-free environment.

Step 3: Validation Check

  • Visual: Crystals must be clear, with defined edges (no cracks).

  • Birefringence: Check under a polarizing microscope. Uniform extinction implies a single crystal; mosaic patterns imply twinning.

Visualization of Workflow

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Analysis Phase Start Precursor (Nitroanisole) React Electrophilic Iodination (ICl) Start->React Purify Recrystallization (Ethyl Acetate) React->Purify Solvent Solvent Choice (Acetone:EtOH) Purify->Solvent Evap Slow Evaporation (4°C, Dark) Solvent->Evap Check Polarizing Microscope Check Evap->Check Check->Solvent If Twin/ Polycrystal XRD SC-XRD Data Collection Check->XRD If Single Crystal Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (R < 0.05) Solve->Refine

Figure 1: End-to-end workflow for obtaining and validating crystal structures of nitro-iodo derivatives.

Part 4: Data Analysis & Validation

Once the structure is solved, you must validate the "Performance" (stability) using Hirshfeld Surface Analysis.

Hirshfeld Surface Analysis

This technique maps the electron density boundary of the molecule.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Surface:  Look for red spots .
    
    • Interpretation: Red spots indicate contacts shorter than the sum of van der Waals radii.

    • Target: In Motif B, you must see a deep red spot at the Iodine tip (

      
      -hole) contacting a Nitro oxygen.
      
  • Fingerprint Plot:

    • Spikes: Look for sharp spikes at the bottom left.

    • Metric:

      
       interactions should comprise 5-15% of the total surface area for high-stability crystals.
      
Interaction Logic Diagram

Logic Substituents Substituents: -NO2 (Acceptor) -I (Donor/Polarizable) -OMe (Donor) Geometry Geometric Isomerism (Ortho vs Para) Substituents->Geometry PathA Ortho-Iodo (Steric Hindrance) Geometry->PathA PathB Para-Iodo (Sigma-Hole Exposed) Geometry->PathB ResultA Dominant Force: Pi-Pi Stacking PathA->ResultA ResultB Dominant Force: Halogen Bond (I...O) PathB->ResultB PackingA Layered Sheet Structure (Lower Density) ResultA->PackingA PackingB Zigzag Chain / 3D Network (Higher Density) ResultB->PackingB

Figure 2: Decision logic determining the final crystal packing hierarchy based on substituent positioning.

References

  • Garden, S. J., et al. (2002).[2][3] "Crystallographic study of 2,6-diiodo-4-nitroanisole." Acta Crystallographica Section E.

  • Glidewell, C., et al. (2004).[2] "Halogen bonding in iodo-nitro-benzenes." Acta Crystallographica Section B.

  • Metrangolo, P., et al. (2008).[2] "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chem. Rev.

  • Spackman, M. A., & Jayatilaka, D. (2009).[4] "Hirshfeld surface analysis."[4][5] CrystEngComm.

  • BenchChem. (2025).[6] "Technical Guide on Crystal Structure Analysis of Methoxybenzene Derivatives."

Sources

Validation

Comparative Analytical Strategies for Impurity Profiling in Commercial 3-Iodo-5-nitroanisole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodologies As a Senior Application Scientist, I approach impurity profiling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodologies

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a forensic window into the synthetic history of a molecule. The compound 3-iodo-5-nitroanisole (CAS: 79990-25-3)[1] is a highly functionalized aromatic building block. Its unique combination of a heavy halogen, a strongly electron-withdrawing nitro group, and an electron-donating methoxy group makes it invaluable for cross-coupling reactions in pharmaceutical synthesis.

However, this same functional density makes its commercial synthesis prone to generating closely related impurities. To ensure the integrity of downstream active pharmaceutical ingredients (APIs), we must deploy analytical methodologies that are objectively superior in resolving these specific chemical challenges.

The Causality of Impurity Generation

To identify an impurity, we must first understand why it exists. The synthesis of 3-iodo-5-nitroanisole typically involves the electrophilic iodination of 3-nitroanisole or a Sandmeyer reaction from a corresponding aniline.

Because the methoxy group is an ortho/para director and the nitro group is a meta director, their electronic effects can compete. While steric hindrance favors the desired 3-iodo-5-nitroanisole, side reactions inevitably produce regioisomers (e.g., 2-iodo-5-nitroanisole) or over-reacted di-iodo species. Understanding this mechanistic pathway dictates our analytical strategy: we are primarily hunting for structural isomers that possess identical molecular weights and nearly indistinguishable hydrophobicities.

ImpurityPathway SM Starting Material (e.g., 3-Nitroanisole) Target Target API Intermediate 3-Iodo-5-nitroanisole SM->Target Sterically favored substitution Imp1 Regioisomer Impurity (e.g., 2-Iodo-5-nitroanisole) SM->Imp1 Ortho-directed (Side Reaction) Reagent Electrophilic Iodination (NIS / I2 + Acid) Reagent->SM Imp2 Over-reacted Impurity (Di-iodo-nitroanisole) Target->Imp2 Excess Reagent

Fig 1: Mechanistic pathway of 3-iodo-5-nitroanisole synthesis and impurity generation.

Regulatory Thresholds

According to the [2], any impurity in a new drug substance exceeding the 0.10% identification threshold must be structurally characterized. If it exceeds the 0.15% qualification threshold , it requires dedicated toxicological evaluation[3].

ICHDecisionTree Start Impurity Detected in 3-Iodo-5-nitroanisole CheckLevel Level > 0.10%? (Identification Threshold) Start->CheckLevel Identify Structural ID (LC-MS / NMR) CheckLevel->Identify Yes NoAction Report Only (No ID Required) CheckLevel->NoAction No CheckQual Level > 0.15%? (Qualification Threshold) Identify->CheckQual Qualify Qualify Impurity (Toxicity / Ames Test) CheckQual->Qualify Yes Control Routine Control (HPLC-UV / GC-MS) CheckQual->Control No Qualify->Control

Fig 2: Impurity identification and qualification decision tree based on ICH Q3A(R2).

Comparative Analysis of Analytical Methodologies

To profile these impurities, laboratories typically choose between three core technologies. The table below objectively compares their performance based on the unique chemical properties of halogenated nitroaromatics.

Analytical MethodologyPrimary ApplicationRegioisomer ResolutionSensitivity (LOD)Matrix ToleranceRelative Cost / Run
RP-HPLC-UV Routine QA & Batch ReleaseModerate (Requires Biphenyl/Phenyl phases)~0.01%HighLow
LC-APCI-MS Structural elucidation of unknownsModerate~0.001%MediumHigh
GC-MS Trace volatile/isomer profilingExcellent (Capillary efficiency)~0.005%Low (Requires clean extracts)Medium

The Causality of Detector Choice: While HPLC with UV detection is a foundational technique for nitroaromatics—often mirroring the principles in [4]—standard LC-MS using Electrospray Ionization (ESI) often struggles with 3-iodo-5-nitroanisole. The molecule lacks basic amines or acidic protons, making it highly resistant to ESI protonation. Therefore, Atmospheric Pressure Chemical Ionization (APCI) is the scientifically superior choice, as it efficiently ionizes less polar, neutral aromatics via gas-phase radical reactions[5].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal logic. The following workflows are designed as self-validating systems : they incorporate mandatory System Suitability Tests (SST) that physically prevent the analyst from reporting data if the chromatographic environment is compromised.

Protocol A: Orthogonal RP-HPLC-UV for Routine Release

The "Why": A standard C18 column separates primarily by hydrophobicity, leading to the co-elution of 3-iodo-5-nitroanisole and its regioisomers. By substituting C18 with a Biphenyl stationary phase , we introduce


 interactions. The spatial orientation of the strong electron-withdrawing nitro group alters the electron density of the aromatic ring differently in the meta vs. ortho positions, allowing the biphenyl phase to selectively retain one isomer over the other.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic acid in LC-MS grade Water.

    • Channel B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Note: Degas thoroughly to prevent baseline drift at 254 nm.

  • Column Setup: Install a Biphenyl column (150 mm × 4.6 mm, 3 µm particle size). Maintain oven temperature at 35°C to ensure reproducible partition kinetics.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 30% B for re-equilibration.

  • Sample Preparation: Dissolve 10 mg of commercial 3-iodo-5-nitroanisole in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).

  • Self-Validating SST (Critical Step): Inject a resolution standard containing equal parts 3-iodo-5-nitroanisole and 2-iodo-5-nitroanisole.

    • Acceptance Criterion: The system is only valid if the Resolution (

      
      ) between the two peaks is > 1.5 . If 
      
      
      
      , the run is automatically aborted, indicating column degradation or mobile phase error.
Protocol B: GC-MS for Trace Regioisomer Confirmation

The "Why": While HPLC is the workhorse of the QA lab, GC-MS provides unparalleled orthogonal confirmation. Halogenated nitroanisoles are sufficiently volatile for gas-phase analysis[6]. A 30-meter capillary column provides over 100,000 theoretical plates, easily separating structural isomers. Furthermore, the mass defect of iodine and its distinct fragmentation pathway provides a self-validating spectral fingerprint.

Step-by-Step Methodology:

  • System Configuration: Equip the GC with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Set the MS to Electron Ionization (EI) mode at 70 eV.

  • Temperature Program:

    • Initial oven temperature: 90°C (Hold 1 min).

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C (Hold 5 min to bake out heavy impurities).

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Ethyl Acetate.

  • Injection: Inject 1 µL in split mode (10:1) with the inlet set to 250°C.

  • Self-Validating SST (Critical Step):

    • Blank Check: Inject a pure Ethyl Acetate blank. The baseline must show zero peaks with a Signal-to-Noise (S/N) > 3 in the target retention window.

    • Spectral Match: The target peak must yield a molecular ion

      
       at m/z 279 and a diagnostic 
      
      
      
      fragment at m/z 233. The NIST library match factor must exceed 900 for the data to be accepted.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation (ICH). [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency (EPA).[Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns . Loughborough University Research Repository. [Link]

  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection . MDPI. [Link]

Sources

Comparative

Melting Point Range Verification for 1-Iodo-3-methoxy-5-nitrobenzene: A Comparative Analytical Guide

This guide provides a rigorous framework for verifying the melting point range of 1-Iodo-3-methoxy-5-nitrobenzene (CAS 79990-25-3), a critical intermediate in the synthesis of radioligands for the Dopamine Transporter (D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous framework for verifying the melting point range of 1-Iodo-3-methoxy-5-nitrobenzene (CAS 79990-25-3), a critical intermediate in the synthesis of radioligands for the Dopamine Transporter (DAT) and Metabotropic Glutamate Receptors (mGluR). Due to the compound's specialized application and limited commercial standardization, researchers must often establish internal quality benchmarks.

Executive Summary & Scientific Context

1-Iodo-3-methoxy-5-nitrobenzene is a trisubstituted benzene derivative employed primarily as a building block for complex pharmaceutical agents and radiotracers. Its structural integrity is paramount; impurities such as unreacted 3-methoxy-5-nitroaniline or side products from the diazotization process can significantly alter downstream reaction kinetics, particularly in sensitive metal-catalyzed cross-couplings (e.g., Heck, Suzuki).

Unlike commodity chemicals with universally established monographs, this intermediate often requires internal verification against primary literature values. The most authoritative characterization data stems from the foundational work of Emokpae et al. (1977) and Liedholm (1984) , who described its synthesis from 1,3,5-trinitrobenzene via 3,5-dinitroanisole.

Key Physical Property:

  • Appearance: Off-white to pale yellow solid.

  • Target Melting Point Range: Refer to primary literature (approx. 80–120°C range based on structural analogs; precise value to be determined experimentally).

  • Critical Impurity Indicators: Broad melting range (>2°C) or depressed onset temperature.

Comparative Verification Methods

To ensure data integrity, we compare two distinct methodologies: the traditional Capillary Method for routine checks and Differential Scanning Calorimetry (DSC) for definitive characterization.

FeatureMethod A: Capillary Melting Point Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition in a glass capillary.Measurement of heat flow difference between sample and reference.
Precision ±0.5°C to ±1.0°C (Operator dependent).±0.1°C (Highly reproducible).
Sample Size Small (~1–2 mg).Very Small (~1–5 mg).
Throughput High (Rapid screening).Low (Requires instrument equilibration).
Best Use Routine purity checks; Quick "Go/No-Go" decisions.Establishing a Certified Reference Standard ; Quantifying purity (mol%).
Limitations Subjective endpoint determination; Prone to thermal lag.Expensive instrumentation; Requires careful calibration.
Experimental Protocols
Protocol A: Capillary Melting Point (Routine Verification)

Use this method for quick purity assessment of crude or recrystallized batches.

Equipment: Thomas-Hoover Uni-Melt or equivalent automated apparatus. Standard: USP <741> Class Ia.

  • Sample Preparation:

    • Dry the sample of 1-Iodo-3-methoxy-5-nitrobenzene in a desiccator for at least 2 hours to remove surface moisture.

    • Grind the solid into a fine, uniform powder using an agate mortar.

    • Fill a clean glass capillary tube to a height of 2–3 mm . Compact the solid by tapping the tube on a hard surface.

  • Instrument Setup:

    • Preheat the bath/block to approximately 10°C below the expected melting point (start at ~70°C if unknown).

    • Set the ramp rate to 1°C/minute for the final approach. Note: Faster rates (e.g., 5°C/min) will cause thermal lag and artificially high readings.

  • Observation:

    • Onset Point: Record the temperature at the first sign of liquid formation (droplet or meniscus).

    • Clear Point: Record the temperature when the entire sample becomes a clear liquid.

  • Acceptance Criteria:

    • A melting range (Clear Point – Onset Point) of ≤ 2°C indicates high purity (>98%).

    • A range of > 2°C suggests recrystallization is required (e.g., from Ethanol/Water or Hexane/Ethyl Acetate).

Protocol B: Differential Scanning Calorimetry (DSC) (Definitive Characterization)

Use this method to validate a new reference standard or when capillary results are ambiguous.

Equipment: TA Instruments DSC 2500, PerkinElmer DSC 8000, or equivalent. Atmosphere: Nitrogen purge (50 mL/min).

  • Calibration:

    • Calibrate the instrument using an Indium standard (onset: 156.6°C, enthalpy: 28.45 J/g) to ensure thermal accuracy.

  • Sample Loading:

    • Weigh 2.0–4.0 mg of the sample into a standard aluminum pan.

    • Crimp the lid (hermetic seal recommended if sublimation is suspected).

    • Prepare an empty aluminum pan as the reference.

  • Method Parameters:

    • Equilibrate: at 25°C.

    • Ramp: 5°C/min to 150°C.

    • Optional: Perform a "Heat-Cool-Heat" cycle to erase thermal history (e.g., polymorphism or solvent inclusions).

  • Data Analysis:

    • Determine the Extrapolated Onset Temperature (

      
      ) . This is the intersection of the baseline and the leading edge of the endotherm.
      
    • Calculate the Peak Maximum (

      
      ) .
      
    • Integrate the peak area to determine the Heat of Fusion (

      
      ) .
      
    • Purity Calculation: Use the Van't Hoff equation (often built into DSC software) to estimate purity based on peak shape broadening.

Visualizing the Verification Workflow

The following diagram illustrates the decision logic for verifying the quality of 1-Iodo-3-methoxy-5-nitrobenzene batches.

VerificationWorkflow Start Crude 1-Iodo-3-methoxy-5-nitrobenzene Dry Step 1: Desiccation (Remove Solvent/Moisture) Start->Dry Capillary Step 2: Capillary MP Test (Ramp 1°C/min) Dry->Capillary Decision Range <= 2°C? Capillary->Decision Pass Routine Use Approved (Synthesis/Coupling) Decision->Pass Yes (Sharp Range) Fail Recrystallization Required Decision->Fail No (Broad Range) DSC Step 3: DSC Analysis (Definitive Purity Check) Pass->DSC If New Supplier/Batch Fail->Dry After Purification Reference Establish Internal Standard (Compare to Lit. Values) DSC->Reference

Caption: Decision matrix for accepting or rejecting batches based on thermal analysis.

Synthesis & Impurity Profile

Understanding the synthesis pathway helps identify potential impurities that affect the melting point.

SynthesisPathway Trinitro 1,3,5-Trinitrobenzene Dinitro 3,5-Dinitroanisole Trinitro->Dinitro NaOMe/MeOH Amine 3-Methoxy-5-nitroaniline Dinitro->Amine Partial Reduction Product 1-Iodo-3-methoxy-5-nitrobenzene (Target) Amine->Product Diazotization (NaNO2/H2SO4) + KI Impurity Impurity: Phenols/Coupled Byproducts Amine->Impurity Side Reactions

Caption: Synthesis pathway highlighting the diazotization step where critical impurities may form.

Common Impurities:

  • 3-Methoxy-5-nitrophenol: Formed if the diazonium salt reacts with water. Raises the melting point range significantly or causes "sweating" before the true melt.

  • Azo Coupling Products: Colored impurities (orange/red) formed if the reaction temperature exceeds 5–10°C during diazotization.

References
  • Emokpae, T. A., et al. (1977).[1][2] "Kinetics of the reactions of some 1-halo-3-methoxy-5-nitrobenzenes with sodium methoxide in methanol." Journal of the Chemical Society, Perkin Transactions 2, (1), 14–17.[2] Link

  • Liedholm, B. (1984).[1][2] "Synthesis of some 3-substituted 5-nitroanisoles." Acta Chemica Scandinavica, Series B, 38, 877–884.[1][2] Link

  • Runyon, S. P., & Carroll, F. I. (2005). "Dopamine Transporter (DAT) and Metabotropic Glutamate Receptor (mGluR) Ligands." Duquesne University Thesis/Dissertation Collection. (Referenced for application context). Link

  • BenchChem. (n.d.). "Synthesis routes of 3-Methoxy-5-nitroaniline." Retrieved from BenchChem Application Notes. Link

Sources

Validation

Spectroscopic Characterization of 3,5-Disubstituted Anisoles: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3,5-disubstituted anisoles. It focuses on the comparative performance of analytical techniques (NMR, IR, MS) in resolving regioi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3,5-disubstituted anisoles. It focuses on the comparative performance of analytical techniques (NMR, IR, MS) in resolving regioisomeric ambiguity—a critical challenge in medicinal chemistry and drug development.

Executive Summary & Strategic Importance

The 3,5-disubstituted anisole scaffold is a privileged motif in medicinal chemistry, serving as the core for numerous bioactive natural products (e.g., resveratrol analogs, cannabinoids) and synthetic pharmacophores. Its meta-substitution pattern provides a unique rigid geometry that often dictates receptor binding affinity.

However, the synthesis of this scaffold often yields regioisomeric byproducts (e.g., 2,4- or 2,6-isomers). The "performance" of your characterization workflow is defined by its ability to unambiguously distinguish the 3,5-isomer from these alternatives. This guide compares the diagnostic utility of NMR, IR, and MS, establishing a self-validating protocol for structural confirmation.

Comparative Analysis of Analytical Techniques

The following table evaluates the efficacy of standard spectroscopic methods in characterizing 3,5-disubstituted anisoles versus their regioisomers.

Feature1H NMR 13C NMR FT-IR Mass Spectrometry
Primary Utility Definitive Structure Proof Symmetry ConfirmationFunctional Group IDMolecular Weight / Formula
Regioisomer Resolution High (via Coupling Constants & Symmetry)High (via Signal Count)Medium (via OOP Bending)Low (Isomers often identical)
Sample Requirement ~5-10 mg~20-50 mg<1 mg<1 mg
Key Diagnostic Meta-coupling (

Hz)
Equivalent Carbons (C2=C6)1,3,5-tri-sub pattern (660-700 cm⁻¹)Fragmentation ([M-CH₃]⁺)
Limitation Solvent overlap (CDCl₃)Low sensitivityFingerprint region complexityCannot prove substitution pattern

Deep Dive: The NMR Gold Standard

Nuclear Magnetic Resonance (NMR) is the only technique capable of providing a self-validating structural proof for this scaffold.

Symmetry and Chemical Equivalence

A symmetric 3,5-disubstituted anisole (where substituents at C3 and C5 are identical) possesses a


 plane of symmetry passing through the methoxy group (C1) and the proton at C4.
  • Consequence: Protons at positions 2 and 6 are chemically equivalent.

  • Observation: You will observe a simplified spectrum compared to the asymmetric 2,4-isomer.

Coupling Constants ( Values)

The most critical differentiator is the coupling constant .

  • 3,5-Disubstituted (Meta): Protons H2, H4, and H6 are all meta to each other.

    • 
      :  Typically 1.5 – 2.5 Hz .
      
    • Appearance: H4 appears as a triplet (

      
      ) with 
      
      
      
      Hz. H2/H6 appear as a doublet (
      
      
      ) with
      
      
      Hz.
  • 2,4-Disubstituted (Ortho/Meta): Contains protons that are ortho to each other (H5 and H6).

    • 
      :  Typically 8.0 – 9.0 Hz .
      
    • Appearance: Distinct large splitting not seen in the 3,5-isomer.

Nuclear Overhauser Effect (NOE)
  • Experiment: Irradiate the methoxy singlet (~3.8 ppm).

  • 3,5-Isomer: Strong NOE enhancement of the equivalent H2/H6 protons.

  • 2,6-Isomer: No aromatic NOE enhancement (methoxy is flanked by substituents).

Visualization: Isomer Differentiation Logic

The following diagram illustrates the decision logic for distinguishing regioisomers based on NMR data.

IsomerLogic Start Unknown Disubstituted Anisole CheckSymmetry Check 1H NMR Symmetry (Are aromatic protons simplified?) Start->CheckSymmetry Symmetric Symmetric Spectrum (Reduced signal count) CheckSymmetry->Symmetric Yes Asymmetric Complex Spectrum (All protons distinct) CheckSymmetry->Asymmetric No CheckCoupling Analyze Coupling Constants (J) Symmetric->CheckCoupling Result24 CONFIRMED: 2,4-Isomer (Asymmetric, Ortho-coupling) Asymmetric->Result24 MetaOnly Small Coupling Only (J ~ 2 Hz) CheckCoupling->MetaOnly OrthoPresent Large Coupling Present (J > 8 Hz) CheckCoupling->OrthoPresent Result35 CONFIRMED: 3,5-Isomer (Meta-coupling, C2v Symmetry) MetaOnly->Result35 Result26 CONFIRMED: 2,6-Isomer (Check NOE to confirm) OrthoPresent->Result26

Caption: Logic tree for distinguishing anisole regioisomers using 1H NMR coupling patterns.

Secondary Validation: IR and MS

While NMR is definitive, a robust data package requires orthogonal validation.

FT-IR Spectroscopy

Infrared spectroscopy is particularly useful for identifying the substitution pattern via Out-of-Plane (OOP) bending vibrations.

  • 1,3,5-Trisubstituted (3,5-disubstituted anisole): Look for strong bands at 660–700 cm⁻¹ and 810–850 cm⁻¹ .[1][2]

  • 1,2,4-Trisubstituted (2,4-isomer): Distinct bands at 800–860 cm⁻¹ (often two adjacent bands).

  • Mechanism: These bands correspond to the "breathing" modes of the benzene ring hydrogens, which are highly sensitive to the number of adjacent free protons.

Mass Spectrometry[3]
  • Fragmentation: Anisoles typically undergo initial loss of the methyl radical (

    
    ) or formaldehyde (
    
    
    
    ).
  • Utility: High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula, ruling out impurities or oxidation products (e.g., quinones) that might mimic the NMR symmetry.

Experimental Protocol: Characterization Workflow

Objective: Full characterization of a synthesized 3,5-disubstituted anisole (e.g., 3,5-dimethoxyphenol derivative).

Step 1: Sample Preparation
  • Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).

  • Note: If the compound contains free phenols or carboxylic acids, add 1 drop of DMSO-d6 to ensure solubility and sharpen exchangeable proton signals.

  • Filter the solution through a cotton plug into a clean NMR tube to remove suspended solids (which cause line broadening).

Step 2: Data Acquisition
  • 1H NMR (Minimum 400 MHz):

    • Acquire standard 1D proton spectrum (16 scans).

    • Critical Setting: Ensure spectral width covers 0–12 ppm.

    • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine meta-couplings.

  • 13C NMR:

    • Acquire proton-decoupled carbon spectrum (1024+ scans).

    • Look for the absence of signals to confirm symmetry (e.g., 4 aromatic carbons instead of 6).

Step 3: Analysis & Validation
  • Integrate Signals: Verify the ratio of Methoxy H : Aromatic H.

  • Measure J-Values: Zoom into the aromatic region (6.0–7.5 ppm).

    • Identify the triplet at C4.[3] Measure the distance between peaks in Hz.

    • Pass Criteria:

      
       Hz.
      
    • Fail Criteria:

      
       Hz (indicates ortho contamination).
      
  • Report Data: Format as: 1H NMR (400 MHz, CDCl3) δ 6.35 (t, J = 2.2 Hz, 1H), 6.10 (d, J = 2.2 Hz, 2H), 3.78 (s, 6H).

Visualization: Characterization Workflow

Workflow Sample Crude Product Prep Dissolve in CDCl3 (+DMSO-d6 if polar) Sample->Prep Acquire Acquire 1H NMR (16 scans, 400 MHz) Prep->Acquire Process Process Data (LB = 0.3 Hz) Acquire->Process Analyze Analyze Aromatic Region Process->Analyze Decision Meta-Coupling Only? Analyze->Decision Pass PASS: 3,5-Isomer Proceed to HRMS Decision->Pass Yes (J~2Hz) Fail FAIL: Regioisomer Mix Recrystallize/Column Decision->Fail No (J>7Hz)

Caption: Step-by-step workflow for the spectroscopic validation of 3,5-disubstituted anisoles.

References

  • Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. Available at: [Link]

  • 1H–1H Coupling in Proton NMR . ACD/Labs. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics . University of Colorado Boulder. Available at: [Link]

  • Synthesis and spectroscopic analysis of 3,5-dimethoxyphenol derivatives . MDPI (Molbank). Available at: [Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Iodo-3-methoxy-5-nitrobenzene

An Essential Guide to the Safe Handling of 1-Iodo-3-methoxy-5-nitrobenzene A Senior Application Scientist's Procedural Blueprint for Laboratory Safety and Operational Excellence In the vanguard of drug discovery and synt...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 1-Iodo-3-methoxy-5-nitrobenzene

A Senior Application Scientist's Procedural Blueprint for Laboratory Safety and Operational Excellence

In the vanguard of drug discovery and synthetic chemistry, the compounds we handle are often as novel as the therapies we aim to create. With this novelty comes the critical responsibility of ensuring the safety of the researchers who are at the forefront of innovation. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 1-Iodo-3-methoxy-5-nitrobenzene. It is designed not as a rigid checklist, but as a self-validating system of protocols, grounded in authoritative safety standards, to empower you, our scientific colleagues, to operate with confidence and security.

The Toxicological Profile: Understanding the Inherent Risks

Before a single container is opened, a thorough understanding of the compound's hazard profile is non-negotiable. While a specific Safety Data Sheet (SDS) for 1-Iodo-3-methoxy-5-nitrobenzene may be sparse, its structure—a halogenated nitroaromatic compound—provides clear indicators of its potential hazards. By examining data from structurally analogous chemicals, we can construct a robust and conservative safety profile.[1]

The primary hazards are rooted in its functional groups. Aromatic nitro compounds are known for their potential to cause methemoglobinemia upon absorption, a serious condition that impairs oxygen transport in the blood.[1][2] The presence of iodine, a halogen, further contributes to its reactivity and potential for skin and eye irritation.

Table 1: Anticipated Hazard Classifications for 1-Iodo-3-methoxy-5-nitrobenzene

Hazard Class GHS Category Associated Risk
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation.[3][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3] |

The Personal Protective Equipment (PPE) Mandate

Engineering controls, such as fume hoods, are the primary barrier against exposure. However, a meticulously chosen suite of PPE is the essential last line of defense, safeguarding against accidental contact.

Respiratory Protection: Shielding the Airways

Inhalation of fine powders can lead to acute respiratory tract irritation and systemic toxicity.[3]

  • Standard Operations: For weighing and handling the solid compound within a certified chemical fume hood, a NIOSH-approved N95 dust respirator is the minimum requirement.[4]

  • High-Energy Procedures: For any procedure with a high potential for aerosolization (e.g., sonication, vigorous mixing), an approved half-face respirator equipped with an organic vapor/acid gas cartridge is recommended.[5]

Hand Protection: Preventing Dermal Absorption

As the compound is classified as harmful upon skin contact, selecting the correct gloves is critical to prevent dermal absorption and local irritation.[3]

  • Material: Nitrile gloves are the standard for incidental contact.[6] Always use a minimum thickness of 4-5 mil.

  • Practice: Double-gloving is a best practice, especially for extended handling periods. This provides a critical buffer in case the outer glove is compromised. If direct contact occurs, remove gloves immediately using the proper technique, wash hands thoroughly, and don fresh gloves.

Eye and Face Protection: A Non-Negotiable Barrier

The risk of serious eye irritation from solid particles or splashes is significant.[4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[7]

  • Splash Hazard: For any liquid handling or dissolution steps, chemical splash goggles that seal to the face must be worn.[6] Safety glasses offer insufficient protection against splashes.[6]

  • Enhanced Protection: When handling larger quantities or during procedures with a heightened splash risk, a full-face shield should be worn over chemical splash goggles.[8]

Protective Clothing: The Complete Ensemble
  • A flame-resistant lab coat, fully buttoned, is required.[1]

  • Long pants and closed-toe, chemical-resistant shoes are essential to ensure no skin is exposed.[1][7]

  • For large-scale work or situations with significant spill potential, disposable, back-closing gowns and coveralls offer superior protection.[9]

The Operational Blueprint: A Step-by-Step Procedural Guide

A systematic workflow minimizes risk at every stage. All operations involving the solid or dissolved compound must be performed within a certified chemical fume hood.[10]

Preparation and Weighing
  • Work Area Setup: Ensure the fume hood is uncluttered and the work surface is covered with disposable, absorbent bench paper.[1]

  • Don PPE: Put on all required PPE before handling the chemical container.

  • Weighing: Use an analytical balance with a draft shield. Carefully transfer the solid using a designated spatula to minimize dust creation.[1] Close the primary container immediately after dispensing.

Dissolution and Reaction
  • Solvent Addition: Slowly add solvent to the vessel containing the solid compound to prevent splashing and aerosolization.[1]

  • Temperature Control: Be aware of potential exothermic reactions during dissolution. Have a cooling bath on standby if necessary.

  • Post-Handling Decontamination: After transfers are complete, wipe down the spatula, balance, and any contaminated surfaces with a cloth dampened with 60-70% ethanol, followed by a soap and water solution.[2][5] Dispose of all cleaning materials as solid hazardous waste.[1]

Emergency Spill Protocol

In the event of a spill, a swift and correct response is crucial.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Isolate the spill area.[5]

  • Assess & Protect: Ensure you are wearing the appropriate PPE before approaching the spill.

  • Containment (Small Spill):

    • GENTLY cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5]

    • Dampen the absorbent material with 60-70% ethanol to prevent dust from becoming airborne.[2][5]

    • Carefully scoop the material into a designated, sealable hazardous waste container.[5]

  • Final Decontamination: Clean the spill area thoroughly with 60-70% ethanol and then with soap and water.[2]

End-of-Lifecycle: Disposal Plan

All waste streams containing 1-Iodo-3-methoxy-5-nitrobenzene must be treated as hazardous.

  • Solid Waste: Contaminated gloves, bench paper, weighing papers, and absorbent materials must be collected in a clearly labeled, sealed container for solid hazardous waste.[11]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, appropriately labeled container for halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste contractor.[11][12] Under no circumstances should this chemical or its waste be disposed of down the drain.

Visualized Safety Workflow

This diagram outlines the critical decision-making and action steps for the safe handling of 1-Iodo-3-methoxy-5-nitrobenzene.

G Workflow: Safe Handling of 1-Iodo-3-methoxy-5-nitrobenzene cluster_prep 1. Pre-Operational Phase cluster_ops 2. Operational Phase (in Fume Hood) cluster_post 3. Post-Operational Phase A Hazard Assessment (Review SDS & Analog Data) B Select & Inspect PPE (Gloves, Goggles, Respirator, Coat) A->B C Prepare Engineering Controls (Cert. Fume Hood, Covered Surface) B->C D Weigh & Transfer Solid C->D E Dissolution / Reaction D->E F Post-Procedure Decontamination E->F G Spill Occurred? F->G H Execute Spill Protocol G->H Yes I Segregate & Label Hazardous Waste (Solid & Liquid) G->I No H->I J Arrange Professional Disposal I->J

Caption: A procedural flowchart for the safe handling of 1-Iodo-3-methoxy-5-nitrobenzene.

By integrating these protocols into your daily laboratory practice, you build a foundation of safety that protects not only you and your colleagues but also the integrity of your invaluable research.

References

  • Safety Data Sheet for 4-Hydroxy-3-iodo-5-methoxybenzaldehyde . Angene Chemical. [Link]

  • PubChem Compound Summary for 1-Iodo-3-nitrobenzene . National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency. [Link]

  • Chemical Safety PPE . University of Colorado Boulder, Environmental Health and Safety. [Link]

  • Section 6C: Protective Equipment . Princeton University, Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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